molecular formula C10H8N2O B031642 1-Phenyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-72-0

1-Phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B031642
CAS No.: 54605-72-0
M. Wt: 172.18 g/mol
InChI Key: PHVRLPFVPVKYOI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile and high-value aromatic heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a pyrazole ring substituted at the N-1 position with a phenyl group and at the C-4 position with a formyl (aldehyde) group. The aldehyde functionality is a critical reactive handle, making this molecule an essential precursor for the synthesis of diverse chemical libraries through condensation reactions (e.g., forming Schiff bases or hydrazones) and nucleophilic addition, as well as serving as a key intermediate in multi-step synthetic sequences.

Properties

IUPAC Name

1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRLPFVPVKYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359212
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54605-72-0
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Properties

1-Phenyl-1H-pyrazole-4-carbaldehyde, with the CAS Number 54605-72-0 , is a pale yellow solid that serves as a crucial intermediate in the synthesis of a wide array of chemical entities.[1][2] Its unique molecular structure, featuring a pyrazole ring substituted with a phenyl group at the 1-position and a formyl group at the 4-position, imparts it with significant reactivity and utility in developing novel compounds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 54605-72-0[1][2][3][4]
Molecular Formula C₁₀H₈N₂O[1][2][3]
Molecular Weight 172.18 g/mol
Appearance Pale yellow solid[1][2]
Melting Point 84-88 °C
Purity ≥ 99% (HPLC)[1][2]
Storage Conditions 0-8 °C[1][2]
SMILES String O=Cc1cnn(c1)-c2ccccc2
InChI Key PHVRLPFVPVKYOI-UHFFFAOYSA-N
Section 2: Synthesis Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8][9][10] This powerful formylation method allows for the direct introduction of a formyl group onto the pyrazole ring, a critical step in building molecular complexity.

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8][9][10] The reaction typically involves the treatment of a suitable precursor, such as an acetophenone phenylhydrazone, with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[5][6][8] This process not only facilitates the formylation but also drives the cyclization to form the pyrazole ring in a one-pot synthesis.[5][8] The choice of anhydrous conditions is critical, as the presence of water can hinder the formation of the desired product.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

  • Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) with constant stirring.[9] Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.[9]

  • Reaction with Hydrazone: Cool the freshly prepared Vilsmeier reagent to 5°C. To this, add the appropriate acetophenone phenylhydrazone precursor.[9]

  • Heating and Work-up: Stir the reaction mixture for 30 minutes and then heat it on a water bath for several hours (typically 4-17 hours, depending on the substrate).[8][9]

  • Neutralization and Isolation: After the reaction is complete, pour the mixture into crushed ice and neutralize it with a sodium carbonate solution.[9] The resulting precipitate is the crude this compound.

  • Purification: The crude product can be filtered, dried, and purified by column chromatography or recrystallization to yield the pure compound.[11]

The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring. The self-validating nature of this protocol is evidenced by its widespread use and high yields reported in numerous studies.[8]

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Acetophenone_Phenylhydrazone Acetophenone Phenylhydrazone Reaction Cyclization & Formylation Acetophenone_Phenylhydrazone->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction Heating Heating (e.g., 80-90°C) Reaction->Heating Requires heat Workup Aqueous Work-up & Neutralization Heating->Workup Product 1-Phenyl-1H-pyrazole- 4-carbaldehyde Workup->Product

Caption: Vilsmeier-Haack synthesis workflow.

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes exist. These include palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are particularly useful for introducing various substituents at other positions of the pyrazole ring.[11][12] These methods offer versatility in creating a diverse library of pyrazole derivatives for further investigation.[11][12]

Section 3: Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized compounds.

Table 2: Representative Spectroscopic Data for this compound Derivatives

TechniqueKey Signals and InterpretationsReferences
¹H NMR δ 9.8-9.9 ppm (s, 1H, CHO), δ 8.2-8.5 ppm (s, 1H, pyrazole-H5), δ 7.2-7.8 ppm (m, Ar-H)[6][13][14]
¹³C NMR δ 187.0 ppm (C=O), δ 160.0-161.0 ppm (pyrazole-C3), δ 105.0-105.5 ppm (pyrazole-C4), δ 126.0-126.7 ppm (pyrazole-C5), δ 113.3-145.1 ppm (aromatic carbons)[14]
IR (KBr) ν 1668-1695 cm⁻¹ (C=O stretch), ν 3061-3157 cm⁻¹ (Ar C-H stretch), ν 1603-1655 cm⁻¹ (C=N stretch)[6][9][13][14]
Mass Spec (EI) m/z values corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns.[11][14]

Detailed NMR spectroscopic investigations, including 2D techniques like HMBC and HSQC, provide unambiguous assignment of all proton and carbon signals, which is crucial for verifying the regiochemistry of substitution on the pyrazole ring.[11][13]

Section 4: Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent celecoxib.[5][15] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications.[1][2]

Derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties.[1][2][6][15][16] The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which have shown significant biological activity.[6][16][17] For instance, certain substituted 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have exhibited potent anti-inflammatory effects comparable to the standard drug diclofenac sodium.[15][16]

The pyrazole nucleus is also associated with antimicrobial and antifungal activities.[1][6] The ability to readily modify the 4-carbaldehyde group enables the generation of diverse libraries of compounds for screening against various pathogens.

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of novel fungicides and herbicides.[1][2][18]

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Material Material Science Core This compound AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Analgesic Analgesic Drugs Core->Analgesic Antimicrobial Antimicrobial Compounds Core->Antimicrobial Fungicides Fungicides Core->Fungicides Herbicides Herbicides Core->Herbicides Polymers Polymers Core->Polymers Dyes Dyes & Pigments Core->Dyes

Caption: Key application areas.

Section 5: Safety and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[19]

Table 3: Hazard and Precautionary Information

CategoryInformationReferences
Signal Word Warning[19]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[19][20][21]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[19][20][21] Store under an inert atmosphere.[20][21]
First Aid In case of contact with eyes, rinse cautiously with water for several minutes.[19][20] If on skin, wash with plenty of soap and water.[19][20] If inhaled, remove to fresh air.[19][20]

It is imperative to handle this compound in a laboratory setting with appropriate engineering controls, such as a fume hood, and to use personal protective equipment to prevent exposure.[20]

References

1-Phenyl-1H-pyrazole-4-carbaldehyde physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole ring N-substituted with a phenyl group and bearing a formyl group at the 4-position, serves as a privileged scaffold. The pyrazole core is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol[1][2]. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making this compound a versatile building block for the synthesis of more complex, biologically active molecules[3][4]. This guide offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications in modern drug discovery.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its use in synthesis and research. The following data, summarized in Table 1, provides the core physicochemical identifiers and properties for this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[5][6][7]
Molecular Weight 172.18 g/mol [5][6][7]
CAS Number 54605-72-0[5][6][7]
Appearance Solid; White to light orange crystalline powder[4][5]
Melting Point 84-88 °C[5][7]
Solubility Soluble in chloroform and methanol (with heating)[8]
InChI Key PHVRLPFVPVKYOI-UHFFFAOYSA-N[5][6][7]
Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound. The key spectral features are detailed below, providing a benchmark for researchers.

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (recorded in CDCl₃), the aldehydic proton is the most downfield and appears as a singlet around δ 9.4-9.9 ppm. The proton on the pyrazole ring (at C5) also presents as a singlet, typically around δ 8.2 ppm. The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2–7.8 ppm[1].

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded, with a characteristic resonance at approximately δ 185-190 ppm. The carbons of the pyrazole ring typically appear in the range of δ 110-145 ppm, while the phenyl group carbons resonate between δ 120-140 ppm[6][9].

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Additional characteristic bands include C=N stretching of the pyrazole ring near 1605 cm⁻¹ and Ar-H stretching above 3000 cm⁻¹[1].

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak [M]⁺ at m/z 172, consistent with its molecular weight[6][10].

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction[3][11]. This reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heterocyclic systems[12][13]. The causality behind this choice lies in the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich pyrazole ring, typically at the C4 position.

The synthesis begins with the condensation of a substituted acetophenone with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][14][15].

Diagram of Synthesis Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Step 3: Work-up & Purification Acetophenone Acetophenone Hydrazone Acetophenone phenylhydrazone Acetophenone->Hydrazone Glacial Acetic Acid, Ethanol, Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Final_Product This compound Hydrazone->Final_Product Stir at 60-70 °C DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Final_Product Workup Pour into ice water, neutralize with NaHCO₃ Final_Product->Workup Purification Filter, wash, and recrystallize from ethanol Workup->Purification G Start 1-Phenyl-1H- pyrazole-4-carbaldehyde Reaction Synthetic Modification (e.g., Reductive Amination) Start->Reaction Derivative Novel Pyrazole Derivative Reaction->Derivative Target Kinase (e.g., EGFR, VEGFR) Derivative->Target Binds to ATP Pocket Pathway Downstream Signaling Pathway (e.g., MAPK/ERK) Derivative->Pathway Inhibits Target->Pathway Activates Effect Inhibition of Cell Proliferation Pathway->Effect Promotes

References

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-1H-pyrazole-4-carbaldehyde: Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Phenyl-1H-pyrazole-4-carbaldehyde, with a specific focus on its melting point. This key physicochemical parameter is not merely a number but a critical indicator of purity, identity, and stability, which are paramount in the fields of chemical synthesis and pharmaceutical development. This document will delve into the theoretical underpinnings and practical methodologies for the accurate determination of this property, contextualizing its importance for researchers and drug development professionals.

Introduction to this compound: A Versatile Scaffold

This compound, with the chemical formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is a heterocyclic aromatic aldehyde.[1][2] Its structure, featuring a phenyl-substituted pyrazole ring with a formyl group at the 4-position, makes it a valuable and versatile building block in organic synthesis. The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[4][5][6][7]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol [1][2]
CAS Number 54605-72-0[1][2]
Appearance Solid[1]
Melting Point 84-88 °C[1]

The Significance of Melting Point in a Regulatory and Research Context

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. In the context of this compound, an accurate melting point determination is a fundamental aspect of its characterization for several reasons:

  • Identity Confirmation: The experimentally determined melting point can be compared to literature values to confirm the identity of the synthesized compound.

  • Purity Assessment: Impurities tend to depress and broaden the melting point range. A sharp melting point close to the literature value is a strong indicator of high purity.

  • Quality Control: In a drug development pipeline, the melting point serves as a critical quality control (QC) parameter to ensure batch-to-batch consistency.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. Identifying and characterizing polymorphs is crucial as they can have different solubilities, stabilities, and bioavailabilities.

Synthesis of this compound: The Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][8][9][10] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the 1-phenyl-1H-pyrazole. The process typically involves the reaction of a suitable precursor, such as acetophenone phenylhydrazone, with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][8]

The purity of the final product is highly dependent on the successful execution and purification following the Vilsmeier-Haack reaction. Any unreacted starting materials or byproducts can significantly impact the observed melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound.

4.1. Instrumentation and Materials

  • Melting point apparatus (e.g., capillary melting point apparatus such as a Büchi M-560 or an SRS DigiMelt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • This compound sample (finely powdered)

  • Reference standards with known melting points (for calibration)

4.2. Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_analysis Data Analysis & Reporting Sample 1. Obtain a dry sample of This compound Grind 2. Finely grind the sample using a mortar and pestle Sample->Grind Pack 3. Pack the sample into a capillary tube to a height of 2-3 mm Grind->Pack Calibrate 4. Calibrate the melting point apparatus with reference standards Insert 5. Insert the capillary tube into the apparatus Calibrate->Insert Heat_Fast 6. Heat rapidly to ~10°C below the expected melting point Insert->Heat_Fast Heat_Slow 7. Decrease the heating rate to 1-2 °C per minute Heat_Fast->Heat_Slow Observe 8. Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction (clear point) Heat_Slow->Observe Record 9. Record the observed melting point range Observe->Record Compare 10. Compare the observed range with the literature value Record->Compare Report 11. Report the melting point as a range, e.g., 84.5-86.0 °C Compare->Report

Caption: Workflow for Melting Point Determination.

4.3. Causality Behind Experimental Choices

  • Grinding the sample: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point reading.

  • Packing the capillary tube: A loosely packed sample can lead to errors due to poor heat transfer. Conversely, an overly dense packing can also cause inaccuracies. A consistent packing to a height of 2-3 mm is optimal.

  • Slow heating rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Rapid heating can result in a measured melting point that is higher than the true value.

  • Reporting a range: The melting point is reported as a range from the onset of melting to the point of complete liquefaction. A narrow range is indicative of high purity.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound:

  • Impurities: As previously mentioned, impurities will typically lower and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the mole fraction of the impurity.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process can act as an impurity, leading to a depressed and broadened melting point.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. It is essential to ensure that the same polymorphic form is being consistently produced and analyzed.

  • Decomposition: If the compound decomposes upon melting, the observed melting point may be lower than the true value and will often be accompanied by a change in color or the evolution of gas.

Conclusion: The Melting Point as a Cornerstone of Quality

The melting point of this compound, with a literature value of 84-88 °C , is a fundamental and indispensable parameter in its physicochemical characterization.[1] For researchers in academia and industry, particularly in the realm of drug discovery and development, a precise and accurate determination of this property is a non-negotiable aspect of quality assurance. It provides immediate and valuable insights into the identity, purity, and consistency of this important synthetic intermediate. Adherence to a validated and well-controlled experimental protocol is paramount to ensure the integrity of the data and, by extension, the quality of the scientific research and development endeavors that rely on this versatile chemical scaffold.

References

1-Phenyl-1H-pyrazole-4-carbaldehyde solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2] Its scaffold, combining a phenyl group with a pyrazole-4-carbaldehyde core, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including potential anti-inflammatory, analgesic, and antimicrobial agents.[1][3] The utility of this compound in both pharmaceutical development and agrochemical research is substantial, driving the need for a thorough understanding of its fundamental physicochemical properties.[1][4]

A critical parameter governing the compound's application, from reaction kinetics in a synthesis flask to bioavailability in a biological system, is its solubility. This guide provides a comprehensive technical overview of the solubility of this compound. While specific quantitative solubility data is not extensively reported in public literature, this document outlines the theoretical basis for its solubility profile, presents standardized methodologies for its empirical determination, and discusses the profound implications of this property for researchers, scientists, and drug development professionals.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical state. The key physicochemical properties of this compound are summarized in Table 1. The molecule's structure features a largely non-polar aromatic system (phenyl and pyrazole rings) and a polar aldehyde group, which dictates its interactions with various solvents. Its solid form at room temperature, with a melting point of 84-88 °C, indicates a stable crystal lattice that requires sufficient energy to disrupt during the dissolution process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[1][5]
Molecular Weight 172.18 g/mol [5]
CAS Number 54605-72-0[5]
Appearance Pale yellow or white solid[1]
Melting Point 84-88 °C
IUPAC Name 1-phenylpyrazole-4-carbaldehyde[5]
SMILES O=Cc1cnn(c1)-c2ccccc2
InChI Key PHVRLPFVPVKYOI-UHFFFAOYSA-N[5]

Solubility Profile: A Theoretical and Practical Framework

Direct, experimentally-derived quantitative solubility data for this compound is sparse in readily accessible literature. However, a robust qualitative and predictive understanding can be established based on its chemical structure and by drawing parallels with similar heterocyclic compounds.[6][7]

Aqueous Solubility

The principle of "like dissolves like" suggests that the significant non-polar surface area conferred by the phenyl and pyrazole rings will limit its solubility in water, a highly polar solvent. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature, which promotes strong intermolecular forces within the crystal lattice.[7] While the carbaldehyde group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the larger aromatic structure. Consequently, this compound is expected to be poorly soluble in neutral aqueous solutions.

Solubility in Organic Solvents

Conversely, the compound is anticipated to exhibit significantly higher solubility in a range of common organic solvents. Solvents with intermediate polarity, as well as non-polar aromatic and chlorinated solvents, should be effective at solvating the molecule. This includes:

  • Slightly Polar Solvents: Chloroform, Dichloromethane (DCM)

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Polar Protic Solvents: Ethanol, Methanol (solubility may be moderate)

This enhanced solubility is due to favorable van der Waals interactions and dipole-dipole interactions between the solute and the organic solvent molecules, which can effectively overcome the compound's crystal lattice energy.

Standard Methodology for Experimental Solubility Determination

To address the absence of public data, researchers must rely on robust, validated experimental protocols to quantify solubility. The equilibrium shake-flask method is a globally recognized standard for determining the saturation solubility of a compound and serves as a self-validating system when performed correctly.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound in a chosen solvent system (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity, ≥98%)

  • Selected solvent(s) of analytical grade

  • Volumetric flasks, glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation. For example, add ~10 mg of the compound to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period sufficient to reach saturation, typically 24 to 48 hours. Visual inspection should confirm the continued presence of undissolved solid.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining micro-particulates. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[8][9] A standard curve prepared with known concentrations of this compound is used to accurately quantify its concentration in the diluted supernatant.[10]

  • Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The workflow for this experimental determination is a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add Excess Compound to Solvent B Incubate on Orbital Shaker (24-48h, Constant Temp) A->B Establish Equilibrium C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D Remove Particulates E Dilute Supernatant D->E F Analyze via HPLC-UV E->F G Calculate Solubility vs. Standard Curve F->G H Final Solubility Data (mg/mL) G->H

Caption: Workflow for experimental solubility determination.

Implications in Research and Drug Development

The solubility of this compound is not merely an academic parameter; it is a critical attribute that directly influences its practical utility.

  • In Organic Synthesis: The compound's role as a synthetic intermediate necessitates its dissolution in reaction media.[11][12] Poor solubility can lead to heterogeneous reaction conditions, resulting in slower reaction rates, lower yields, and the formation of impurities, complicating purification efforts.

  • In Drug Discovery: For any compound being considered as a potential therapeutic agent, aqueous solubility is a primary determinant of bioavailability. A poorly soluble compound will exhibit slow and incomplete dissolution in the gastrointestinal tract, leading to low absorption and insufficient plasma concentrations to elicit a therapeutic effect. Therefore, determining the aqueous solubility early in the discovery process is essential for guiding formulation strategies and predicting in vivo performance.

Safety and Handling

According to available safety data sheets, this compound is considered hazardous.[13] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]

  • Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

Conclusion

This compound is a compound of high interest for its broad applications in chemical synthesis and medicinal research. While its structural features suggest low aqueous solubility and good solubility in many organic solvents, the lack of published quantitative data necessitates empirical determination. The standardized shake-flask protocol detailed in this guide provides a reliable pathway for researchers to generate this crucial information. A thorough understanding and quantification of its solubility profile are indispensable first steps for unlocking the full potential of this versatile molecule in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

Introduction: The Structural Significance of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent scaffold in numerous pharmaceutical agents, and the presence of the aldehyde functional group makes it a versatile intermediate for constructing more complex molecular architectures.[1][2] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous elucidation of organic structures in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move from the foundational principles of the experiment to a detailed, proton-by-proton interpretation of the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural verification.

Caption: Molecular Structure of this compound.

Pillar 1: Foundational Principles for a Self-Validating NMR Experiment

A trustworthy ¹H NMR spectrum is not merely a result of placing a sample in a spectrometer. It is the outcome of a carefully controlled experiment where each parameter is chosen to ensure data integrity.

The Internal Standard: Why Tetramethylsilane (TMS) is the Gold Standard

The chemical shift (δ) in NMR is a relative measurement, not an absolute one.[3] Therefore, a universally accepted reference point is critical. Tetramethylsilane (TMS, (CH₃)₄Si) was established as the primary internal standard for ¹H NMR for several key reasons.[4][5]

  • Chemical Inertness: TMS is largely unreactive and is unlikely to interact with the analyte.[4]

  • Magnetic Equivalence: All 12 protons in TMS are chemically and magnetically equivalent, producing a single, sharp singlet that is easily identifiable.

  • High Shielding: The silicon atom is less electronegative than carbon, leading to high electron density around the TMS protons. This high shielding places its signal at 0 ppm, a region typically devoid of signals from most organic compounds.[6]

  • Solvent Compatibility & Volatility: TMS is soluble in most organic solvents and is volatile, making it easy to remove from the sample after analysis.[7]

While it is common practice to reference spectra to the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm), this is a secondary reference.[8] The chemical shift of residual solvent protons can be influenced by solute concentration and temperature, leading to inaccuracies.[4][9] For authoritative and reproducible results, referencing to an internal TMS standard is the superior practice, as it provides a stable and solute-independent reference point.[5][9][10]

Solvent Selection: The Role of Deuterated Chloroform (CDCl₃)

The choice of solvent is critical. To avoid a spectrum overwhelmed by solvent protons, deuterated solvents are used.[8] Chloroform-d (CDCl₃) is the most common choice for non-polar to moderately polar organic molecules like this compound due to its excellent solubilizing power and relatively simple residual peak signature—a singlet at approximately 7.26 ppm from the small amount of non-deuterated CHCl₃.[8][11]

Pillar 2: A Validated Protocol for High-Quality Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-fidelity ¹H NMR spectrum. The logic behind each step is to minimize interference and maximize spectral resolution.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Analyte: Accurately weigh approximately 5-10 mg of this compound. The goal is a concentration that provides a strong signal-to-noise ratio without causing issues of aggregation or insolubility.

    • Solvent: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Internal Standard: Add a small amount of CDCl₃ containing 0.03-0.05% (v/v) TMS.

    • Dissolution: Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential.

    • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

  • Spectrometer Setup & Data Acquisition:

    • Instrumentation: The experiment should be performed on a Fourier Transform NMR (FT-NMR) spectrometer, with a field strength of 300 MHz or higher for good spectral dispersion.

    • Shimming: The instrument's magnetic field must be shimmed to homogeneity using the deuterium lock signal from the CDCl₃. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

    • Acquisition Parameters:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay between scans.

      • Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.

      • Relaxation Delay: A 1-2 second delay to allow protons to return to equilibrium before the next pulse.

      • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A flat baseline is established across the spectrum.

    • Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.[6]

Caption: Experimental workflow for ¹H NMR analysis.

Pillar 3: Predictive Analysis and Interpretation

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has four distinct types of protons: the aldehyde proton, two pyrazole ring protons, and the five protons of the phenyl ring.

Predicted ¹H NMR Data Summary
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift
Aldehyde (CHO)9.9 - 10.1Singlet (s)1HN/AHighly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.[12][13]
Pyrazole H58.3 - 8.5Singlet (s)1HN/ALocated on an aromatic ring and deshielded by the adjacent electron-withdrawing aldehyde group.
Pyrazole H38.0 - 8.2Singlet (s)1HN/ALocated on an aromatic ring and influenced by the adjacent N-phenyl substituent.
Phenyl (ortho)7.7 - 7.9Multiplet (m)2H~7-8Aromatic protons deshielded by proximity to the pyrazole ring.
Phenyl (meta/para)7.4 - 7.6Multiplet (m)3H~7-8Aromatic protons with chemical shifts closer to that of unsubstituted benzene.[14]
Detailed Signal Analysis
  • The Aldehyde Proton (δ ≈ 10.0 ppm, 1H, Singlet): The proton attached to the carbonyl carbon of the aldehyde is expected to be the furthest downfield signal in the spectrum.[15] This significant deshielding is a combined effect of the electronegativity of the oxygen atom, which withdraws electron density from the C-H bond, and the magnetic anisotropy of the π-system of the carbonyl group.[12][13] It should appear as a sharp singlet, as it has no adjacent protons within three bonds to couple with.

  • The Pyrazole Ring Protons (H5 and H3, δ ≈ 8.0-8.5 ppm, 1H each, Singlets): The two protons on the pyrazole ring are chemically non-equivalent.

    • H5: This proton is adjacent to the carbon bearing the electron-withdrawing aldehyde group. This powerful deshielding effect will shift its resonance significantly downfield compared to a simple pyrazole.[16]

    • H3: This proton is adjacent to the nitrogen atom of the N-phenyl group. Its chemical environment is distinct from H5, and it is also expected to be in the aromatic region.

    • Multiplicity: The H3 and H5 protons are separated by four bonds. While very weak long-range coupling (⁴J) can sometimes be observed in aromatic systems, it is often less than 1 Hz and may not be resolved. Therefore, both pyrazole protons are expected to appear as sharp singlets.

  • The Phenyl Ring Protons (δ ≈ 7.4-7.9 ppm, 5H, Multiplet): The five protons on the N-phenyl substituent are not chemically equivalent, but their signals often overlap to form a complex multiplet in the aromatic region.[17]

    • Ortho-protons (2H): These are closest to the pyrazole ring and will experience the strongest deshielding effect from it. They are expected to be the most downfield of the phenyl signals.

    • Meta- (2H) and Para-protons (1H): These protons are further from the pyrazole substituent, and their chemical shifts will be closer to those observed for unsubstituted benzene (~7.3 ppm).[14] The coupling between the ortho, meta, and para protons (typically J_ortho_ = 6-10 Hz, J_meta_ = 2-4 Hz) results in a complex, overlapping pattern that is best described as a multiplet integrating to five protons.[18]

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. The presence of a singlet in the far downfield region (around 10 ppm), two distinct singlets in the 8.0-8.5 ppm range, and a complex five-proton multiplet between 7.4-7.9 ppm collectively provide definitive confirmation of the molecule's structure. By following a rigorous experimental protocol grounded in sound scientific principles—including the use of a proper internal standard like TMS—researchers can generate high-quality, trustworthy data essential for advancing scientific discovery and drug development.

References

1-Phenyl-1H-pyrazole-4-carbaldehyde IR spectroscopy data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block for synthesizing a range of molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1][2] For researchers and drug development professionals, the unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed examination of the IR spectrum of this compound, grounded in established spectroscopic principles. We will dissect the spectrum to assign key absorption bands, explain the rationale behind these assignments, and provide a validated protocol for data acquisition, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to characteristic vibrations. This compound comprises three key components: a phenyl ring, a pyrazole ring, and an aldehyde functional group. Each component contributes distinct signals to the overall spectrum.

Caption: Molecular structure of this compound.

The principal vibrational modes anticipated are:

  • C-H Stretching: Aromatic C-H stretches from the phenyl and pyrazole rings are expected in the 3100-3000 cm⁻¹ region.[3] A key diagnostic feature for the aldehyde is the aldehydic C-H stretch, which typically appears as two weak to medium bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[4][5]

  • C=O Stretching: The carbonyl (C=O) stretch of the aldehyde group is one of the most intense and characteristic bands in the spectrum.[6] Because the aldehyde is conjugated to the pyrazole ring (an aromatic system), the C=O bond is slightly weakened, causing its absorption to shift to a lower frequency. It is expected in the 1710-1685 cm⁻¹ range, as opposed to the 1740-1720 cm⁻¹ range for saturated aldehydes.[5][7]

  • C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N bonds. Their stretching vibrations appear in the 1625-1430 cm⁻¹ region of the spectrum.[3][8]

  • C-H Bending and Ring Vibrations: The fingerprint region (< 1500 cm⁻¹) will contain a complex series of absorptions from C-H in-plane and out-of-plane bending, as well as skeletal vibrations of the fused ring system.

Detailed Analysis of Key IR Absorption Bands

The interpretation of an IR spectrum involves correlating specific absorption bands (peaks) with the vibrational modes of the molecule's functional groups. Below is a detailed analysis of the expected spectral features for this compound.

The C-H Stretching Region (3200-2700 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Multiple weak to medium sharp peaks are expected here, corresponding to the C-H bonds on both the phenyl and pyrazole rings.[3] Their presence confirms the aromatic character of the molecule.

  • Aldehydic C-H Stretch (2860-2700 cm⁻¹): This is a highly diagnostic signal for aldehydes. Two distinct, weak-to-medium intensity peaks are anticipated. One peak typically appears near 2850-2820 cm⁻¹ and a second, often more distinct, peak appears near 2750-2720 cm⁻¹.[6][9] The presence of the lower wavenumber peak is a strong indicator of an aldehyde functional group and helps to distinguish it from a ketone.[5]

The Carbonyl (C=O) Stretching Region (1710-1685 cm⁻¹)

This region features the most intense absorption in the spectrum.

  • Aldehyde C=O Stretch: A very strong and sharp absorption band is expected between 1710 and 1685 cm⁻¹.[4] The conjugation of the carbonyl group with the aromatic pyrazole ring delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency compared to a non-conjugated aldehyde.[7] The precise position within this range provides insight into the electronic environment of the carbonyl group.

The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes.

  • Aromatic C=C and C=N Ring Stretching (1620-1430 cm⁻¹): A series of medium to strong, sharp bands in this region corresponds to the stretching vibrations within the phenyl and pyrazole rings.[3] These bands confirm the presence of the heterocyclic and aromatic core.

  • C-H Bending Vibrations:

    • In-plane bends for the aromatic C-H groups appear between 1300-1000 cm⁻¹.

    • Out-of-plane bends appear below 900 cm⁻¹. The exact position of these strong absorptions can sometimes be used to infer the substitution pattern on the phenyl ring.

  • C-C Stretch (1210-1160 cm⁻¹): A medium intensity peak arising from the stretching of the single bond between the pyrazole ring carbon and the aldehydic carbon may also be observed in this region.[7]

Summary of Characteristic IR Data

The following table summarizes the expected key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic Rings (Phenyl & Pyrazole)
~2830Weak-MediumC-H Stretch (Fermi Resonance)Aldehyde (-CHO)
~2740Weak-MediumC-H StretchAldehyde (-CHO)
1710 - 1685Strong, SharpC=O Stretch (Conjugated)Aldehyde (-CHO)
1620 - 1430Medium-StrongC=C and C=N Ring StretchesAromatic Rings (Phenyl & Pyrazole)
1400 - 1100MediumC-H In-Plane BendingAromatic Rings & Aldehyde
< 900StrongC-H Out-of-Plane BendingAromatic Rings

Experimental Protocol: FTIR Spectroscopy via ATR

To ensure the acquisition of high-quality, reproducible IR data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and minimal sample preparation.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) must be recorded first. This allows the instrument to subtract these environmental signals from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

    • Procedure: Ensure the ATR crystal is clean. Lower the anvil and collect a background scan (typically 32 scans at a resolution of 4 cm⁻¹).

  • Sample Preparation and Loading:

    • Causality: Only a small amount of solid sample is needed. The sample must make intimate contact with the ATR crystal surface for the IR beam's evanescent wave to penetrate it effectively.

    • Procedure: Place a small amount (1-2 mg) of this compound powder onto the center of the diamond ATR crystal.

  • Sample Spectrum Acquisition:

    • Causality: Applying consistent pressure is critical. This ensures a good, uniform contact between the solid sample and the crystal, maximizing signal intensity and reproducibility between measurements.

    • Procedure: Lower the ATR anvil and apply consistent pressure using the built-in pressure clamp until the force reading is within the optimal range specified by the manufacturer. Initiate the sample scan (typically 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing and Cleaning:

    • Causality: After data collection, the ATR crystal and anvil must be thoroughly cleaned to prevent cross-contamination of subsequent samples.

    • Procedure: Raise the anvil, remove the sample residue, and clean the crystal surface and anvil tip with a suitable solvent (e.g., isopropanol) on a soft lab wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

FTIR-ATR Experimental Workflow A Step 1: Clean ATR Crystal B Step 2: Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) A->B C Step 3: Place Sample on Crystal (1-2 mg solid) B->C D Step 4: Apply Consistent Pressure C->D E Step 5: Collect Sample Spectrum D->E F Step 6: Clean Crystal & Anvil E->F G Step 7: Analyze Spectrum (Peak identification & assignment) F->G

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of this compound provides a rich set of data that allows for its definitive identification and structural confirmation. The most telling features for the practicing scientist are the sharp, high-intensity carbonyl (C=O) absorption band in the 1710-1685 cm⁻¹ region and the pair of weaker, yet highly diagnostic, aldehydic C-H stretching bands around 2830 cm⁻¹ and 2740 cm⁻¹. These signals, in conjunction with the absorptions from the aromatic phenyl and pyrazole rings, create a unique spectral fingerprint. By following a validated experimental protocol, researchers can confidently use IR spectroscopy as a primary tool for quality control and reaction monitoring in the synthesis and development of novel pyrazole-based compounds.

References

1-Phenyl-1H-pyrazole-4-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Phenyl-1H-pyrazole-4-carbaldehyde and its Derivatives

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, recognized for its versatile synthetic utility and the diverse biological activities exhibited by its derivatives.[1] This technical guide delves into the multifaceted mechanisms of action associated with this core structure, moving beyond a singular pathway to explore its influence across anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory domains. We will dissect the causal relationships behind experimental designs, validate protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals. This document serves as an authoritative resource, grounded in peer-reviewed literature, to illuminate the therapeutic potential of the this compound core.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery, renowned for its presence in a variety of biologically active compounds.[2] this compound, with its reactive aldehyde group, serves as a crucial intermediate in the synthesis of a vast array of derivatives with significant therapeutic potential.[1][3] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of its pharmacological profile. This guide will explore the mechanisms through which this core structure and its analogues exert their biological effects.

The Multifaceted Mechanisms of Action

The mechanism of action for compounds derived from this compound is not monolithic; rather, it is a spectrum of activities targeting various biological pathways. The following sections will explore these mechanisms in detail.

Anti-inflammatory and Antioxidant Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant properties, acting through a dual-pronged approach of neutralizing reactive oxygen species (ROS) and inhibiting key pro-inflammatory enzymes.[4][5]

Mechanism of Action:

  • Direct Radical Scavenging: The core pyrazole structure contributes to the molecule's ability to donate electrons, thereby neutralizing free radicals. This has been experimentally validated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydroxyl radical scavenging methods.[4][5] The presence of electron-donating groups on the phenyl ring can enhance this antioxidant activity.[4]

  • Inhibition of Pro-inflammatory Enzymes: A key mechanism is the inhibition of enzymes that catalyze the formation of inflammatory mediators. Notably, derivatives have shown potent inhibitory activity against 15-Lipoxygenase (15-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are key players in inflammatory responses.[6]

  • Modulation of Inflammatory Cytokines: Certain pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade.[7]

Anti-inflammatory and Antioxidant Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Biological Outcome ROS Reactive Oxygen Species (e.g., NO, OH•) Oxidative Stress Reduction Reduction of Oxidative Stress Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammatory Mediators Inflammatory Mediators (Leukotrienes, Prostaglandins) Pro-inflammatory Stimuli->Inflammatory Mediators Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Stimuli->Cytokines Induces Inflammation Reduction Reduction of Inflammation Pyrazole Derivative This compound Derivative Pyrazole Derivative->ROS Scavenges Pyrazole Derivative->Inflammatory Mediators Inhibits 15-LOX Pyrazole Derivative->Cytokines Inhibits Production

Caption: Antioxidant and anti-inflammatory pathways targeted by pyrazole derivatives.

Anticancer Mechanisms

The pyrazole scaffold is a prominent feature in several anticancer agents. Derivatives of this compound have been shown to exert cytotoxic effects against a range of cancer cell lines through multiple mechanisms.[8][9][10][11]

Mechanism of Action:

  • Inhibition of Tubulin Polymerization: Certain pyrimidinyl pyrazole derivatives have been found to inhibit the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division.[8] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.

  • Kinase Inhibition: The pyrazole core can act as a hinge-binding motif for various protein kinases. Derivatives have been designed as inhibitors of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinase 2 (CDK-2).[8][12] Inhibition of these kinases disrupts cell cycle progression and pro-survival signaling pathways.

  • Induction of Apoptosis: By targeting key cellular pathways, pyrazole-indole hybrids have been shown to induce apoptosis in cancer cells. This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, alongside the activation of executioner caspases like caspase-3.[12]

Anticancer Mechanisms Pyrazole Derivative This compound Derivative Tubulin Tubulin Polymerization Pyrazole Derivative->Tubulin Inhibits Kinases Protein Kinases (e.g., EGFR, CDK-2) Pyrazole Derivative->Kinases Inhibits Apoptosis Apoptosis Induction (↑Bax, ↓Bcl-2, ↑Caspase-3) Pyrazole Derivative->Apoptosis Induces Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis CancerCellDeath Cancer Cell Death Mitosis->CancerCellDeath Arrest leads to CellCycle Cell Cycle Progression Kinases->CellCycle CellCycle->CancerCellDeath Arrest leads to Apoptosis->CancerCellDeath Directly causes

Caption: Key anticancer mechanisms of pyrazole derivatives.

Specific Enzyme Inhibition

The versatility of the this compound scaffold allows for its modification to target specific enzymes with high potency and selectivity.

Target EnzymeTherapeutic AreaMechanism of InhibitionRepresentative DerivativesReference
Xanthine Oxidoreductase (XOR) Gout/HyperuricemiaMixed-type inhibition, blocking the conversion of hypoxanthine to uric acid.1-phenyl-pyrazole-4-carboxylic acid derivatives[13]
Succinate Dehydrogenase (SDH) AntifungalBinds to the quinone-binding site of the SDH complex, disrupting the fungal respiratory chain.Pyrazole-4-carboxamide derivatives[14]
15-Lipoxygenase (15-LOX) Anti-inflammatoryCompetitive or non-competitive inhibition of the enzyme's active site.3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives[6]
Cyclin-Dependent Kinase 2 (CDK-2) AnticancerBinds to the ATP-binding pocket, preventing phosphorylation of substrates required for cell cycle progression.Pyrazole-indole hybrids[12]

Experimental Protocols & Methodologies

The elucidation of the mechanisms described above relies on a suite of robust experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

Synthesis via Vilsmeier-Haack Reaction

This reaction is a cornerstone for the synthesis of this compound and its derivatives from acetophenone phenylhydrazones.[3][4][15]

Protocol:

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction with Hydrazone: Dissolve the appropriate acetophenone phenylhydrazone in DMF.

  • Cyclization: Add the Vilsmeier reagent dropwise to the hydrazone solution.

  • Heating: Stir the reaction mixture at 70-80°C for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Cool the reaction mixture and pour it into crushed ice.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: Filter the resulting solid precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Vilsmeier-Haack Synthesis Start Start: Acetophenone Phenylhydrazone Reaction Cyclization Reaction (70-80°C, 5-6h) Start->Reaction Reagent Vilsmeier Reagent (DMF/POCl₃) Reagent->Reaction Workup Quenching (Ice Water) Reaction->Workup Neutralize Neutralization (NaHCO₃) Workup->Neutralize Isolate Filtration & Washing Neutralize->Isolate Purify Recrystallization Isolate->Purify End End: Pure Pyrazole-4-carbaldehyde Purify->End

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[4][6]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the pyrazole derivative in methanol. A standard antioxidant (e.g., ascorbic acid) should be prepared similarly.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the test sample, standard, or methanol (as a control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Assay Workflow Prep_DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH and Samples in 96-well plate Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions (Test Compound & Standard) Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is more than a synthetic intermediate; it is the foundation of a class of compounds with a remarkable breadth of biological activities. Its mechanism of action is context-dependent, targeting distinct pathways in inflammation, oxidative stress, and cancer. The core pyrazole structure provides a robust and tunable platform for the development of novel therapeutics. Future research should focus on leveraging structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific targets, such as kinases or other enzymes. The development of isoform-specific inhibitors and compounds with improved pharmacokinetic profiles will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First described by Ludwig Knorr in 1883, this simple ring system (C₃H₄N₂) offers a unique combination of chemical properties, including hydrogen bonding capabilities, aromaticity, and the ability to exist in tautomeric forms.[4] These features allow for a high degree of structural diversity through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7]

This guide provides a technical exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known attribute, exemplified by the commercial success of Celecoxib (Celebrex), a selective COX-2 inhibitor.[8][9][10] Understanding this activity requires an appreciation of the role of cyclooxygenase (COX) enzymes in the inflammatory cascade.

Mechanism of Action: The COX Pathway

Inflammation, pain, and fever are mediated by lipid compounds called prostaglandins.[11] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key enzyme isoforms: COX-1 and COX-2.[11][12]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[10][11]

  • COX-2 is an inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[10][11]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[10] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[11] Pyrazole derivatives like Celecoxib achieve their therapeutic effect through the selective inhibition of COX-2.[8][9][13] The chemical structure of Celecoxib, featuring a diaryl-substituted pyrazole with a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[9][10][11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[11]

Beyond COX-2, some pyrazole derivatives have been investigated as inhibitors of other inflammatory mediators, such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which play crucial roles in the production of inflammatory cytokines like TNF-α.[14][15][16]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Cell_Stimuli->PLA2 activates Phospholipids Membrane Phospholipids Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2_Enzyme selectively inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the ability of a pyrazole derivative to inhibit COX-2.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of a test compound against ovine or human recombinant COX-2.

Materials:

  • Recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test pyrazole derivative (dissolved in DMSO)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

Methodology:

  • Reagent Preparation: Prepare all reagents in the reaction buffer. The final concentration of DMSO in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Compound Addition: Add serial dilutions of the test pyrazole derivative to the wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the peroxidase activity of COX-2. Immediately add TMPD.

  • Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a background control with no enzyme (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is a key structural component in numerous small-molecule inhibitors targeting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2][17][18] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[17]

Mechanism of Action: Kinase Inhibition

Pyrazole derivatives have been designed to inhibit a variety of kinases implicated in cancer progression.[2][19]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[20] Overexpression of CDKs, such as CDK2, is common in various cancers.[20] Pyrazole-based compounds have been developed as potent CDK2 inhibitors.[20][21][22][23] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[21] This leads to cell cycle arrest, often at the G1/S or G2/M phases, and subsequent apoptosis (programmed cell death).[21][23]

  • p38 MAP Kinase: While primarily associated with inflammation, p38 MAPK is also involved in cancer cell survival and metastasis.[14][16] Pyrazole urea-based inhibitors have been shown to bind to a distinct allosteric site on p38, stabilizing an inactive conformation of the enzyme.[14][24]

  • Other Kinases: Pyrazole derivatives have also demonstrated inhibitory activity against other cancer-relevant kinases, including Bruton's tyrosine kinase (BTK), PIM-1, and BRAFV600E.[3][19][25]

CDK2_Inhibition_Pathway CDK2 CDK2 Active_Complex Active Cyclin E/CDK2 Complex CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb phosphorylates E2F E2F (Transcription Factor) Rb->E2F sequesters Rb_P Phosphorylated Rb (pRb) Rb->Rb_P S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Rb_P->E2F releases Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis arrest leads to Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2 inhibits MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of pyrazole derivative in 96-well plate start->prep_compound add_inoculum Add inoculum to wells prep_compound->add_inoculum prep_inoculum Standardize microbial inoculum to ~5 x 10^5 CFU/mL prep_inoculum->add_inoculum incubate Incubate plate (e.g., 24h at 37°C) add_inoculum->incubate read_results Visually inspect for turbidity or read Optical Density incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This compound is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][2] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The presence of the aldehyde functional group at the 4-position of the pyrazole ring provides a reactive handle for further molecular elaboration, making it a valuable building block in drug discovery and development.[5] This guide provides a detailed protocol for the synthesis of this compound, with a focus on the widely employed Vilsmeier-Haack reaction, alongside a discussion of alternative synthetic strategies.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][8] The Vilsmeier-Haack reaction is particularly effective for the formylation of 1-phenyl-1H-pyrazole, proceeding with high regioselectivity at the electron-rich 4-position of the pyrazole ring.[9]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) and the subsequent electrophilic aromatic substitution on the pyrazole ring.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Elimination of PO₂Cl₂⁻ Sigma_Complex Sigma Complex (Wheland intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrazole 1-Phenyl-1H-pyrazole Pyrazole->Sigma_Complex Electrophilic attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Product This compound Iminium_Salt->Product Hydrolysis

Figure 1: Mechanism of the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol details the synthesis of this compound starting from 1-phenyl-1H-pyrazole.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
1-Phenyl-1H-pyrazoleC₉H₈N₂144.1710 mmolStarting material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLSolvent and reagent
Phosphorus oxychloride (POCl₃)POCl₃153.3312 mmolDehydrating and halogenating agent
Dichloromethane (DCM)CH₂Cl₂84.93100 mLExtraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Ice bath---For temperature control
Magnetic stirrer and stir bar---For mixing
Round-bottom flask--250 mLReaction vessel
Dropping funnel---For controlled addition

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride (12 mmol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

  • Addition of 1-Phenyl-1H-pyrazole: Dissolve 1-phenyl-1H-pyrazole (10 mmol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain this temperature for 2-3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) B 2. Add 1-Phenyl-1H-pyrazole A->B C 3. Heat Reaction Mixture (70-80 °C, 2-3 h) B->C D 4. Quench with Ice C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify (Recrystallization or Chromatography) G->H I Pure this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies can also be employed for the synthesis of this compound.

Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other activated arenes.[10] It typically uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as trifluoroacetic acid or glycerol-boric acid. The Duff reaction offers a milder alternative to the Vilsmeier-Haack conditions.[11]

Comparative Analysis of Synthetic Methods:

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents DMF, POCl₃Hexamethylenetetramine, Acid
Reaction Conditions Can require elevated temperaturesGenerally milder conditions
Substrate Scope Broad for electron-rich heterocyclesPrimarily for highly activated arenes
Yield Generally good to excellentCan be variable
Advantages High regioselectivity, reliableMilder conditions, avoids phosphorus reagents
Disadvantages Use of corrosive POCl₃, acidic work-upLower yields for some substrates

Purification and Characterization

The synthesized this compound should be purified and its identity and purity confirmed through various analytical techniques.

Purification Methods:

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of the final product.

  • Column Chromatography: Silica gel is the stationary phase, and a mobile phase of hexane and ethyl acetate in varying ratios can be used for effective separation.

Characterization Data:

PropertyExpected Value
Appearance White to off-white solid
Melting Point ~90-92 °C
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, -CHO), ~8.1 (s, 1H, pyrazole-H), ~7.8-7.3 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~185 (C=O), ~140, ~135, ~130, ~129, ~125, ~120
IR (KBr, cm⁻¹) ~1670 (C=O stretching), ~2820, ~2720 (C-H stretching of aldehyde)

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The neutralization step with sodium bicarbonate can be exothermic and produce carbon dioxide gas. It should be performed slowly and with caution.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals. This guide offers a comprehensive protocol, from reaction setup to purification and characterization, to aid researchers in the successful synthesis of this valuable compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, scientists can effectively produce high-purity this compound for their research endeavors.

References

The Vilsmeier-Haack Reaction: A Strategic Approach to the Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Pyrazoles and the Vilsmeier-Haack Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring is therefore a critical endeavor for medicinal chemists, and the introduction of a formyl group at the C4 position provides a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction has emerged as a powerful and widely adopted method for the direct synthesis of pyrazole-4-carbaldehydes, valued for its operational simplicity, use of readily available reagents, and broad substrate scope.[5][6][7]

This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction for pyrazole synthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: The Formation of the Vilsmeier Reagent and Subsequent Cyclization

The Vilsmeier-Haack reaction for pyrazole synthesis typically proceeds via the reaction of a hydrazone with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9][10]

The reaction mechanism can be delineated into two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the chloride ion. This leads to the formation of the highly electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[10]

  • Electrophilic Attack, Cyclization, and Formylation: The hydrazone substrate, in equilibrium with its enamine tautomer, acts as a nucleophile and attacks the Vilsmeier reagent. This is followed by a cyclization step and subsequent elimination to form the pyrazole ring. A second formylation at the electron-rich C4 position of the newly formed pyrazole ring leads to the final pyrazole-4-carbaldehyde after aqueous workup.[11][12]

Vilsmeier_Haack_Mechanism Figure 1: Generalized Mechanism of Pyrazole Synthesis via Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate1 Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate1 Final_Product Pyrazole-4-carbaldehyde Vilsmeier_Reagent->Final_Product Hydrazone Hydrazone (Substrate) Hydrazone->Intermediate1 Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Cyclization Pyrazole_Ring Pyrazole Ring Cyclized_Intermediate->Pyrazole_Ring Elimination Pyrazole_Ring->Final_Product Formylation & Hydrolysis

Caption: Figure 1: Generalized Mechanism of Pyrazole Synthesis via Vilsmeier-Haack Reaction

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a robust starting point for the synthesis of pyrazole-4-carbaldehydes. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific substrate.

Protocol 1: Synthesis of Pyrazole-4-carbaldehyde from a Ketone Hydrazone

This protocol is a generalized procedure based on the successful synthesis of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.[13][14][15]

Materials:

  • Substituted acetophenone phenylhydrazone (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)

  • Crushed ice

  • Sodium carbonate solution (saturated) or Sodium hydroxide solution (10%)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (3.0-4.0 eq) dropwise to the cooled DMF with constant stirring. The addition should be slow to maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[13]

  • Reaction with Hydrazone: To the pre-formed Vilsmeier reagent, add the substituted acetophenone phenylhydrazone (1.0 eq) portion-wise, ensuring the temperature remains between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-90°C.[11][16] The optimal temperature and reaction time will vary depending on the substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 17 hours.[13]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[13]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of pyrazole-4-carbaldehydes from hydrazones.

Substrate TypePOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Yield (%)Reference
Aryl Ketone Hydrazones3.0 - 5.0Solvent70 - 904 - 1765 - 88[13][16]
Steroidal Thiosemicarbazones1.0Solvent0 - RT1 - 360 - 65[17]
Galloyl Hydrazide Hydrazones~1.0Solvent704Good[14]

Workflow and Process Visualization

A streamlined visualization of the experimental workflow provides a clear overview of the entire process, from starting materials to the final purified product.

Vilsmeier_Haack_Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis Start Starting Materials: Hydrazone, DMF, POCl3 Reagent_Prep Vilsmeier Reagent Preparation (0°C) Start->Reagent_Prep Reaction Reaction with Hydrazone & Heating (60-90°C) Reagent_Prep->Reaction Workup Aqueous Work-up (Ice Quenching) Reaction->Workup Neutralization Neutralization (pH 7-8) Workup->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product Pure Pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis

Trustworthiness and Self-Validating Systems

The reliability of this protocol is grounded in its widespread application and documentation in peer-reviewed literature.[11][15][16] The progress of the reaction can be effectively monitored by TLC, providing a clear endpoint and preventing the formation of byproducts due to prolonged heating. The final product's identity and purity should be confirmed by standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, ensuring a self-validating experimental outcome.[14][16]

Conclusion and Future Outlook

The Vilsmeier-Haack reaction remains a highly efficient and versatile tool for the synthesis of pyrazole-4-carbaldehydes.[18][19] Its operational simplicity and the use of inexpensive reagents make it an attractive method for both academic research and industrial applications. The resulting formylated pyrazoles are valuable intermediates, opening avenues for the synthesis of a diverse array of more complex heterocyclic systems with potential therapeutic applications. Further research into greener solvents and catalytic versions of the Vilsmeier-Haack reaction will undoubtedly enhance its utility and environmental compatibility.[20]

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde from Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus of this application note is the robust and widely applicable Vilsmeier-Haack reaction, starting from readily available phenylhydrazones. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical parameters for successful synthesis and scale-up. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently produce this important chemical intermediate.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole scaffolds are a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The 4-carbaldehyde functional group on the pyrazole ring serves as a versatile synthetic handle, enabling a diverse array of subsequent chemical modifications. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents. The synthesis of this compound via the Vilsmeier-Haack reaction of phenylhydrazones offers an efficient and direct route to this key intermediate.[4][5][6]

Mechanistic Insights: The Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[7][8] In the context of synthesizing this compound from a phenylhydrazone precursor, the reaction proceeds through a series of well-defined steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by the formation of the Vilsmeier reagent , a chloromethyliminium salt, from the reaction of a formamide derivative, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][8]

Step 1: Formation of the Vilsmeier Reagent

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the electrophilic Vilsmeier reagent.

The phenylhydrazone then acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final pyrazole-4-carbaldehyde. A plausible mechanistic pathway is outlined below.[9]

Step 2: Cyclization and Formylation Cascade

Vilsmeier_Haack_Mechanism cluster_0 Reaction Cascade Phenylhydrazone Phenylhydrazone Iminium_Adduct Iminium Adduct Phenylhydrazone->Iminium_Adduct + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Iminium_Adduct->Cyclized_Intermediate Intramolecular Cyclization Bis_Iminium_Salt Bis-Iminium Salt Cyclized_Intermediate->Bis_Iminium_Salt + Vilsmeier Reagent - H₂O Final_Product This compound Bis_Iminium_Salt->Final_Product Hydrolysis Vilsmeier_Reagent Vilsmeier Reagent

Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific phenylhydrazone substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenylhydrazone of AcetophenoneReagentCommercially Available or SynthesizedEnsure dryness
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical SupplierCritical for reaction success[4]
Phosphorus Oxychloride (POCl₃)ReagentStandard Chemical SupplierHandle with care in a fume hood
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierAs a solvent
Saturated Sodium Bicarbonate SolutionACSIn-house preparationFor neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical SupplierFor drying organic layer
Ethyl AcetateACSStandard Chemical SupplierFor extraction and chromatography
HexaneACSStandard Chemical SupplierFor chromatography
Step-by-Step Synthesis Procedure

Workflow Overview

protocol_workflow start Start reagent_prep Prepare Vilsmeier Reagent start->reagent_prep reaction Reaction with Phenylhydrazone reagent_prep->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Phenylhydrazone: Dissolve the phenylhydrazone of acetophenone (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR δ 10.0 (s, 1H, CHO), δ 8.2-7.2 (m, Ar-H)
¹³C NMR δ 185 (C=O), δ 150-120 (Ar-C)
IR (KBr) ν 1680-1700 cm⁻¹ (C=O stretch)
Mass Spec [M]+ corresponding to the molecular weight

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful execution and monitoring. The following points serve as a self-validating system:

  • Anhydrous Conditions: The use of anhydrous DMF is critical.[4] The Vilsmeier reagent is highly sensitive to moisture, and its decomposition will lead to poor yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature management to prevent decomposition.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts. A successful reaction will show the consumption of the starting phenylhydrazone and the appearance of a new, more polar spot corresponding to the product.

  • Spectroscopic Confirmation: The final product's identity and purity must be unequivocally confirmed by spectroscopic data that aligns with the expected values for this compound.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient pathway for the synthesis of this compound from phenylhydrazone precursors. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently obtain this valuable building block for applications in drug discovery and materials science. The versatility of the pyrazole-4-carbaldehyde moiety ensures its continued importance in the development of novel functional molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyrazole Scaffold and the Enabling Power of Palladium Catalysis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and versatile binding capabilities have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][2] Beyond pharmaceuticals, functionalized pyrazoles are pivotal in the development of advanced organic materials and agrochemicals. The ability to precisely and efficiently introduce diverse substituents onto the pyrazole ring is therefore a critical endeavor for researchers and drug development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile set of tools for achieving this synthetic goal. These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with unparalleled efficiency and functional group tolerance.[3] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applied to pyrazole substrates, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

Core Palladium-Catalyzed Transformations for Pyrazole Functionalization

The strategic functionalization of the pyrazole core can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond to be formed and the available starting materials. This section will delve into the most significant of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp2)-C(sp2) bonds, making it invaluable for synthesizing biaryl and heteroaryl-aryl pyrazole derivatives. The reaction couples a halopyrazole (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition of the palladium(0) catalyst to the halopyrazole, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) species. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.[4][5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Pyrazole-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Pd(0)L2->Pyrazole-Pd(II)-X(L2) Oxidative Addition (Pyrazole-X) Pyrazole-Pd(II)-R(L2) Pyrazole-Pd(II)-R(L2) Pyrazole-Pd(II)-X(L2)->Pyrazole-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Pyrazole-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Functionalized Pyrazole Functionalized Pyrazole Pyrazole-Pd(II)-R(L2)->Functionalized Pyrazole

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of pyrazoles.

Protocol: Synthesis of 4-Aryl-1H-pyrazoles

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various arylboronic acids.[6][7][8]

Materials:

  • 4-Bromo-1H-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh3)4 (5 mol%) or a more advanced precatalyst like XPhos Pd G2 (2-5 mol%)[6]

  • Na2CO3 or K3PO4 (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add the 4-bromopyrazole (e.g., 0.5 mmol), arylboronic acid (e.g., 0.6 mmol), palladium catalyst (e.g., 5 mol%), and base (e.g., 1.5 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Consider a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand like SPhos or XPhos). Ensure reagents, especially the boronic acid, are pure and the solvents are adequately degassed.

  • Dehalogenation: This side reaction can be problematic, particularly with iodopyrazoles.[8] Using brominated or chlorinated pyrazoles can mitigate this issue.[8] Lowering the reaction temperature and using a milder base may also help.

  • Homocoupling of Boronic Acid: This suggests the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere.

Substrate (Halogen)Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-Iodo-1H-pyrazolePd(dppf)Cl2K2CO3DMF8075-90[9]
4-Bromo-1H-pyrazolePd(PPh3)4Na2CO3Dioxane/H2O9080-95[7]
4-Chloro-1H-pyrazoleXPhos Pd G3K3PO4t-AmylOH11070-85[8]

Table 1: Comparison of reaction conditions for Suzuki-Miyaura coupling of halopyrazoles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl/heteroaryl halides and a wide range of amines.[10][11] This reaction is particularly crucial for synthesizing aminopyrazole derivatives, which are prevalent in pharmacologically active compounds.[11][12]

Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to yield the aminated pyrazole. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[13]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Pyrazole-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Pd(0)L2->Pyrazole-Pd(II)-X(L2) Oxidative Addition (Pyrazole-X) Pyrazole-Pd(II)-NR1R2(L2) Pyrazole-Pd(II)-NR1R2(L2) Pyrazole-Pd(II)-X(L2)->Pyrazole-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation (Base) Pyrazole-Pd(II)-NR1R2(L2)->Pd(0)L2 Reductive Elimination Aminated Pyrazole Aminated Pyrazole Pyrazole-Pd(II)-NR1R2(L2)->Aminated Pyrazole

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of pyrazoles.

Protocol: Synthesis of 4-Aminopyrazoles

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-halopyrazoles.[10][11][14]

Materials:

  • 4-Halo-1H-pyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)2 or a suitable precatalyst (2-5 mol%)

  • Bulky phosphine ligand (e.g., tBuDavePhos, XPhos) (4-10 mol%)[15]

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K3PO4) (1.4-2.2 equiv)[16]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox, charge a vial or Schlenk tube with the palladium source, ligand, and base.

  • Add the 4-halopyrazole and a stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat to 80-110 °C with stirring. For some substrates, microwave irradiation can significantly reduce reaction times.[11][14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Key Considerations:

  • Protecting Groups: For pyrazoles with other reactive functional groups (e.g., an additional amino group), a protection strategy may be necessary to prevent side reactions.[10]

  • Catalyst/Ligand Choice: The combination of Pd(dba)2 with tBuDavePhos is effective for aryl- or alkylamines lacking a β-hydrogen.[15] For alkylamines with a β-hydrogen, CuI-mediated coupling can be a complementary approach.[15][17]

  • Base Sensitivity: Some substrates may be sensitive to strong bases like NaOtBu. In such cases, K3PO4 or Cs2CO3 can be used, often requiring higher temperatures.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is catalyzed by a combination of palladium and a copper(I) salt (typically CuI) and is invaluable for synthesizing alkynylpyrazoles, which are important precursors for more complex heterocyclic systems.[19][20][21]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halopyrazole to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. This copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center then furnishes the alkynylpyrazole.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pyrazole-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Pd(0)L2->Pyrazole-Pd(II)-X(L2) Oxidative Addition (Pyrazole-X) Pyrazole-Pd(II)-C≡CR(L2) Pyrazole-Pd(II)-C≡CR(L2) Pyrazole-Pd(II)-X(L2)->Pyrazole-Pd(II)-C≡CR(L2) Transmetalation Pyrazole-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Alkynylpyrazole Alkynylpyrazole Pyrazole-Pd(II)-C≡CR(L2)->Alkynylpyrazole R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base R-C≡C-Cu->Pyrazole-Pd(II)-X(L2)

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 4-Alkynylpyrazoles

The following is a representative protocol for the Sonogashira coupling of a 4-iodopyrazole.[19]

Materials:

  • 4-Iodopyrazole substrate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl2(PPh3)2 (2-5 mol%)

  • CuI (5-10 mol%)

  • Amine base (e.g., Triethylamine (Et3N) or Diisopropylamine (DIPA)) (2.0 equiv), often used as solvent or co-solvent.

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Flame-dried Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine to remove the amine salt and residual base.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting:

  • Low Conversion: Pyrazoles can act as ligands and inhibit the palladium catalyst.[19] Using bulky, electron-rich phosphine ligands can help. Ensure all reagents and solvents are strictly anhydrous and degassed.

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by oxygen. Rigorous exclusion of air is critical.

  • Hydrodehalogenation: This side reaction can be minimized by running the reaction at a lower temperature for a longer duration and ensuring the use of a dry, aprotic solvent.[19]

Heck-Mizoroki Reaction: Olefinic Functionalization

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond.[3][22] This reaction is a powerful tool for introducing vinyl groups onto the pyrazole scaffold.

Mechanistic Rationale: The Heck reaction involves the oxidative addition of the halopyrazole to a Pd(0) complex, followed by migratory insertion of the alkene into the pyrazole-palladium bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination of HX with the help of a base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Pyrazole-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Pd(0)L2->Pyrazole-Pd(II)-X(L2) Oxidative Addition (Pyrazole-X) Intermediate Alkene Insertion Intermediate Pyrazole-Pd(II)-X(L2)->Intermediate Migratory Insertion (Alkene) H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate->H-Pd(II)-X(L2) β-Hydride Elimination Olefinic Pyrazole Olefinic Pyrazole Intermediate->Olefinic Pyrazole H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Figure 4: Simplified catalytic cycle for the Heck-Mizoroki reaction of pyrazoles.

Protocol: Synthesis of 4-Vinylpyrazoles

The following is a general protocol for the Heck coupling of a 4-halopyrazole with an alkene.[23]

Materials:

  • 4-Halopyrazole derivative (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)2) (2-5 mol%)

  • Phosphine ligand (e.g., PPh3, or a bulky ligand for less reactive halides) (4-10 mol%)

  • Base (e.g., Et3N, K2CO3) (1.5-2.5 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a reaction vessel, add the 4-halopyrazole, palladium source, ligand, and base.

  • Add the degassed solvent, followed by the alkene.

  • Seal the vessel and heat to 100-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Limitations and Considerations:

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition can be an issue.

  • Catalyst Decomposition: At the high temperatures often required, catalyst decomposition can occur. The use of more robust ligands or precatalysts can be beneficial.[22]

  • Substrate Reactivity: Aryl iodides and bromides are generally more reactive than chlorides.[22]

Direct C-H Functionalization: An Atom-Economical Approach

A paradigm shift in cross-coupling chemistry has been the development of direct C-H functionalization reactions.[24][25] These methods bypass the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom-economical and environmentally friendly route to substituted pyrazoles.[24][25]

Mechanistic Principles and Regioselectivity: These reactions typically proceed via a directing-group-assisted mechanism, where a coordinating group on the pyrazole substrate directs the palladium catalyst to a specific C-H bond (often at the C5 position).[26] The catalytic cycle often involves a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate, which then reacts with a coupling partner.

CH_Activation_Workflow cluster_workflow Direct C-H Functionalization Workflow Start Pyrazole with Directing Group (DG) Step1 Reaction with Pd(II) Catalyst Start->Step1 Step2 Formation of Palladacycle (CMD Mechanism) Step1->Step2 Step3 Reaction with Coupling Partner (e.g., Aryl Halide) Step2->Step3 Step4 Reductive Elimination Step3->Step4 End Functionalized Pyrazole Step4->End Step5 Catalyst Regeneration (with Oxidant) Step4->Step5 Step5->Step1

References

Application Notes and Protocols for Multicomponent Reactions Involving 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for molecular scaffolds that offer both structural novelty and biological relevance is paramount. This compound has emerged as a highly versatile and privileged starting material in this pursuit. Its pyrazole core is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its metabolic stability and diverse biological activities. The presence of a reactive aldehyde functional group at the 4-position opens a gateway to a vast chemical space through various synthetic transformations, most notably, multicomponent reactions (MCRs).

MCRs are powerful synthetic strategies wherein three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. This approach aligns perfectly with the principles of green chemistry by promoting atom economy, reducing reaction steps, and minimizing waste. For researchers and drug development professionals, the use of this compound in MCRs offers an efficient pathway to rapidly generate libraries of structurally diverse molecules with a high potential for biological activity, particularly in the realm of oncology.[1][2][3] This guide provides detailed application notes and protocols for key multicomponent reactions involving this valuable building block.

I. The Biginelli Reaction: Synthesis of Pyrazolyl-Dihydropyrimidinones

The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea. When this compound is employed, this reaction provides a straightforward route to novel dihydropyrimidinones (DHPMs) and their thio-analogs, which are known for a wide range of pharmacological activities, including anticancer properties.[4][5]

Scientific Rationale and Mechanistic Insight

The acid catalyst plays a crucial role in activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the urea. The subsequent condensation and cyclization steps are driven by the formation of a stable six-membered dihydropyrimidine ring. The choice of catalyst can influence reaction times and yields, with Lewis acids like ferric chloride or Brønsted acids being commonly employed. The reaction mechanism, depicted below, proceeds through a series of equilibrium steps, culminating in the irreversible formation of the stable heterocyclic product.

Biginelli_Mechanism Aldehyde This compound Imine N-Acyliminium Ion Aldehyde->Imine + Urea, -H2O Urea Urea/Thiourea Ketoester Ethyl Acetoacetate Enolate Enolate of Ketoester Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Imine->Adduct + Enolate Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Pyrazolyl-Dihydropyrimidinone Cyclized->DHPM -H2O H_plus H+ Ugi_Workflow Start Combine Reactants Aldehyde This compound Amine Amine (e.g., Aniline) Acid Carboxylic Acid (e.g., Acetic Acid) Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Reaction One-Pot Reaction (Methanol, RT) Aldehyde->Reaction Amine->Reaction Acid->Reaction Isocyanide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Acylamino Amide Product Purification->Product

References

Application Notes & Protocols: 1-Phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The 1-Phenyl-1H-pyrazole-4-carbaldehyde moiety is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged structure" due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[1][2][3] The aldehyde functional group at the 4-position provides a reactive handle for extensive chemical modification, making this compound a versatile intermediate for developing diverse molecular architectures.[4][5] This reactivity allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[6]

Derivatives synthesized from this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][7] This guide provides an in-depth exploration of its applications, featuring detailed protocols for synthesis and biological evaluation tailored for researchers in drug discovery and development.

G cluster_0 Anticancer Mechanism of Pyrazole-Indole Hybrids A Pyrazole-Indole Hybrid (e.g., Compound 7a/7b) B CDK-2 Inhibition A->B D Increased Bax/Bcl-2 Ratio A->D C Cell Cycle Arrest (G2/M Phase) B->C F Apoptosis C->F E Caspase-3 Activation D->E E->F

References

Application Note & Protocols: Leveraging 1-Phenyl-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its presence in established drugs like the selective COX-2 inhibitor Celecoxib, the analgesic Difenamizole, and the anti-inflammatory Lonazolac underscores the therapeutic potential of this heterocyclic system.[1][3] A key mechanism for the analgesic and anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of pain and inflammation.[4][5]

1-Phenyl-1H-pyrazole-4-carbaldehyde stands out as a strategic and versatile starting material for the development of new analgesic compounds. Its aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the straightforward synthesis of large, diverse libraries of pyrazole derivatives for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthetic utility of this precursor, detailed experimental protocols, and the scientific rationale behind the design of pyrazole-based analgesics.

Part 1: Application Notes - The Scientific Rationale

The Pyrazole Scaffold and its Role in Analgesia

The analgesic effect of many pyrazole-containing compounds is intrinsically linked to their anti-inflammatory properties. The primary molecular target is often the cyclooxygenase (COX) enzyme system, which exists in at least two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6]

The development of selective COX-2 inhibitors was a major advance, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4] The 1,5-diarylpyrazole structure, a core feature of Celecoxib, has been shown to be particularly effective for selective COX-2 inhibition.[7] The strategic derivatization of the this compound core allows researchers to systematically explore the chemical space around this proven pharmacophore to identify novel candidates with improved potency, selectivity, and pharmacokinetic profiles.

This compound: A Versatile Synthetic Synthon

The utility of this compound stems from the reactivity of its formyl (-CHO) group. This group is an electrophilic center that readily participates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, making it an ideal anchor point for molecular diversification.

Key Synthetic Transformations:

  • Schiff Base (Imine) Formation: The condensation reaction between the aldehyde and various primary amines (e.g., substituted anilines) is one of the most direct methods to introduce structural diversity. The resulting imine bond (C=N) is a key linker, and the substituents on the amine fragment can be varied to probe interactions with different regions of the target enzyme's active site.[8]

  • Reductive Amination: Subsequent reduction of the Schiff base intermediate, or a one-pot reaction, yields more flexible secondary amine derivatives. This transformation changes the geometry and hydrogen-bonding capacity of the linker, which can significantly impact biological activity.[7]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated systems. These derivatives can act as Michael acceptors or serve as intermediates for further cyclization reactions to build more complex heterocyclic systems.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, introducing a different type of unsaturated linker with defined stereochemistry.

This synthetic versatility enables the creation of extensive compound libraries from a single, readily accessible starting material, accelerating the drug discovery process.

Caption: General workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Insights

Systematic studies on pyrazole derivatives have yielded valuable insights into the structural requirements for potent analgesic activity:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the N-phenyl ring (at position 1) and any C-phenyl rings can dramatically influence COX-2 selectivity and potency. For instance, sulfonamide or methylsulfonyl groups at the para-position of a phenyl ring are known to be crucial for the high COX-2 selectivity of diarylheterocycles like Celecoxib.[7]

  • The Linker Group: The nature of the chemical group extending from the C4 position is critical. The rigidity of an imine linker versus the flexibility of an amine linker can alter how the molecule fits into the enzyme active site.

  • The Amine Fragment: In Schiff base or amine derivatives, the electronic properties of the substituted aniline or other amine moiety are important. Electron-donating or electron-withdrawing groups can modulate the pKa of the compound and its ability to form key interactions with amino acid residues in the target protein. Studies have shown that compounds with chloro, methyl, and bromo substitutions on the terminal phenyl ring exhibit significant analgesic activity.[8]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary analgesic screening of compounds derived from this compound.

Protocol 2.1: Synthesis of N-Aryl-1-(1-phenyl-1H-pyrazol-4-yl)methanimine Derivatives (Schiff Bases)

This protocol is adapted from established methods for the synthesis of pyrazole-based aldimines.[8] It describes a general procedure for the condensation of a pyrazole-4-carbaldehyde with a substituted aniline.

Objective: To synthesize a series of pyrazole-based Schiff bases for analgesic screening.

Materials and Reagents:

  • 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline, 4-bromoaniline, 4-methylaniline) (1.0 eq)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • TLC plates (silica gel 60 F254) and developing chamber

  • Filtration apparatus (Büchner funnel)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Schiff base synthesis.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve the 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol) in hot absolute ethanol (20-30 mL).

  • To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Add the corresponding substituted aniline (1.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath for 4-7 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting aldehyde spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol, to yield the pure Schiff base derivative.

  • Dry the purified crystals and determine the yield.

Self-Validating Characterization:

  • ¹H NMR: Confirm the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a new imine proton signal (-CH=N-) (typically δ 8.0-9.0 ppm).

  • IR Spectroscopy: Look for the appearance of a C=N stretching band (around 1600-1625 cm⁻¹) and the disappearance of the C=O aldehyde stretch (around 1690-1715 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Compound DerivativeSubstituent (R)Typical Yield (%)Reference
IIIi 4-OH72%[8]
IIIvi 4-Br78%[8]
IIIvii 4-Cl81%[8]
IIIx 4-CH₃75%[8]
Table 1: Representative yields for the synthesis of Schiff base derivatives based on published data.
Protocol 2.2: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard and reliable method for screening peripheral analgesic activity of novel compounds.[8][9]

Objective: To evaluate the peripheral analgesic efficacy of the synthesized pyrazole derivatives in a mouse model.

Materials and Equipment:

  • Swiss albino mice (20-25 g)

  • Synthesized test compounds

  • Standard drug (e.g., Diclofenac sodium, 20 mg/kg)

  • Vehicle (e.g., 1% Tween 80 or 0.5% Carboxymethyl cellulose)

  • 0.6% (v/v) acetic acid solution

  • Syringes and oral gavage needles

  • Observation chambers and stopwatch

Step-by-Step Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping: Divide the mice into groups (n=6 per group):

    • Group I: Vehicle control (receives only the vehicle).

    • Group II: Standard drug (receives Diclofenac sodium).

    • Group III, IV, etc.: Test groups (receive synthesized compounds at a specific dose, e.g., 50 or 100 mg/kg).

  • Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) using a gavage needle.

  • Induction of Pain: After 30-60 minutes of drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a dose of 10 mL/kg body weight.

  • Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the total number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a continuous 10-minute period.

  • Data Analysis: Calculate the percentage protection (analgesic activity) for each group using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

CompoundDose (mg/kg)Mean No. of Writhings ± SEM% Analgesic Activity
Control (Vehicle)-58.2 ± 1.2-
Diclofenac (Standard)2018.4 ± 0.868.4%
Test Compound IIIvi 5025.1 ± 1.556.8%
Test Compound IIIvii 5022.5 ± 1.161.3%
Test Compound IIIx 5024.3 ± 1.358.2%
Table 2: Representative analgesic activity data from an acetic acid-induced writhing test, modeled after published results.[8]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with potential analgesic properties. The straightforward derivatization of its aldehyde group, particularly through Schiff base formation, allows for the rapid generation of chemical libraries. By combining robust synthetic protocols with established pharmacological screening methods, researchers can efficiently explore the structure-activity relationships of this compound class, paving the way for the discovery of next-generation analgesic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: 1-Phenyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazole Scaffold in Modern Fungicide Development

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, particularly fungicides. Its unique structural and electronic properties allow for the creation of highly potent and specific inhibitors of essential fungal metabolic pathways. Among the various pyrazole-based intermediates, 1-Phenyl-1H-pyrazole-4-carbaldehyde stands out as a versatile and crucial building block for the synthesis of a range of fungicidally active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced agrochemicals. We will delve into the synthetic pathways, reaction mechanisms, and key experimental protocols, underpinned by field-proven insights to bridge the gap between theoretical chemistry and practical application.

The primary fungicidal activity of many pyrazole-derived agrochemicals stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][2][3] This mode of action, classified by the Fungicide Resistance Action Committee (FRAC) as Group 7, disrupts the fungus's energy production, leading to its death. The 1-phenyl-1H-pyrazole-4-carboxamide scaffold has proven to be an exceptionally effective pharmacophore for targeting the SDH enzyme. This guide will focus on the synthesis of this key scaffold starting from this compound.

Physicochemical and Safety Data for this compound

Before commencing any experimental work, it is imperative to be familiar with the physical and safety properties of the starting material.

PropertyValueReference
CAS Number 54605-72-0ChemWhat
Molecular Formula C₁₀H₈N₂OPubChem
Molecular Weight 172.18 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 84-88 °CSigma-Aldrich
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338Sigma-Aldrich

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthetic Pathways and Protocols

The journey from simple precursors to a potent pyrazole carboxamide fungicide involves a multi-step synthetic sequence. This compound is a key intermediate in this pathway. The overall workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Functional Group Transformation cluster_2 Part 3: Final Product Synthesis A Acetophenone Phenylhydrazone B This compound A->B Vilsmeier-Haack Reaction C 1-Phenyl-1H-pyrazole-4-carboxylic Acid B->C Oxidation D 1-Phenyl-1H-pyrazole-4-carbonyl Chloride C->D Chlorination E Pyrazole Carboxamide Fungicide D->E Amidation

Caption: Synthetic workflow from phenylhydrazone to a pyrazole carboxamide fungicide.

Part 1: Synthesis of this compound via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] In the context of pyrazole synthesis, it facilitates a one-pot cyclization and formylation of a suitable precursor, typically an acetophenone phenylhydrazone.[5][7][8]

Causality Behind Experimental Choices: The choice of an acetophenone phenylhydrazone as the starting material is strategic. The pre-formed N-N bond from the hydrazine and the activated methylene group of the acetophenone are primed for cyclization under the electrophilic conditions of the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, acts as both the cyclizing agent and the source of the formyl group.

Reaction Mechanism:

G Hydrazone Acetophenone Phenylhydrazone Intermediate1 Iminium Salt Intermediate Hydrazone->Intermediate1 Electrophilic attack Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Formylated Pyrazole Intermediate Intermediate2->Intermediate3 Elimination Product This compound Intermediate3->Product Hydrolysis H2O Hydrolysis H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the work of Shetty et al. and provides a general procedure for the Vilsmeier-Haack cyclization of acetophenone phenylhydrazones.[8]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • To a solution of the desired substituted acetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature. The precipitate of the phenylhydrazone will form.

  • Filter the precipitate, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) in an ice bath with stirring.

  • Dissolve the acetophenone phenylhydrazone (from Step 1) in a minimal amount of DMF.

  • Slowly add the solution of the phenylhydrazone to the pre-formed Vilsmeier reagent.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at 70-80°C for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a saturated solution of potassium carbonate (K₂CO₃) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Expected Yields: Yields for this reaction are typically in the range of 60-75%, depending on the substituents on the acetophenone.[8][9]

Substituent on AcetophenoneProductReported Yield
4-Hydroxy3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde63%[8]
4-Bromo3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde68%[8]
4-Nitro3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde71%[8]
4-Methyl3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde74%[8]
Part 2: Oxidation to 1-Phenyl-1H-pyrazole-4-carboxylic Acid

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid, which is the necessary precursor for the final amidation step.

Causality Behind Experimental Choices: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically carried out in a mixture of water and an organic solvent like pyridine or acetone to ensure the solubility of both the organic substrate and the inorganic oxidant.[10] Microwave-assisted synthesis can also be employed to significantly reduce reaction times and improve yields.[11][12]

Experimental Protocol: Oxidation of this compound

This protocol is based on established methods for the oxidation of pyrazole-4-carbaldehydes.[10][11]

  • Dissolve this compound (1 equivalent) in a mixture of pyridine and water (e.g., 1:1 v/v).

  • Heat the solution to 80-90°C.

  • Slowly add a solution of potassium permanganate (KMnO₄, approximately 2-3 equivalents) in water to the heated pyrazole solution. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue heating and stirring for 1-2 hours after the addition is complete, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The 1-Phenyl-1H-pyrazole-4-carboxylic acid will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry.

Expected Yields: Yields for this oxidation are generally high, often exceeding 85%.[11][12]

Part 3: Synthesis of Pyrazole Carboxamide Fungicides

The final step in the synthesis of many pyrazole-based fungicides is the formation of an amide bond between the pyrazole carboxylic acid and a suitable amine.

Causality Behind Experimental Choices: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13] This activated intermediate readily reacts with the desired amine to form the stable amide bond of the final fungicide. The choice of the amine is critical and is determined by structure-activity relationship (SAR) studies to optimize the binding of the final molecule to the SDH enzyme.

Experimental Protocol: Synthesis of Pyrazole Carboxamides

This is a general procedure for the synthesis of pyrazole carboxamides from the corresponding carboxylic acid.

Step 1: Formation of the Acyl Chloride

  • To 1-Phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent), add an excess of thionyl chloride (SOCl₂, typically 3-5 equivalents).

  • Reflux the mixture for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-phenyl-1H-pyrazole-4-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the amine solution.

  • Cool the amine solution in an ice bath.

  • Slowly add a solution of the crude 1-phenyl-1H-pyrazole-4-carbonyl chloride (from Step 1) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any precipitated salts.

  • Wash the organic phase with water, a dilute acid solution (e.g., 1M HCl), and a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights:

The efficacy of pyrazole carboxamide fungicides is highly dependent on the nature of the substituents on both the pyrazole ring and the aniline moiety.[2][10]

  • Pyrazole Ring Substituents: The presence of small alkyl or halogenated alkyl groups at the 3-position of the pyrazole ring can significantly enhance fungicidal activity.

  • Aniline Moiety: The substitution pattern on the aniline ring is crucial for optimizing the binding to the SDH enzyme. Often, bulky, lipophilic groups are favored.

Researchers should consider these SAR principles when selecting the appropriate amine for the final amidation step to synthesize novel and potent fungicide candidates.[14][15][16][17][18]

Conclusion

This compound is a pivotal intermediate in the synthesis of a significant class of modern agrochemical fungicides. The synthetic routes, particularly the Vilsmeier-Haack reaction for the construction of the pyrazole core, are robust and versatile. By understanding the underlying reaction mechanisms and following well-defined protocols, researchers can efficiently synthesize this key building block and its derivatives. The subsequent functional group transformations to form pyrazole carboxamides open the door to the creation of novel and highly effective fungicides. The protocols and insights provided in this application note are intended to empower researchers in the field of agrochemical development to leverage the full potential of this compound in their discovery and development programs.

References

Application Note: Strategic Development of Novel Anticancer Agents from 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal starting point for drug discovery.[1] This application note provides a comprehensive guide to the strategic development of novel anticancer compounds derived from the versatile building block, 1-Phenyl-1H-pyrazole-4-carbaldehyde. We detail robust protocols for the synthesis of two promising classes of derivatives—Schiff bases and chalcones—and provide step-by-step methodologies for their in vitro evaluation, including cytotoxicity screening and apoptosis induction analysis. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to develop potent and selective pyrazole-based anticancer drugs.[4]

Introduction: The Pyrazole Scaffold in Oncology

Heterocyclic compounds are cornerstones of modern drug discovery, with the pyrazole ring system being particularly prominent.[5] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for diverse interactions with biological targets.[5] Numerous pyrazole derivatives have been synthesized and evaluated for their potential against various cancer cell lines, demonstrating mechanisms of action that include the inhibition of crucial cellular targets like tubulin, various kinases (EGFR, CDK, BTK), and interaction with DNA.[4][6]

This compound is an exemplary starting material. The aldehyde functional group offers a reactive handle for a variety of chemical transformations, enabling the systematic construction of large and diverse compound libraries. By modifying this position, researchers can introduce new pharmacophores and fine-tune physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing drug efficacy and selectivity. This guide focuses on two well-established synthetic routes: the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.

Synthesis of Bioactive Pyrazole Derivatives

The strategic modification of the this compound core is aimed at exploring the chemical space around the pyrazole scaffold to identify structures with potent and selective anticancer activity.

Protocol 1: Synthesis of Pyrazole-Based Schiff Bases

Schiff base formation (imination) is a robust and efficient method for derivatization. The resulting imine bond can be a critical pharmacophore, and the reaction allows for the introduction of a wide array of functional groups via the amine component.[7][8]

Scientific Rationale: This one-step reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The choice of the amine component is critical; incorporating other heterocyclic systems or functional groups known to possess biological activity can lead to hybrid molecules with enhanced or novel mechanisms of action.[9][10][11]

Experimental Protocol:

  • Reagents & Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add the desired substituted primary amine (1.0-1.1 eq). Common choices include anilines, aminophenols, or other amino-heterocycles.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up & Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol, methanol) or perform column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Schiff Base Synthesis

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & Analysis start1 1-Phenyl-1H-pyrazole- 4-carbaldehyde process1 Dissolve in Ethanol + Glacial Acetic Acid start1->process1 start2 Substituted Primary Amine start2->process1 process2 Reflux (4-8h) process1->process2 process3 Cool & Precipitate process2->process3 process4 Filter & Wash process3->process4 process5 Purify (Recrystallization/ Chromatography) process4->process5 end1 Pure Pyrazole Schiff Base process5->end1 end2 Characterization (NMR, IR, MS) end1->end2

Caption: Workflow for the synthesis of pyrazole-based Schiff bases.

Protocol 2: Synthesis of Pyrazole-Based Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and are themselves potent anticancer agents, often acting as tubulin polymerization inhibitors.[12][13][14] The Claisen-Schmidt condensation is the standard method for their synthesis.[15][16][17]

Scientific Rationale: This base-catalyzed condensation involves the reaction of an aldehyde with a ketone. Here, this compound reacts with various substituted acetophenones. The resulting chalcone scaffold provides a rigid backbone that can be further functionalized, and its unique electronic properties are key to its biological activity.[13]

Experimental Protocol:

  • Reagents & Setup: In a 100 mL flask, dissolve the substituted acetophenone (1.0 eq) in 20 mL of ethanol.

  • Base Addition: To this solution, add an aqueous solution of a base, such as 20% sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring at room temperature.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq) in 10 mL of ethanol to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction via TLC.

  • Work-up & Isolation: Pour the reaction mixture into ice-cold water with constant stirring. If an acid is used for neutralization, add it carefully.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product. Recrystallization from ethanol is typically sufficient for purification.

  • Characterization: Confirm the structure of the pyrazole-chalcone hybrid using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & Analysis start1 1-Phenyl-1H-pyrazole- 4-carbaldehyde process1 Dissolve in Ethanol + Aqueous Base (NaOH) start1->process1 start2 Substituted Acetophenone start2->process1 process2 Stir at RT (2-4h) process1->process2 process3 Pour into Ice Water process2->process3 process4 Filter & Wash process3->process4 process5 Purify (Recrystallization) process4->process5 end1 Pure Pyrazole- Chalcone Hybrid process5->end1 end2 Characterization (NMR, IR, MS) end1->end2

Caption: Workflow for the synthesis of pyrazole-based chalcones.

In Vitro Evaluation of Anticancer Activity

Initial screening of synthesized compounds is crucial to identify promising candidates for further development.[18][19][20] Cell viability assays are the workhorse for this stage, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Scientific Rationale: The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells.[21] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G step1 1. Seed Cells in 96-well Plate step2 2. Incubate (24h) for Adhesion step1->step2 step3 3. Treat with Pyrazole Derivatives (Serial Dilutions) step2->step3 step4 4. Incubate (48-72h) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate (2-4h) to form Formazan step5->step6 step7 7. Solubilize Formazan with DMSO step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Calculate % Viability & IC50 step8->step9

Caption: A representative intrinsic apoptosis pathway often targeted by anticancer agents.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the development of novel anticancer agents starting from this compound. The protocols provided for the synthesis of Schiff base and chalcone derivatives, followed by in vitro cytotoxicity screening and apoptosis analysis, establish a solid foundation for a drug discovery program.

Compounds that demonstrate high potency (low IC₅₀ values) and effectively induce apoptosis should be prioritized for further investigation. Future steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to understand the relationship between chemical structure and biological activity.

  • Advanced Mechanistic Studies: Investigating effects on the cell cycle, specific kinase inhibition, and DNA interaction. [4]* In Vivo Efficacy: Testing lead compounds in preclinical animal models of cancer to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles. [18] By combining rational design, efficient synthesis, and rigorous biological evaluation, the versatile this compound scaffold holds significant promise for the discovery of the next generation of anticancer therapeutics.

References

Application Notes & Protocols: Synthesis of Fluorescent Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide to the synthesis of fluorescent pyrazole derivatives. It moves beyond simple procedural lists to offer mechanistic insights, explain the rationale behind experimental choices, and provide detailed, field-tested protocols for researchers.

Introduction: The Pyrazole Scaffold in Fluorescence Applications

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] In recent years, the unique electronic properties and synthetic versatility of pyrazoles have positioned them as exceptional candidates for the development of fluorescent probes.[3][4][5][6]

Fluorescent pyrazole derivatives offer several advantages:

  • High Synthetic Versatility: The pyrazole ring can be constructed and functionalized through numerous synthetic routes, allowing for fine-tuning of its photophysical properties.[3][7]

  • Favorable Photophysical Properties: Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, large Stokes shifts, and notable solvatochromic behavior.[7][8]

  • Biocompatibility: Many pyrazole derivatives show good membrane permeability and low cytotoxicity, making them suitable for bioimaging applications in living cells.[6][7]

These attributes have led to their successful application in developing chemosensors for detecting metal ions and small molecules, staining cellular organelles, and monitoring dynamic biological processes.[6][7][8] This guide will detail the primary synthetic strategies for creating these powerful molecular tools.

Core Synthetic Strategies: From Precursors to Fluorophores

The synthesis of fluorescent pyrazoles can be broadly categorized into two approaches: the construction of the core pyrazole ring from acyclic precursors and the post-synthetic functionalization of a pre-formed pyrazole scaffold.

Strategy 1: Cyclocondensation Reactions for Core Synthesis

The most fundamental approach involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative. This strategy forms the pyrazole ring itself.

The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine. The regioselectivity of this reaction is a critical consideration, governed by the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[9]

Mechanistic Insight: The reaction typically proceeds via initial attack of the more nucleophilic nitrogen of the hydrazine (e.g., the NH2 group of phenylhydrazine) onto the more electrophilic carbonyl carbon (e.g., a ketone over an ester). This is followed by cyclization and dehydration to yield the aromatic pyrazole ring.[9] This control over regioselectivity is crucial for the rational design of fluorophores.

A highly effective modern route utilizes α,β-unsaturated ketones (chalcones) as the 1,3-dielectrophile. Reaction with hydrazine derivatives initially forms a non-aromatic pyrazoline intermediate, which is subsequently oxidized to the fluorescent pyrazole.[10][11] In some cases, this can be achieved in a one-pot reaction.[12]

Expertise & Experience: The choice of oxidant is key for the aromatization step. While harsh oxidants can be used, milder, in situ methods, such as using CuCl₂, are often preferred to avoid degradation of sensitive functional groups on the chalcone backbone.[12] The substituents on the chalcone's aromatic rings are primary determinants of the final compound's fluorescent properties. Electron-donating groups (e.g., -OMe) and electron-withdrawing groups (e.g., -CN, -NO₂) create a "push-pull" system that often enhances fluorescence through an intramolecular charge transfer (ICT) mechanism.[12]

G cluster_0 Synthesis from Chalcones A Aryl Aldehyde C Chalcone Precursor (α,β-Unsaturated Ketone) A->C B Acetophenone Derivative B->C Claisen-Schmidt Condensation E Pyrazoline Intermediate (Non-fluorescent) C->E D Hydrazine Derivative (e.g., Phenylhydrazine) D->E Cyclocondensation F Oxidation E->F Aromatization G Fluorescent Pyrazole F->G Aromatization

Caption: Workflow for pyrazole synthesis from chalcone precursors.

Strategy 2: Knoevenagel Condensation on Pyrazolone Scaffolds

This powerful two-stage strategy involves first synthesizing a pyrazolone (a pyrazole-based ketone) and then using a Knoevenagel condensation to append a conjugated system, thereby creating the fluorophore.[13][14]

Causality Behind Experimental Choices:

  • Pyrazolone Formation: Typically achieved via the Knorr synthesis using a β-ketoester and a hydrazine.[9]

  • Knoevenagel Condensation: The pyrazolone possesses an active methylene group that can be deprotonated by a weak base (e.g., piperidine, ammonium carbonate).[14][15] The resulting carbanion acts as a nucleophile, attacking an aromatic aldehyde. Subsequent dehydration yields a highly conjugated, often fluorescent, molecule. The choice of a mild base is crucial to prevent self-condensation or degradation of the reactants.[15]

G cluster_1 Knoevenagel Condensation Route A β-Ketoester + Hydrazine Derivative B Pyrazolone Intermediate A->B Knorr Synthesis E Knoevenagel Condensation B->E C Aromatic Aldehyde (with Fluorescent Moiety) C->E D Base Catalyst (e.g., Piperidine) D->E F Fluorescent Pyrazole Derivative E->F

Caption: Logic flow for the Knoevenagel condensation strategy.

Strategy 3: Post-Synthetic Modification via Cross-Coupling

For advanced molecular engineering, transition-metal-catalyzed cross-coupling reactions are indispensable.[16][17] This strategy allows for the precise installation of various aryl or heteroaryl groups onto a pre-functionalized pyrazole core (e.g., a bromo-pyrazole), dramatically altering its electronic and photophysical properties.

Authoritative Grounding: Palladium-catalyzed reactions like the Suzuki, Stille, and Buchwald-Hartwig amination are workhorse methods in this domain.[17][18][19] For instance, a Suzuki coupling can link a bromo-pyrazole to an arylboronic acid, extending the π-conjugated system and shifting the fluorescence emission to longer wavelengths. The choice of catalyst, specifically the phosphine ligand (e.g., AdBrettPhos), is critical for achieving high yields, especially with electron-rich or sterically hindered heterocyclic substrates.[18]

G cluster_2 Post-Synthetic Modification Workflow A Functionalized Pyrazole (e.g., Bromo-pyrazole) D Cross-Coupling Reaction (e.g., Suzuki) A->D B Coupling Partner (e.g., Arylboronic Acid) B->D C Pd Catalyst + Ligand + Base C->D E Wavelength-Tuned Fluorescent Pyrazole D->E

Caption: Cross-coupling for tuning pyrazole fluorophores.

Detailed Experimental Protocols

The following protocols are representative examples that provide a validated starting point for laboratory synthesis.

Protocol 3.1: Synthesis of a Pyrazolone Intermediate via Knorr Cyclization

This protocol describes the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one, a common precursor for Knoevenagel condensation.

  • Materials & Reagents:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a 250 mL round-bottom flask, combine ethyl acetoacetate (0.1 mol, 13.0 g) and glacial acetic acid (20 mL).

    • Cool the mixture in an ice bath with stirring.

    • Slowly add phenylhydrazine (0.1 mol, 10.8 g) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C. The addition is exothermic.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction completion by TLC.

    • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

    • Filter the resulting solid precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Purification & Characterization:

    • The crude product can be recrystallized from ethanol to yield a white to pale yellow crystalline solid.

    • Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 3.2: Knoevenagel Condensation for a Fluorescent Pyrazole Derivative

This protocol details the synthesis of 4-((4-(dimethylamino)phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Materials & Reagents:

    • 3-methyl-1-phenyl-2-pyrazolin-5-one (from Protocol 3.1)

    • 4-(Dimethylamino)benzaldehyde

    • Glacial acetic acid

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (0.01 mol, 1.74 g) and 4-(dimethylamino)benzaldehyde (0.01 mol, 1.49 g) in glacial acetic acid (30 mL).[13]

    • Heat the reaction mixture to reflux for 2-4 hours. The solution will typically turn a deep red or orange color.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 150 mL of cold water with stirring.

    • A brightly colored solid will precipitate. Stir for an additional 20 minutes.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Purification & Characterization:

    • Recrystallize from ethanol or an ethanol/DMF mixture.

    • Characterize by ¹H NMR, ¹³C NMR, HRMS, and record its photophysical properties (UV-Vis absorption and fluorescence emission spectra).

Photophysical Properties: Data and Interpretation

The ultimate goal is to create molecules with desirable fluorescent properties. Key parameters include the wavelength of maximum absorption (λ_abs), wavelength of maximum emission (λ_em), Stokes shift (difference between λ_em and λ_abs), and fluorescence quantum yield (Φ_F).

Data Presentation:

Compound TypeExample Substituentsλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (%)Reference
Coumarin-Pyrazole2,4-dinitrobenzenesulfonyl42550075N/A[7]
Fused PyrazoleThiazole moiety32547615138[7]
Pyrazole-BenzimidazoleESIPT-active sensor32647414824[7]
PyrazolopyridineFluoride sensor37247610438[7]

N/A: Not available in the cited source.

Trustworthiness: The data presented in the table illustrates a core principle: the structure dictates the function. The extension of conjugation (e.g., fusing rings) and the introduction of specific functional groups (e.g., coumarin, benzimidazole) directly modulate the electronic transitions, thereby tuning the absorption and emission wavelengths.[7][20] A larger Stokes shift is often desirable in bioimaging to minimize self-absorption and improve signal-to-noise.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction to the Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl (-CHO) group, a crucial synthon for further molecular elaboration in medicinal chemistry and materials science.[5][6]

The success of the Vilsmeier-Haack reaction on pyrazoles is highly dependent on the electronic and steric nature of the substituents on the pyrazole ring. While electron-donating groups generally facilitate the reaction, electron-withdrawing groups can hinder it.[6][7] This guide will delve into the nuances of optimizing this reaction to overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles, providing causative explanations and actionable solutions.

Issue 1: No Reaction or Low Conversion of Starting Material

Question: I have set up my Vilsmeier-Haack reaction with my substituted pyrazole, but I am observing no product formation or only a small amount of conversion, even after several hours. What are the likely causes and how can I fix this?

Answer:

This is a common issue, often stemming from insufficient reactivity of either the pyrazole substrate or the Vilsmeier reagent itself. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Activated Pyrazole Ring: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich pyrazole ring for a successful reaction.[1]

    • Causality: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are deactivated towards electrophilic substitution.[6] This reduces the nucleophilicity of the pyrazole ring, making it less likely to attack the Vilsmeier reagent.

    • Solution: For deactivated pyrazoles, more forcing reaction conditions are necessary. A systematic increase in the reaction temperature is the first step. Reactions can be heated from room temperature up to 120 °C or even higher.[6][8] Additionally, increasing the equivalents of the Vilsmeier reagent (both DMF and POCl₃) can help drive the reaction to completion.[6][9]

  • Vilsmeier Reagent Instability or Insufficient Formation: The Vilsmeier reagent is moisture-sensitive and its preparation is critical for the reaction's success.

    • Causality: Traces of water in the DMF or POCl₃ can hydrolyze the reagents, preventing the formation of the active chloroiminium salt.

    • Solution: Ensure that both DMF and POCl₃ are anhydrous and freshly distilled if necessary.[9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Suboptimal Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is highly substrate-dependent.

    • Causality: Some pyrazoles require thermal energy to overcome the activation barrier for the electrophilic substitution to occur.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures (e.g., 40 °C, 60 °C, 80 °C, and reflux) will help identify the optimal condition.[9] For instance, some 5-chloropyrazoles require heating at 120 °C for successful formylation.[6]

Issue 2: Formation of Multiple Products or Poor Regioselectivity

Question: My reaction is producing a mixture of formylated pyrazole isomers. How can I improve the regioselectivity of the formylation?

Answer:

The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is primarily governed by the electronic and steric effects of the substituents on the pyrazole ring.

  • Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrazole ring. For most substituted pyrazoles, this is the C4 position.

    • Causality: The nitrogen atoms in the pyrazole ring influence the electron density at different carbon atoms. Substituents can further direct the electrophilic attack.

    • Solution: A thorough understanding of the electronic properties of your pyrazole's substituents is key. Electron-donating groups will activate the ring and direct the formylation, while electron-withdrawing groups will deactivate it. In cases of competing reactive sites, lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can hinder the approach of the Vilsmeier reagent to adjacent positions.

    • Causality: The Vilsmeier reagent, while not exceedingly large, does have steric bulk. Large groups on the pyrazole can physically block the formylation of nearby carbons.

    • Solution: If formylation is desired at a sterically hindered position, increasing the reaction temperature may be necessary to overcome the steric barrier. However, this can sometimes lead to a decrease in selectivity. In some cases, a different formylating agent with a smaller steric profile might be considered, though this falls outside the scope of a standard Vilsmeier-Haack reaction.

Issue 3: Observation of Unexpected Side Products

Question: I am observing unexpected side products in my reaction mixture. What are some common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the Vilsmeier-Haack formylation of pyrazoles, leading to a complex product mixture.

  • Dealkylation or Dehydrochlorination: Under harsh reaction conditions, certain substituents on the pyrazole ring can be eliminated.

    • Causality: High temperatures can lead to the loss of alkyl groups or the elimination of HCl from chloro-substituted pyrazoles.[6]

    • Solution: If dealkylation or dehydrochlorination is observed, it is advisable to conduct the reaction at a lower temperature for a longer duration. Careful monitoring of the reaction progress is crucial to stop the reaction once the desired product is formed, without allowing for significant side product formation.

  • Hydroxymethylation: In some instances, a minor amount of hydroxymethylated product can be formed.

    • Causality: This can arise from the reaction of the pyrazole with formaldehyde, which may be generated in situ from the decomposition of DMF at high temperatures over extended periods.[6]

    • Solution: Minimizing the reaction time and temperature can help reduce the formation of this byproduct.

  • Reaction with Other Functional Groups: If the pyrazole substrate contains other nucleophilic functional groups (e.g., hydroxyl, amino), these may also react with the Vilsmeier reagent.[10]

    • Causality: The Vilsmeier reagent is a versatile electrophile that can react with various nucleophiles.

    • Solution: Protection of sensitive functional groups prior to the Vilsmeier-Haack reaction is a standard strategy to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the Vilsmeier reagent?

A1: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled, stirred solution of N,N-dimethylformamide (DMF).[11] It is crucial to maintain a low temperature during the addition to control the exothermic reaction. The reaction is usually performed under an inert atmosphere to prevent exposure to moisture.

Q2: What is the general mechanism of the Vilsmeier-Haack reaction on a pyrazole?

A2: The reaction proceeds through a few key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[1][4]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[8]

  • Intermediate Formation: This attack leads to the formation of a cationic intermediate.

  • Elimination and Hydrolysis: Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt during aqueous workup yields the final 4-formylpyrazole.[8]

Q3: Can I use other amides or activating agents?

A3: While DMF and POCl₃ are the most common reagents, other N,N-disubstituted formamides and activating agents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent.[3] In some cases, modified Vilsmeier reagents, such as those derived from acetamide, have been used to introduce other functional groups.[5]

Q4: What is the typical workup procedure for a Vilsmeier-Haack reaction?

A4: The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution, often containing a base such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic components.[1][11] The product is then usually extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is commonly achieved by column chromatography.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents relative to the pyrazole substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 2-5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Protocol 2: General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole
  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated to a specific temperature (e.g., 60-120 °C) depending on the reactivity of the pyrazole substrate.[6][8]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Stir the mixture until the hydrolysis is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

Pyrazole Substituent TypeRecommended Reagent Equivalents (DMF:POCl₃:Pyrazole)Typical Temperature Range (°C)Expected ReactivityReference
Electron-Donating (e.g., alkyl, alkoxy)3:1.5:1 to 5:2:10 to 60High[7]
Neutral (e.g., phenyl)5:2:1 to 10:4:125 to 80Moderate[6]
Electron-Withdrawing (e.g., chloro)6:4:1 to 10:5:180 to 120Low[6]
Strongly Deactivating (e.g., nitro)>10:>5:1>120 (often low to no yield)Very Low/Unreactive[6]

Visual Diagrams

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Pyrazole Pyrazole (Electron-Rich) Pyrazole->Intermediate + Vilsmeier Reagent Formyl_Pyrazole Formyl-Pyrazole Intermediate->Formyl_Pyrazole Hydrolysis (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction on pyrazoles.

Troubleshooting_Flowchart Start Reaction Issue Observed No_Reaction No Reaction / Low Conversion Start->No_Reaction Multiple_Products Multiple Products / Poor Selectivity Start->Multiple_Products Side_Products Unexpected Side Products Start->Side_Products Increase_Temp Increase Temperature No_Reaction->Increase_Temp Deactivated Substrate? Increase_Reagents Increase Reagent Equivalents No_Reaction->Increase_Reagents Deactivated Substrate? Check_Reagents Use Anhydrous Reagents No_Reaction->Check_Reagents Moisture Contamination? Lower_Temp Lower Temperature Multiple_Products->Lower_Temp Electronic/Steric Issues? Protect_Groups Protect Sensitive Groups Side_Products->Protect_Groups Reactive Functional Groups? Optimize_Time Optimize Reaction Time Side_Products->Optimize_Time Decomposition?

References

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. The primary focus will be on the Vilsmeier-Haack reaction, a prevalent and effective method for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent challenge and can stem from several sources. Systematically evaluating each parameter is key to identifying the root cause.

  • Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to the quality and ratio of its reagents.[1]

    • Vilsmeier Reagent Formation: The active formylating agent, the Vilsmeier reagent (a chloroiminium salt), is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] This reaction is exothermic and moisture-sensitive.

    • Troubleshooting Steps:

      • Use Anhydrous DMF: Water reacts with POCl₃ and the Vilsmeier reagent, quenching the reaction. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.

      • Use Fresh POCl₃: POCl₃ can degrade over time, especially if exposed to atmospheric moisture. Use a fresh bottle or distill it before use.

      • Optimize Molar Ratios: An excess of the Vilsmeier reagent is often required. Start with a POCl₃ to 1-phenylpyrazole ratio of 1.5 to 2.0 equivalents. An excess of DMF is typically used, as it often serves as the solvent.[5][6]

  • Temperature Control: Temperature is critical at two key stages.

    • Reagent Addition: The initial formation of the Vilsmeier reagent is exothermic. POCl₃ should be added slowly to DMF at a low temperature (typically 0 °C) to prevent degradation of the reagent.[6][7]

    • Reaction Heating: After the addition of 1-phenylpyrazole, the reaction usually requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to polymerization and the formation of tarry by-products. Typical reaction temperatures range from 60-80 °C.[6][7] Some procedures may call for higher temperatures, up to 120 °C, to drive the reaction to completion, but this must be optimized carefully.[5]

    • Troubleshooting Steps:

      • Ensure your cooling bath is maintained at 0 °C during the addition of POCl₃.

      • Monitor the internal reaction temperature during heating. Start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.

  • Reaction Time: The reaction must be allowed to proceed to completion.

    • Troubleshooting Steps:

      • Monitor the reaction using TLC. Spot the reaction mixture against a standard of the 1-phenylpyrazole starting material. The reaction is complete when the starting material spot has been consumed. Incomplete reactions are a common cause of low isolated yields. Reaction times can vary from 2 to 12 hours.[6][8][9]

Q2: My TLC shows multiple spots, including unreacted starting material and a new spot that isn't my product. What are the likely side products?

The presence of multiple spots indicates side reactions or an incomplete reaction.

  • Unreacted Starting Material: This is the most common "impurity" and directly points to issues with reaction conditions as detailed in Q1 (reagent quality, temperature, or time).

  • Di-formylation: While the C4 position of the pyrazole ring is the most electron-rich and sterically accessible for electrophilic substitution, under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can sometimes be introduced.[1] This is generally a minor product.

  • Hydrolysis Products: The intermediate of the Vilsmeier reaction is an iminium salt. This salt must be hydrolyzed during the work-up step to yield the final aldehyde.[2][3][10] Incomplete hydrolysis will result in the iminium salt (often seen as baseline material on TLC or a water-soluble impurity) and a lower yield of the desired aldehyde.

  • Troubleshooting Steps:

    • Confirm Product Spot: Your desired product, this compound, is a relatively polar molecule due to the aldehyde group. It should have a lower Rf value than the 1-phenylpyrazole starting material.

    • Optimize Work-up: Ensure the reaction mixture is thoroughly quenched in ice water and neutralized (e.g., with sodium bicarbonate or sodium acetate solution) to facilitate complete hydrolysis of the iminium intermediate.[6][10] Stirring the quenched mixture for a period (e.g., 30 minutes) can help ensure hydrolysis is complete before extraction.

Q3: The reaction mixture turned dark brown or black. Is the experiment salvageable?

A dark, tarry mixture is a sign of decomposition, often caused by poor temperature control.

  • Cause: This typically happens if POCl₃ is added too quickly to DMF without adequate cooling, or if the reaction is heated to an excessive temperature. This leads to uncontrolled polymerization and degradation of both the reagents and the pyrazole substrate.

  • Troubleshooting Steps:

    • Unfortunately, a reaction that has turned to tar is rarely salvageable. The priority is to prevent it in future experiments.

    • Strict Temperature Control: Re-attempt the reaction, ensuring the temperature during POCl₃ addition does not rise above 5-10 °C.

    • Order of Addition: The standard and safest procedure is to first prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C, and only then adding the 1-phenylpyrazole substrate to this pre-formed reagent solution.[6]

Q4: I have a crude product, but I'm struggling with purification. What is the best method?

Proper purification is essential for obtaining a high-purity product.

  • Work-up:

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate and quenches any remaining reactive species.

    • Neutralize the acidic solution with a base like sodium bicarbonate, sodium carbonate, or sodium acetate solution until the pH is ~7.[6] The product often precipitates as a solid at this stage.

    • If a solid forms, it can be collected by filtration, washed with water, and dried.

    • If an oil forms or the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification Methods:

    • Recrystallization: This is the preferred method if a solid is obtained after work-up. The melting point of this compound is reported to be in the range of 84-88 °C. A suitable recrystallization solvent system would be ethanol/water or ethyl acetate/hexanes.

    • Silica Gel Chromatography: If the crude product is an oil or if recrystallization fails to remove impurities, column chromatography is necessary. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity to elute the product.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 1-Phenylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, TLC plates

Procedure:

  • Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. A pale yellow to colorless solution of the Vilsmeier reagent should form.

  • Formylation Reaction: Dissolve 1-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C.[7] Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexanes mobile phase) every hour. The reaction is complete when the starting material is no longer visible.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice. Continue stirring for 30 minutes. Neutralize the mixture to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.

  • Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. If not, extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Visual Workflow and Data

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Vilsmeier_Haack start Problem: Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Anhydrous DMF? - Fresh POCl3? start->check_reagents Start Here check_temp 2. Review Temperature Control - POCl3 addition at 0°C? - Stable heating (70-80°C)? check_reagents->check_temp Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents. Optimize stoichiometry (1.5-2.0 eq POCl3). check_reagents->solution_reagents Issue Found check_time 3. Check Reaction Time - Monitored to completion by TLC? check_temp->check_time Temp OK solution_temp Solution: Add POCl3 slowly at 0°C. Maintain steady reaction temp, avoid overheating. check_temp->solution_temp Issue Found check_workup 4. Evaluate Work-up - Complete hydrolysis (ice quench)? - Proper neutralization (pH 7-8)? check_time->check_workup Time OK solution_time Solution: Run reaction until starting material is consumed as per TLC analysis. check_time->solution_time Issue Found solution_workup Solution: Ensure vigorous stirring during quench. Confirm pH before extraction/filtration. check_workup->solution_workup Issue Found

A troubleshooting decision tree for the Vilsmeier-Haack synthesis.

Table 1: Effect of Reaction Parameters on Yield

This table summarizes typical outcomes based on varying reaction conditions, compiled from literature observations.

ParameterConditionExpected OutcomePotential Issues
POCl₃ (eq.) 1.1Incomplete conversion, low yieldHigh amount of unreacted starting material.
1.5 - 2.0 Optimal conversion and yield -
> 3.0Potential for side products, tarringIncreased risk of di-formylation and decomposition.
Temperature < 60 °CSluggish or stalled reactionVery long reaction times needed.
70 - 80 °C Good reaction rate and clean conversion -
> 100 °CIncreased decomposition, lower yieldFormation of black, tarry by-products.[5]
Solvent (DMF) AnhydrousClean reaction-
WetLow to no product formationPOCl₃ and Vilsmeier reagent are quenched.

References

Technical Support Center: Purification of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 54605-72-0). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aldehyde intermediate in their synthetic workflows.[1][2] As a key building block for pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream reactions and biological testing.

This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, particularly after its synthesis via the Vilsmeier-Haack reaction.[3][4]

Compound Profile & Initial Assessment

Before initiating purification, it is essential to understand the physical properties of the target compound and the nature of potential impurities.

PropertyValueSource
CAS Number 54605-72-0[5][6]
Molecular Formula C₁₀H₈N₂O[1][5]
Molecular Weight 172.18 g/mol [5][6]
Appearance Pale yellow to white solid[1][2]
Melting Point 84-88 °C[5]

The most common route to this aldehyde is the Vilsmeier-Haack formylation of the corresponding acetophenone phenylhydrazone.[7][8] This reaction, while effective, can introduce specific impurities such as unreacted starting materials, residual Vilsmeier reagent (DMF/POCl₃) byproducts, and potential side-products from incomplete cyclization or alternative formylation.[9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses frequent problems in a quick-reference, question-and-answer format.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
"Oiling Out" During Recrystallization The melting point of the compound (84-88 °C) is lower than the boiling point of the chosen recrystallization solvent. The compound is melting in the hot solvent instead of dissolving.1. Switch to a lower-boiling point solvent. For example, if using ethanol (BP 78 °C) is problematic, consider a solvent like ethyl acetate (BP 77 °C) or acetone (BP 56 °C). 2. Use a mixed-solvent system. Dissolve the compound in a minimal amount of a hot, "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists. This lowers the overall temperature required for dissolution.[11] 3. Induce crystallization at a lower temperature. Add a seed crystal to the supersaturated solution once it has cooled below the compound's melting point.[11]
Low Recovery After Column Chromatography The compound is highly polar and is irreversibly adsorbing to the acidic silica gel. The pyrazole nitrogen can interact strongly with silanol groups.1. Deactivate the Silica Gel. Pre-treat the silica gel slurry with 1-2% triethylamine in your chosen eluent. This neutralizes the acidic sites and prevents strong adsorption.[12] 2. Switch to a Less Acidic Stationary Phase. Consider using neutral alumina instead of silica gel.[12] 3. Increase Eluent Polarity. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system) to ensure the compound elutes.
Persistent Yellow Color After Purification The pale yellow color is characteristic of the pure compound. However, a deep or intense yellow/brown color may indicate residual impurities from the Vilsmeier-Haack reaction or degradation.1. Verify Purity Analytically. Use TLC, HPLC, or NMR to confirm purity. If the compound is pure by these methods, the color is intrinsic. 2. Perform a Charcoal Treatment. If impurities are suspected, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for 5-10 minutes, and filter hot through celite to remove colored impurities before proceeding with crystallization.
Compound Fails to Crystallize from Solution The solution is not sufficiently supersaturated, or nucleation is inhibited. The presence of soluble impurities can also prevent crystallization.1. Induce Nucleation. Gently scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product.[11] 2. Increase Concentration. Carefully evaporate some of the solvent to create a more concentrated solution. 3. Cool Slowly. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals or oiling out.[11]

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first: recrystallization or column chromatography?

A1: For crude material obtained from a Vilsmeier-Haack reaction, recrystallization is often the most efficient first-line purification method, especially on a larger scale. It is faster, uses less solvent, and can effectively remove the bulk of unreacted starting materials and some polar byproducts. If the crude product is a solid and appears relatively clean (light yellow), recrystallization from a solvent like ethanol or an ethanol/water mixture is a good starting point.[7][13] Reserve column chromatography for when recrystallization fails to achieve the desired purity, when dealing with oily crude products, or for separating compounds with very similar solubility profiles.

Q2: What is the best starting solvent system for column chromatography of this compound?

A2: A solvent system of hexane and ethyl acetate is the most common and effective choice for purifying pyrazole derivatives on silica gel.[14] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. The target compound is moderately polar and should elute at a ratio between 4:1 and 2:1 hexane/ethyl acetate. Always determine the optimal solvent system by running a preliminary TLC analysis first.

Q3: My NMR spectrum shows a persistent peak around 8.0 ppm and 2.9 ppm. What is this impurity?

A3: These signals are characteristic of residual dimethylformamide (DMF), the solvent used to prepare the Vilsmeier reagent.[9] DMF is a high-boiling point solvent and can be difficult to remove completely. To remove it:

  • Aqueous Workup: After quenching the reaction, perform several washes of the organic layer with water or a dilute brine solution. DMF is water-soluble.

  • High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), if the compound is stable.

  • Recrystallization: A well-executed recrystallization will typically leave DMF behind in the mother liquor.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography is a viable option, particularly for analytical purposes (HPLC) or for purifying highly polar impurities that are difficult to separate using normal-phase (silica) chromatography.[15][16] A typical mobile phase would be a gradient of water and acetonitrile (MeCN), often with a small amount of formic acid to improve peak shape.[15]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This method is ideal when the crude product is a solid and you need to remove impurities with different polarities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water (in the same approximate ratio as the final crystallization mixture) to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (<50 °C) to yield a pale yellow solid.[1]

Protocol 2: Purification by Flash Column Chromatography

Use this method for oily crude products or when recrystallization fails to provide adequate purity.

  • Select Eluent: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf value of approximately 0.25-0.35.

  • Pack the Column: Prepare a flash chromatography column with silica gel, wetting the silica with the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Ensure the column is packed evenly without air bubbles.[17]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for the "dry loading" method, dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[17]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pipette bulb or compressed air) to begin elution.[17]

  • Gradient Elution: Start with the low-polarity eluent and collect fractions. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 to 2:1 hexane/ethyl acetate) to elute your target compound.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visual Workflow: Selecting a Purification Strategy

The following diagram outlines the decision-making process for purifying this compound.

Purification_Workflow start Crude Product (Post-Workup) assess Assess Physical State & Crude Purity (TLC) start->assess recryst Recrystallization (e.g., EtOH/Water) assess->recryst Solid & Few Impurities chromatography Flash Column Chromatography (Silica, Hexane/EtOAc) assess->chromatography Oily or Many Impurities check_purity1 Check Purity (TLC, m.p.) recryst->check_purity1 check_purity1->chromatography Impure end_pure Pure Product check_purity1->end_pure Pure check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 check_purity2->end_pure Pure end_impure Impure Product (Re-evaluate Strategy) check_purity2->end_impure Impure

Caption: Decision workflow for purification method selection.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond standard protocols to address the nuanced challenges and unexpected outcomes you may encounter at the bench. Our focus is on providing practical, field-tested insights to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Vilsmeier-Haack formylation of pyrazoles, providing concise answers grounded in established chemical principles.

Q1: Why does the Vilsmeier-Haack reaction on pyrazoles preferentially formylate the C-4 position?

A1: The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is dictated by the electronic properties of the heterocycle. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution. The two nitrogen atoms influence the electron density at the carbon positions. The C-4 position is the most electron-rich and sterically accessible site for electrophilic attack.[1][2] Attack at the C-3 or C-5 positions would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-withdrawing pyridine-like nitrogen atom, which is energetically unfavorable.[3]

Diagram: Regioselectivity of Electrophilic Attack on Pyrazole

G cluster_pyrazole Pyrazole Ring cluster_electrophile Vilsmeier Reagent cluster_attack Electrophilic Attack cluster_intermediate Intermediate Stability P N1(H)-N2=C3(H)-C4(H)=C5(H) E [ClCH=N(CH3)2]+ C4_attack Attack at C-4 (Favored) E->C4_attack Electron-rich C-4 C3_C5_attack Attack at C-3/C-5 (Disfavored) E->C3_C5_attack Electron-deficient C-3/C-5 stable_int More Stable Cationic Intermediate C4_attack->stable_int unstable_int Less Stable Cationic Intermediate C3_C5_attack->unstable_int

Caption: Favored electrophilic attack at the C-4 position of the pyrazole ring.

Q2: My Vilsmeier-Haack reaction on a substituted pyrazole is not working or giving very low yields. What are the likely causes?

A2: Reaction failure or low yield in the Vilsmeier-Haack formylation of pyrazoles can often be attributed to the electronic nature of the substituents on the pyrazole ring. Aromatic substituents, particularly those with strong electron-withdrawing groups (e.g., nitro, cyano), deactivate the pyrazole ring towards electrophilic substitution by the Vilsmeier reagent.[4] In some cases, even less deactivating aryl groups can slow the reaction down significantly compared to alkyl-substituted pyrazoles.[4] Additionally, bulky substituents at the N-1 or C-5 positions can sterically hinder the approach of the Vilsmeier reagent to the C-4 position. Lastly, ensure that your reagents (POCl₃ and DMF) are anhydrous, as moisture will quench the Vilsmeier reagent.

Q3: Can I formylate a pyrazole at the N-1 position using Vilsmeier-Haack conditions?

A3: No, the Vilsmeier-Haack reaction is a C-formylation method for electron-rich aromatic and heteroaromatic rings. N-alkylation or N-acylation are the typical methods for functionalizing the N-1 position of a pyrazole. The N-1 position can be deprotonated with a base to form a nucleophilic anion that readily reacts with electrophiles like alkyl halides or acyl chlorides.[1]

Section 2: Troubleshooting Guide for Common Side Products

This section provides a detailed breakdown of common side products observed during the Vilsmeier-Haack formylation of pyrazoles, their probable mechanisms, and strategies for mitigation.

Issue 1: Formation of Chlorinated Byproducts

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the desired product +34 Da (replacement of -OH with -Cl) or +35 Da (addition of Cl).

  • NMR spectra may show unexpected shifts or the disappearance of labile protons.

Causality and Mechanism: The Vilsmeier-Haack reagent is generated from POCl₃, a potent chlorinating agent.[5] Consequently, chlorination can occur as a side reaction, particularly on susceptible functional groups or, less commonly, on the pyrazole ring itself.

  • Chlorination of Substituents: Hydroxyl groups, especially on alkyl side chains, are prone to substitution by chloride. For instance, a 1-(2-hydroxyethyl)pyrazole can be converted to a 1-(2-chloroethyl)pyrazole under Vilsmeier-Haack conditions.[4]

  • Direct Ring Chlorination: While less common, direct chlorination of the pyrazole ring can occur, especially with prolonged reaction times or at higher temperatures.

  • Simultaneous Formylation and Chlorination: In some cases, a substrate can undergo both formylation and chlorination in a single pot. For example, a 3-(2-methoxyethoxy)pyrazole has been reported to yield the 4-formyl-3-(2-chloroethoxy) derivative.

Diagram: Chlorination Side Reactions

G cluster_start Starting Material cluster_reagent Vilsmeier Reagent cluster_products Potential Products SM Pyrazole with -OH group Desired 4-Formyl Pyrazole SM->Desired Formylation Side_Product Chlorinated Pyrazole SM->Side_Product Chlorination VR POCl3 / DMF VR->Desired VR->Side_Product

Caption: Competing formylation and chlorination pathways.

Troubleshooting and Mitigation:

Strategy Rationale
Protect Susceptible Functional Groups If your pyrazole contains a hydroxyl group, consider protecting it as a silyl ether or another suitable protecting group before subjecting it to Vilsmeier-Haack conditions.
Control Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring by TLC.
Minimize Reaction Time Once the starting material is consumed (as monitored by TLC), work up the reaction promptly to avoid prolonged exposure to the chlorinating conditions.
Use Alternative Formylating Agents For sensitive substrates, consider alternative formylation methods that do not employ POCl₃, such as the Duff reaction or lithiation followed by quenching with DMF.
Issue 2: Dichloromethylation and Other Over-reactions

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the desired product +48 Da (CHO replaced by CHCl₂).

  • Complex NMR spectra indicating a mixture of products.

Causality and Mechanism: While not extensively documented for pyrazoles, dichloromethylation is a known side reaction in Vilsmeier-Haack chemistry. It is believed to arise from a second reaction of the initially formed aldehyde with the Vilsmeier reagent. The resulting hydroxymethyliminium salt can then be converted to the dichloromethyl derivative.

Troubleshooting and Mitigation:

Strategy Rationale
Control Stoichiometry Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote further reactions with the product.
Immediate Work-up As soon as the formylation is complete, quench the reaction by pouring it into a cold aqueous base (e.g., sodium carbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt and any unreacted Vilsmeier reagent.
Purification The dichloromethylated product will be significantly less polar than the desired aldehyde. Careful column chromatography should allow for their separation.
Issue 3: Formation of Hydroxymethylated or Dealkylated Byproducts

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the desired product -14 Da (CHO replaced by CH₂OH).

  • Unexpected loss of an N-alkyl group observed in the product's spectral data.

Causality and Mechanism:

  • Hydroxymethylation: This can occur if formaldehyde is generated in situ from the decomposition of DMF at high temperatures. The pyrazole can then undergo hydroxymethylation.[4]

  • Dealkylation: Pyrazoles bearing bulky or labile N-substituents can undergo dealkylation under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[4]

Troubleshooting and Mitigation:

Strategy Rationale
Avoid Excessive Heating Maintain the reaction temperature as low as possible to prevent the decomposition of DMF.[4]
Choose Stable N-Substituents If dealkylation is a problem, consider using a more robust N-substituent, such as a phenyl or a simple alkyl group, if the synthesis allows.
Purification These byproducts often have different polarities from the desired aldehyde and can typically be separated by column chromatography.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the Vilsmeier-Haack formylation of pyrazoles.

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an N-Alkylpyrazole

Materials:

  • N-Alkylpyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM, optional co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction with Pyrazole: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Dissolve the N-alkylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrazole-4-carboxaldehyde.

Protocol 2: Purification of Pyrazole-4-carboxaldehyde by Column Chromatography

Objective: To separate the desired 4-formylpyrazole from less polar byproducts (e.g., chlorinated or dichloromethylated species) and more polar impurities.

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot the solution on a silica gel TLC plate and develop it using a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). Visualize the plate under UV light. The desired aldehyde should be a major spot.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane. The amount of silica should be approximately 50 times the weight of the crude product.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with pure hexane to remove any very non-polar impurities. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product and concentrate under reduced pressure to obtain the purified pyrazole-4-carboxaldehyde.

Section 4: References

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  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from --INVALID-LINK--

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  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. --INVALID-LINK--

  • Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 4(2), 172-179.

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

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  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank, 2024(1), M1782. --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27303-27361. --INVALID-LINK--

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. --INVALID-LINK--

  • Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Application Note and Protocol. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

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  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. (2019, June 25). Journal of Visualized Experiments, (148). --INVALID-LINK--

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  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. (2015). Chinese Chemical Letters, 26(7), 863-866. --INVALID-LINK--

  • Phosphoryl chloride. (2023, December 11). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-131. --INVALID-LINK--

  • Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Molecules, 27(19), 6289. --INVALID-LINK--

  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. (1972). Journal of the Chemical Society, Perkin Transactions 2, 645-648. --INVALID-LINK--

  • Phosphoryl chloride. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

  • *Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.

  • *Shamsuzzaman, et al. (2013). Synthesis and characterization of steroidal 5'- formyl (6,7-c) pyrazoles using Vilsmeier- Haack reagent. Journal of Chemical and Pharmaceutical Research, 5(12), 1081-1085.

  • *Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

  • *Kumar, V., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 268-278.

  • About the Vilsmeier-Haack formylation of this compound. (2021, May 21). Chemistry Stack Exchange. Retrieved January 4, 2026, from --INVALID-LINK--

  • *Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Organic Process Research & Development, 15(4), 849-858. --INVALID-LINK--

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone heterocyclic motif in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil.[1] However, their synthesis is often plagued by challenges related to regioselectivity, yield, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The advice herein is based on established chemical principles and field-proven insights to help you optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of substituted pyrazoles, particularly via the classical Knorr condensation of 1,3-dicarbonyl compounds with hydrazines.

Problem 1: Poor or No Regioselectivity (Formation of Isomeric Mixtures)

Symptom: You are reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a mixture of two regioisomers, which are often difficult to separate.[2][3][4]

Potential Causes:

  • Similar Electronic and Steric Environment: The two carbonyl groups of your 1,3-dicarbonyl substrate have comparable reactivity, leading to a non-selective initial attack by the hydrazine nucleophile.[1]

  • Reaction Conditions (pH, Solvent): The reaction mechanism and the rate-determining step can be highly sensitive to the reaction environment. Under neutral pH, the dehydration step is often rate-limiting, while pH can influence which intermediate is favored.[5]

  • Tautomerism: The 1,3-dicarbonyl compound exists in equilibrium with its enol tautomers. The specific hydrazine derivative may react with either the keto or enol form, and different conditions can favor different pathways, leading to mixed products.

Solutions & Protocols:

  • Solvent Modification for Enhanced Selectivity: Standard solvents like ethanol often give poor regioselectivity. The use of fluorinated alcohols can dramatically influence the outcome.

    • Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can stabilize intermediates through hydrogen bonding, favoring one reaction pathway over the other and leading to a single major regioisomer.[6]

    • Protocol: Substitute ethanol with TFE in your standard procedure. Monitor the reaction at room temperature or with gentle heating. The increased acidity and unique solvating properties of TFE can significantly improve the regiochemical outcome.[6]

  • Control of Reaction pH: The pH of the reaction medium is a critical parameter for controlling selectivity.

    • Insight: In the Knorr synthesis, acidic conditions can promote the formation of a specific enol intermediate, which then directs the attack of the hydrazine.[5][7] Conversely, running the reaction under strictly neutral or basic conditions can alter the attacking nucleophile's preference.

    • Recommendation: Add a catalytic amount of a weak acid like glacial acetic acid to your reaction in an alcohol solvent.[8] Alternatively, for certain substrates, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide excellent regioselectivity without an acid catalyst.[2][3]

  • Strategic Starting Material Design: If feasible, modify the 1,3-dicarbonyl substrate to create a significant steric or electronic bias.

    • Insight: Introducing a bulky substituent (e.g., tert-butyl) next to one carbonyl group will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl. Similarly, a strong electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl more electrophilic and susceptible to attack.[1]

Problem 2: Low or No Product Yield

Symptom: The reaction either fails to proceed or gives a very low yield of the desired pyrazole, even after extended reaction times.

Potential Causes:

  • Poor Reactivity of Starting Materials: Sterically hindered 1,3-dicarbonyls or electronically deactivated hydrazines (e.g., those with strong electron-withdrawing groups) can slow the reaction dramatically.

  • Side Reactions: For some substrates, side reactions like the formation of furan derivatives (in the case of Paal-Knorr type synthesis) or other condensation byproducts can consume the starting materials.[9]

  • Inadequate Reaction Conditions: The reaction may require higher temperatures, a catalyst, or a different solvent system to proceed efficiently. Classical methods can require long reaction times and high temperatures, which can lead to degradation.[10]

  • Decomposition: The product or starting materials may be unstable under the reaction conditions (e.g., prolonged heating in strong acid).

Solutions & Protocols:

  • Employ Catalysis: The addition of a suitable catalyst can significantly accelerate the reaction.

    • Insight: Both acid and base catalysts can promote the condensation and subsequent cyclization/dehydration steps. Lewis acids like Sc(OTf)₃ or metal nanoparticles have also been shown to be effective.[2][11]

    • Recommendation: Add 3-5 drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) to your reaction mixture. For a greener approach, solid acid catalysts like montmorillonite KSF can be used.[3]

  • Microwave-Assisted Synthesis: This non-traditional heating method can drastically reduce reaction times and improve yields.

    • Insight: Microwave irradiation provides rapid and uniform heating, often allowing reactions to be completed in minutes instead of hours. This minimizes the formation of degradation byproducts.[10][12][13][14][15][16]

    • General Protocol (Microwave):

      • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), hydrazine derivative (1.1 eq), and a suitable high-boiling solvent (e.g., ethanol, DMF, or solvent-free).

      • Add a catalytic amount of acid (e.g., acetic acid) if required.

      • Seal the vessel and place it in the microwave reactor.

      • Irradiate at a fixed temperature (e.g., 100-140 °C) for 5-30 minutes.

      • Monitor the reaction progress by TLC after cooling.

  • One-Pot Procedures: Consider generating the 1,3-dicarbonyl in situ.

    • Insight: Some 1,3-dicarbonyls are unstable. A highly efficient method involves the in situ synthesis of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine in the same pot, which can lead to excellent yields of previously inaccessible pyrazoles.[2][17]

Problem 3: Difficulty with Product Purification

Symptom: The crude product is an oil or a complex mixture that is difficult to purify by standard crystallization or column chromatography.

Potential Causes:

  • Formation of Persistent Impurities: The reaction may produce byproducts with similar polarity to the desired product.

  • Product Properties: The substituted pyrazole itself may be a low-melting solid or a viscous oil, making crystallization challenging.

  • Residual Starting Materials: Unreacted hydrazine derivatives can be particularly problematic to remove.

Solutions & Protocols:

  • Acid-Base Extraction: Leverage the basicity of the pyrazole ring for purification.

    • Insight: The pyridine-like nitrogen atom in the pyrazole ring is basic and can be protonated. This allows for separation from non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The pyrazole product will move into the aqueous layer as its hydrochloride salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH or NaHCO₃) until the pyrazole precipitates out or can be extracted back into a fresh portion of organic solvent.

      • Dry the final organic layer, filter, and evaporate the solvent.

  • Salt Crystallization: If the freebase pyrazole does not crystallize well, forming a salt can often yield a highly crystalline solid.

    • Insight: Reacting the purified pyrazole with an acid can form a stable, crystalline acid addition salt, which is easier to handle and store.[18]

    • Procedure: Dissolve the purified pyrazole in a suitable solvent (e.g., isopropanol, ether). Add an equimolar amount of an acid (e.g., HCl in isopropanol, or methanesulfonic acid). The corresponding salt will often precipitate and can be collected by filtration.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in substituted pyrazole synthesis.

troubleshooting_workflow start Start Synthesis check_reaction Reaction Complete? (Monitor by TLC) start->check_reaction workup Work-up & Isolate Crude check_reaction->workup Yes low_yield Low / No Yield check_reaction->low_yield No analyze Analyze Crude Product (NMR, LC-MS) workup->analyze problem Identify Problem analyze->problem problem->low_yield Low Yield isomers Regioisomeric Mixture problem->isomers Isomers impure Purification Issues problem->impure Impure success Pure Product Obtained problem->success Product is Pure solution_yield Optimize Conditions: - Add Catalyst (Acid) - Increase Temperature - Use Microwave Synthesis - Check Starting Material Purity low_yield->solution_yield solution_isomers Control Regioselectivity: - Change Solvent (TFE, HFIP) - Adjust pH (Acidic/Basic) - Modify Substrate (Sterics) isomers->solution_isomers solution_impure Improve Purification: - Acid/Base Extraction - Form Crystalline Salt - Re-chromatograph impure->solution_impure solution_yield->start Re-run Reaction solution_isomers->start Re-run Reaction solution_impure->workup Re-purify

Caption: A decision-tree workflow for troubleshooting common pyrazole synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles?

The most widely used and generally reliable method is the Knorr pyrazole synthesis and its variations.[2][3] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] Its popularity stems from the ready availability of a wide variety of starting materials, generally fast reaction times, and high yields when optimized.[8][19] However, as discussed, the primary challenge is controlling regioselectivity when using unsymmetrical substrates.[2][5]

Q2: My hydrazine starting material is unstable. Are there alternatives?

Yes. Hydrazine and its simple alkyl derivatives can be toxic and unstable. Several alternatives and surrogate reagents can be used:

  • Hydrazones: You can pre-form a hydrazone from a ketone or aldehyde and then react it with a suitable partner. For example, N-tosylhydrazones can react with terminal alkynes or nitroolefins in multi-component reactions to afford highly substituted pyrazoles.[17]

  • In-situ Generation: Some protocols generate the reactive hydrazine species in the reaction mixture, avoiding the need to handle the isolated reagent.

  • N-N Bond Formation from Amines: Advanced methods allow for the direct preparation of N-substituted pyrazoles from primary amines, completely bypassing hydrazines.[4]

Q3: How do I choose the right solvent for my pyrazole synthesis?

The choice of solvent is critical and depends on the specific reaction and desired outcome.

Solvent TypeExamplesUse Case & Rationale
Protic Alcohols Ethanol, MethanolStandard, inexpensive solvent for Knorr-type reactions. Often requires an acid catalyst. Can lead to poor regioselectivity.[3]
Fluorinated Alcohols TFE, HFIPExcellent for controlling and often reversing regioselectivity in reactions with unsymmetrical diketones.[6]
Aprotic Dipolar DMF, DMAc, DMSOGood for dissolving a wide range of substrates. Can promote high regioselectivity at room temperature.[2] High boiling points are suitable for high-temperature or microwave reactions.
Aqueous Media Water, Water/PEGUsed in "green chemistry" protocols, often with a phase-transfer catalyst or surfactant. Environmentally friendly.[10]
Solvent-Free None (neat reagents)Often used in conjunction with microwave irradiation or grinding (mechanochemistry) for a highly efficient, green synthesis.[10][12][20]

Q4: Can I predict the major regioisomer in the reaction of an unsymmetrical 1,3-diketone with a hydrazine?

Predicting the outcome with 100% certainty is difficult as it depends on a complex interplay of factors. However, you can make an educated prediction based on these principles:

  • Steric Hindrance: The initial attack of the hydrazine usually occurs at the less sterically hindered carbonyl group.

  • Electronic Effects: The initial attack is favored at the more electrophilic (electron-deficient) carbonyl carbon. An electron-withdrawing group (like -CF₃) will activate its adjacent carbonyl for attack.

  • Hydrazine Substituent: The more nucleophilic nitrogen of a substituted hydrazine (the -NH₂) will perform the initial attack. The subsequent cyclization involves the substituted nitrogen.

  • pH Control: Under acidic conditions, the reaction often proceeds through the most stable enol intermediate. The hydrazine will then attack the carbonyl group that was not enolized.

The interplay between these factors can be complex, and recent studies have shown that the mechanism can involve unexpected intermediates and even autocatalysis, making empirical optimization essential.[5]

regioselectivity_pathways cluster_start Starting Materials diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) path_a Attack at C1 diketone->path_a path_b Attack at C3 diketone->path_b hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->path_a hydrazine->path_b intermediate_a Intermediate A path_a->intermediate_a Cyclization/ Dehydration intermediate_b Intermediate B path_b->intermediate_b Cyclization/ Dehydration product_a Regioisomer 1 intermediate_a->product_a product_b Regioisomer 2 intermediate_b->product_b

Caption: Competing reaction pathways leading to two possible regioisomers in pyrazole synthesis.

References

Technical Support Center: The Critical Role of Temperature in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic workflows. Temperature is one of the most critical, yet sometimes overlooked, parameters in the synthesis of pyrazole derivatives. It governs reaction rates, dictates regiochemical outcomes, and influences the purity profile of your final product.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a more robust understanding of your reaction system.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and peer-reviewed literature.

Q1: My reaction yield is consistently low. Could temperature be the culprit?

A1: Absolutely. Low yield is a common problem directly linked to suboptimal temperature settings. The cause can typically be traced to one of three issues: incomplete reaction, product degradation, or the promotion of side reactions.

  • Incomplete Reaction: Pyrazole synthesis, particularly the final dehydration step in the Knorr synthesis, requires sufficient energy to overcome the activation barrier.[1] If the temperature is too low, the reaction may proceed very slowly or stall completely.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the consumption of your starting materials (e.g., the 1,3-dicarbonyl compound and hydrazine) by Thin Layer Chromatography (TLC) or LC-MS. Studies have shown that increasing temperature can significantly shorten reaction times and improve yields, up to an optimal point.[2]

  • Product or Reagent Degradation: Many organic molecules, including substituted hydrazines and the final pyrazole products, can be unstable at high temperatures. Excessive heat can lead to decomposition, resulting in a lower yield of the desired product.

    • Solution: If you suspect degradation (e.g., observing charring or a significant increase in baseline impurities on your chromatogram), try running the reaction at a lower temperature for a longer period.

  • Promotion of Side Reactions: Elevated temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of unwanted byproducts.

    • Solution: Lower the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst or a different solvent system that may allow for lower-temperature processing.

Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound.[3][4] Temperature plays a pivotal role in controlling the product ratio by influencing whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Formed faster, usually at lower temperatures. It is the product of the reaction pathway with the lowest activation energy.

    • Thermodynamic Product: More stable, favored at higher temperatures. Given enough energy (heat), the formation of the kinetic product can become reversible, allowing the reaction to equilibrate to the most stable product.

Experimental Strategy:

  • Low Temperature for Kinetic Control: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). This will favor the isomer that forms the fastest, which is often the result of the hydrazine attacking the more electrophilic carbonyl carbon.

  • High Temperature for Thermodynamic Control: If the desired isomer is the more stable one, running the reaction at an elevated temperature (e.g., reflux) can allow the reaction to reach thermodynamic equilibrium, favoring your target molecule. The cyclocondensation of diketones with hydrazine at ambient temperature can produce good regioselectivity, whereas conventional heating in ethanol might yield equimolar mixtures.[5]

It's noteworthy that some synthetic protocols are specifically designed as "temperature-controlled divergent syntheses," where different pyrazole products can be obtained from the same starting materials simply by tuning the reaction temperature.[4][6]

Q3: My final product is impure, with several unexpected side products. What's happening?

A3: Impurity generation is often a direct consequence of poor temperature control, especially when scaling up a reaction.

  • Common Side Products:

    • Pyrazolines: Incomplete oxidation or dehydration can lead to the formation of pyrazoline intermediates. This can sometimes be addressed by increasing the temperature or extending the reaction time to favor the final aromatization step.[3]

    • Di-addition Products: In some cases, a second molecule of hydrazine can react with an intermediate, leading to complex impurities.[1] This is often exacerbated by localized "hot spots" in the reactor.

    • Polymerization/Degradation: As mentioned, excessive heat can cause starting materials or the product to decompose.

Troubleshooting Protocol:

  • Ensure Homogeneous Heating: Use a stirred oil bath or a reactor with good thermal transfer and vigorous stirring to avoid localized hot spots.

  • Control Exotherms: The initial condensation between a hydrazine and a dicarbonyl compound can be exothermic.[7] For larger-scale reactions, this is a critical safety and purity concern. The decreasing surface-area-to-volume ratio upon scale-up makes heat dissipation less efficient.[7]

    • Action: Add one of the reagents (usually the hydrazine) slowly and portion-wise, while monitoring the internal temperature of the reaction. Use an ice bath for initial cooling if necessary.

  • Optimize Temperature: A temperature optimization study (e.g., running small-scale reactions at 40°C, 60°C, and 80°C) can help you find the "sweet spot" that maximizes the formation of the desired product while minimizing impurities.

Q4: My scale-up reaction failed, giving a different outcome than the lab-scale experiment. Why?

A4: This is a frequent and frustrating issue in process development. The primary reason is the change in heat transfer dynamics.

  • The Surface-Area-to-Volume Problem: A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation. A large reactor has a much smaller surface-area-to-volume ratio, meaning it cannot shed heat from an exothermic reaction as quickly.[7]

  • Consequences: An exotherm that was barely noticeable in a 100 mL flask can cause the temperature in a 10 L reactor to spike uncontrollably. This "runaway" condition leads to the formation of impurities and poses a significant safety risk.

Scale-Up Best Practices:

  • Slow, Controlled Addition: Never mix all reagents at once on a large scale. Add the hydrazine derivative slowly via an addition funnel or pump to control the rate of the reaction and the resulting exotherm.

  • Vigorous Stirring: Ensure the reactor's stirring is sufficient to maintain a homogenous mixture and temperature throughout the vessel. Inadequate mixing is a primary cause of low yields and side reactions on a larger scale.[7]

  • Accurate Temperature Monitoring: Use a probe to measure the internal temperature of the reaction, not the temperature of the heating mantle or bath.

  • Re-optimization: Expect to re-optimize the temperature profile for the larger scale. Often, the optimal external jacket temperature for a large reactor will be lower than the bath temperature used in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for pyrazole synthesis?

A1: There is no single "ideal" temperature. The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, a general survey of the literature reveals common ranges:

  • Room Temperature (20-25 °C): Many reactions, especially those with activated substrates or catalysts, proceed efficiently at ambient temperature.[3][8]

  • Moderate Heat (40-80 °C): This is a very common range, providing a good balance between reaction rate and stability. A yield of 90% was achieved for one reaction at 60 °C.[2]

  • High Heat (80 °C to Reflux): Often required for less reactive substrates or to overcome a high activation barrier for the final cyclization/dehydration step. Reactions are often run at temperatures like 95 °C or 100 °C.[6][9]

Q2: How does temperature specifically affect the Knorr synthesis mechanism?

A2: The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Temperature influences two key stages:

  • Initial Condensation/Hydrazone Formation: This step is often fast and can be exothermic. While it can occur at low temperatures, moderate heat ensures it goes to completion quickly.

  • Cyclization and Dehydration: The intermediate formed after the initial condensation must cyclize and then eliminate a molecule of water to form the aromatic pyrazole ring. The dehydration step is often the rate-determining step and is highly temperature-dependent.[1][10] Insufficient temperature can cause the reaction to stall at the hydroxyl-pyrazolidine intermediate.[1]

Q3: What is the role of microwave heating in pyrazole synthesis?

A3: Microwave-assisted synthesis is a non-conventional heating method that uses microwave irradiation to heat the reaction mixture rapidly and efficiently. This often allows reactions to be completed in minutes rather than hours. In the context of pyrazole synthesis, microwave heating at high temperatures (e.g., 100-200 °C) can be used to drive reactions to completion quickly and can influence product distribution, for example, favoring the formation of the fully aromatized pyrazole over the 4,5-dihydro-1H-pyrazole intermediate.[11][12]

Q4: How do solvent and temperature interact?

A4: Solvent and temperature are intrinsically linked. The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure. Furthermore, solvents can play a more active role. For instance, using fluorinated alcohols like TFE or HFIP as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to reactions run in ethanol at the same temperature.[13] Therefore, a change in solvent may require a complete re-optimization of the reaction temperature.

Data and Workflow Visualization

Data Summary

Table 1: Illustrative Examples of Temperature Effects on Pyrazole Synthesis

ReactantsSolventTemperature (°C)OutcomeReference
3,5-dimethyl-1H-pyrazole + Ethyl PropiolateDCE60Yield increased from ~60% (at RT) to 90%. Reaction time shortened.[2]
1,3-Diketones + ArylhydrazinesTHF60Yield improved when raised from RT to 60°C, but decreased above 60°C.[3]
α,β-Alkynic HydrazonesEtOH95Divergent synthesis: 1-Tosyl-1H-pyrazoles formed at 95°C.[4][6]
α,β-Alkynic HydrazonesEtOHRTDivergent synthesis: Pyrazoles formed at room temperature.[4][6]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH2HFIPRoom TemperatureRegioselectivity improved to 97:3 (vs. 85:15 in TFE).[13]

Experimental Workflows

G cluster_0 Troubleshooting Workflow for Temperature Issues Start Problem Observed: Low Yield / Impurities / Poor Selectivity CheckTemp Is reaction temperature optimal? Start->CheckTemp CheckStir Is mixing adequate? (Especially for scale-up) Start->CheckStir TooLow Hypothesis: Reaction is too slow or stalled. (Incomplete Conversion) CheckTemp->TooLow No TooHigh Hypothesis: Degradation or side reactions. (Byproducts observed) CheckTemp->TooHigh Yes WrongThermo Hypothesis: Incorrect thermodynamic control. (Wrong isomer ratio) CheckTemp->WrongThermo Maybe HotSpots Hypothesis: Localized overheating. (Impurity profile changes on scale-up) CheckStir->HotSpots No End Problem Resolved CheckStir->End Yes CheckAdd Is reagent addition controlled? (To manage exotherm) Sol4 Solution: Improve stirring. Ensure slow, controlled reagent addition. CheckAdd->Sol4 No CheckAdd->End Yes Sol1 Solution: Increase temperature incrementally. Monitor by TLC/LCMS. TooLow->Sol1 Sol2 Solution: Decrease temperature. Consider longer reaction time. TooHigh->Sol2 Sol3 Solution: Run at lower temp (kinetic) or higher temp (thermodynamic). WrongThermo->Sol3 HotSpots->CheckAdd Sol1->End Sol2->End Sol3->End Sol4->End G cluster_0 Regioselectivity Control via Temperature Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine LowTemp Low Temperature (e.g., 0 °C to RT) Reactants->LowTemp HighTemp High Temperature (e.g., Reflux) Reactants->HighTemp Kinetic Kinetic Control (Favors fastest-forming product) LowTemp->Kinetic Thermo Thermodynamic Control (Favors most stable product) HighTemp->Thermo IsomerA Regioisomer A Kinetic->IsomerA Major Product IsomerB Regioisomer B Thermo->IsomerB Major Product

References

role of reagent stoichiometry in pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Reagent Stoichiometry

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and why is its stoichiometry so critical in pyrazole-4-carbaldehyde synthesis?

The Vilsmeier-Haack (V-H) reagent is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃)[1][2][3]. It is a powerful tool for formylating electron-rich aromatic and heterocyclic compounds, including pyrazoles[4][5][6].

The stoichiometry of the V-H reagent relative to your pyrazole or hydrazone precursor is paramount for several reasons:

  • Reaction Efficiency: An insufficient amount of the V-H reagent will lead to an incomplete reaction and low yields of the desired pyrazole-4-carbaldehyde.

  • Side Product Formation: An excessive amount of the V-H reagent can lead to undesired side reactions. For instance, with highly activated substrates, it is possible to get di- or tri-formylated products[7].

  • Complete Cyclization and Formylation: When starting from hydrazones, the V-H reagent drives a cyclization to form the pyrazole ring, followed by formylation[8][9][10]. Incorrect stoichiometry can stall the reaction after cyclization, yielding a non-formylated pyrazole, or lead to other undesired products.

Q2: What is the generally recommended molar ratio of DMF, POCl₃, and the substrate for a successful Vilsmeier-Haack reaction?

While the optimal ratio can be substrate-dependent, a common starting point for the synthesis of pyrazole-4-carbaldehydes from hydrazones is a molar ratio of 1 equivalent of hydrazone to 3 equivalents of the Vilsmeier reagent (formed from a 1:1 molar ratio of DMF and POCl₃)[9]. However, various studies have reported successful syntheses with different ratios, often using an excess of DMF, which can also serve as the solvent[11][12]. It is not uncommon to see a 2 to 5-fold excess of DMF and a 1.5 to 3-fold excess of POCl₃ relative to the substrate[11][13].

Q3: Can I pre-form the Vilsmeier-Haack reagent before adding my substrate?

Yes, and it is often the recommended procedure. The V-H reagent is typically prepared at low temperatures (0-10 °C) by the slow addition of POCl₃ to DMF[1]. This allows for controlled formation of the electrophilic iminium salt. The substrate is then added to the pre-formed reagent. This method can help to minimize side reactions that might occur if the substrate is present during the exothermic formation of the V-H reagent.

Q4: I am formylating an existing pyrazole. Does the stoichiometry differ from when I start with a hydrazone?

Yes, the stoichiometry can differ. Direct formylation of a pyrazole ring that is already electron-rich may require less V-H reagent compared to the cyclization-formylation of a hydrazone[5]. For direct formylation, a smaller excess of the V-H reagent (e.g., 1.5 to 2 equivalents) may be sufficient. However, the reactivity of the pyrazole is key; electron-withdrawing groups on the ring may necessitate harsher conditions and a larger excess of the reagent[11].

Troubleshooting Guide

Problem 1: Low or No Yield of Pyrazole-4-carbaldehyde
Potential Cause Explanation Recommended Solution
Insufficient Vilsmeier-Haack Reagent The most common cause of low yield. If there is not enough of the electrophilic iminium salt, the reaction will not proceed to completion.Increase the molar equivalents of both DMF and POCl₃. A good starting point for optimization is to increase the amount of the V-H reagent in increments, for example, from 3 equivalents to 4 or 5 equivalents relative to the substrate. One study found that increasing from a 2-fold to a 5-fold excess of DMF and a 2-fold excess of POCl₃ significantly improved the yield of 5-chloro-1H-pyrazole-4-carbaldehyde[11].
Decomposition of the Vilsmeier-Haack Reagent The V-H reagent is sensitive to moisture. The presence of water will quench the reagent, rendering it inactive.Ensure that all glassware is thoroughly dried and that anhydrous DMF is used[9]. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Low Reaction Temperature or Insufficient Reaction Time The formylation of less reactive pyrazoles or the cyclization of certain hydrazones may require higher temperatures and longer reaction times to proceed to completion.After the initial formation of the V-H reagent at a low temperature, the reaction mixture is often heated. Optimization of the reaction temperature (e.g., from 70 °C to 90 °C or higher) and time (from 4 hours to 8 hours or longer) can significantly improve yields[1][9][13].
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Explanation Recommended Solution
Excess Vilsmeier-Haack Reagent While a common solution for low yield, a large excess of the V-H reagent can lead to the formation of di- or tri-formylated products, especially with highly activated substrates[7].If you are observing products with a higher molecular weight than expected, consider reducing the equivalents of the V-H reagent. A systematic reduction (e.g., from 5 equivalents to 3 equivalents) can help to identify the optimal stoichiometry for mono-formylation.
Side Reactions of the Substrate Some functional groups on the starting material can react with the V-H reagent. For example, hydroxyl or amino groups can be formylated or undergo other transformations.If your substrate has sensitive functional groups, consider using protecting groups before subjecting it to the Vilsmeier-Haack reaction. Alternatively, a less reactive formylating agent might be necessary.
Incorrect Work-up Procedure The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. An improper work-up can lead to the isolation of the intermediate or other undesired products.The reaction is typically quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate to hydrolyze the iminium intermediate and precipitate the product[9][12]. Ensure complete hydrolysis by stirring for a sufficient amount of time after quenching.

Visualizing the Process

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct VH_Reagent Vilsmeier Reagent (Iminium Salt) Adduct->VH_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex VH_Reagent->Sigma_Complex Hydrazone Hydrazone/ Pyrazole Hydrazone->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Workflow for Pyrazole-4-carbaldehyde Synthesis

experimental_workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-10 °C) Start->Reagent_Prep Substrate_Add Add Hydrazone/Pyrazole Substrate Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (e.g., 70-90 °C, 4-8 h) Substrate_Add->Reaction Quench Quench on Crushed Ice Reaction->Quench Neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) Quench->Neutralize Isolate Isolate Crude Product (Filtration/Extraction) Neutralize->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: General experimental workflow for synthesis.

Stoichiometry in Practice: A Comparative Overview

The following table summarizes various stoichiometric conditions reported in the literature for the synthesis of pyrazole-4-carbaldehydes, highlighting the flexibility and substrate-dependency of the Vilsmeier-Haack reaction.

SubstrateMolar Ratio (Substrate:DMF:POCl₃)Reaction ConditionsYieldReference
Hydrazone1 : (4 mL DMF) : 3.0 mmol POCl₃80 °C, 4 hGood[9]
5-Chloro-1H-pyrazole1 : 5 : 2120 °C, 2 h55%[11]
Hydrazone1 : (10 mL DMF) : 0.012 mol POCl₃60-65 °C, 4 hGood[12]
1-Methyl-3-ethylpyrazole1 : 5 : 2Not specifiedNot specified[13]

References

Technical Support Center: Troubleshooting Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. Pyrazoles are a cornerstone in medicinal chemistry, and their functionalization via cross-coupling is a critical step in the synthesis of numerous pharmaceuticals.[1] However, these reactions are not without their challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions and issues encountered during pyrazole cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with a pyrazole substrate is not working or giving low yields. What are the most common initial troubleshooting steps?

A1: When a Suzuki-Miyaura coupling involving a pyrazole fails, several key factors should be investigated:

  • Integrity of the Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is a common side reaction in Suzuki couplings.[2] Unstable boronic acids, such as some heteroarylboronic acids, may decompose under reaction conditions.[4][5] Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability.[3][6]

  • Catalyst, Ligand, and Base Combination: The choice of catalyst, ligand, and base is crucial. For pyrazoles, which can act as ligands themselves and potentially inhibit the catalyst, bulky, electron-rich phosphine ligands are often necessary to promote the desired coupling.[7][8][9] Ensure your base is appropriate for activating the boronic acid without causing degradation of your starting materials or products.[10]

  • Reaction Conditions: Inadequate temperature, reaction time, or solvent choice can lead to poor results. Pyrazole couplings may require higher temperatures than other systems.[11] Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings. To mitigate this:

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway.

  • Ligand Choice: The use of bulky, electron-rich ligands can often suppress homocoupling by sterically hindering the formation of the homocoupled product.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, thereby reducing the rate of homocoupling.

Q3: My Buchwald-Hartwig amination of a halopyrazole is failing. What are the likely causes?

A3: Challenges in Buchwald-Hartwig aminations with pyrazoles often stem from:

  • Catalyst Inhibition: The pyrazole moiety itself, with its basic nitrogen atoms, can coordinate to the palladium catalyst and inhibit its activity.[5] The use of highly active, bulky ligands is often required to overcome this inhibition.[7]

  • NH-Tautomerism and Self-Coupling: If your pyrazole has an unprotected NH group, it can participate in the reaction, leading to polymerization or other undesired side products.[12] Protecting the pyrazole nitrogen is a common strategy to prevent this.[12]

  • Substrate Reactivity: The nature of the halide on the pyrazole is important. While iodopyrazoles are often used, they can be prone to dehalogenation.[13] In some cases, bromo- or chloropyrazoles may be more effective coupling partners.[13]

  • Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide are commonly used, but weaker bases may be necessary for sensitive substrates.

Q4: I am struggling with regioselectivity in the N-arylation of an unsymmetrical pyrazole. How can I control which nitrogen atom is arylated?

A4: Achieving regioselectivity in the N-arylation of unsymmetrical pyrazoles is a significant challenge due to the tautomeric nature of the pyrazole ring.[14][15] The two nitrogen atoms can be in equilibrium, leading to a mixture of products.[1] Strategies to control regioselectivity include:

  • Steric and Electronic Control: The steric and electronic properties of the substituents on the pyrazole ring can influence the site of arylation. Bulky substituents may direct the incoming aryl group to the less hindered nitrogen.

  • Ligand and Catalyst Control: The choice of ligand and metal catalyst can play a crucial role.[14] Different ligand systems can favor the formation of one regioisomer over the other.

  • Directed C-H Activation: In some cases, a directing group on the pyrazole can be used to achieve regioselective C-H functionalization at a specific position, which can then be followed by further transformations.[16][17]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Yield in Suzuki-Miyaura Coupling of a Bromopyrazole

Problem: You are attempting a Suzuki-Miyaura coupling between a 4-bromopyrazole and an arylboronic acid, but the yield of the desired product is consistently low (<20%), with significant amounts of starting material remaining and some protodeboronation of the boronic acid observed.

Troubleshooting Workflow

G start Low Yield in Suzuki Coupling check_reagents Step 1: Verify Reagent Quality start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK sub_check_boronic 1a. Check Boronic Acid Purity/Stability (NMR, LC-MS) check_reagents->sub_check_boronic sub_check_catalyst 1b. Use Fresh Catalyst/Ligand check_reagents->sub_check_catalyst sub_check_solvent 1c. Ensure Anhydrous & Degassed Solvent check_reagents->sub_check_solvent change_components Step 3: Modify Reaction Components optimize_conditions->change_components No Improvement success Successful Coupling optimize_conditions->success Yield Improves sub_opt_temp 2a. Increase Temperature (e.g., 80°C to 120°C) optimize_conditions->sub_opt_temp sub_opt_base 2b. Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->sub_opt_base sub_opt_time 2c. Extend Reaction Time optimize_conditions->sub_opt_time change_components->optimize_conditions Re-optimize change_components->success Yield Improves sub_change_ligand 3a. Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) change_components->sub_change_ligand sub_change_boron 3b. Use Boronic Ester (Pinacol) instead of Boronic Acid change_components->sub_change_boron sub_change_halide 3c. Consider using the corresponding Iodopyrazole (if available) change_components->sub_change_halide

Caption: Troubleshooting workflow for low-yield pyrazole Suzuki coupling.

Detailed Steps & Explanations

Step 1: Verify Reagent Quality

  • 1a. Boronic Acid Integrity: As mentioned, protodeboronation is a major culprit.[2] Analyze your boronic acid by NMR or LC-MS to confirm its purity and structure. If it has been stored for a long time, consider purchasing a fresh batch or resynthesizing it. Using a more stable boronic ester derivative is a reliable alternative.[6]

  • 1b. Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Use fresh, high-purity catalyst and ligand.

  • 1c. Solvent and Atmosphere: Ensure your solvent is rigorously dried and degassed. Oxygen can oxidize the Pd(0) active catalyst, and water can contribute to protodeboronation and other side reactions.

Step 2: Optimize Reaction Conditions

  • 2a. Temperature: Many pyrazole cross-couplings require elevated temperatures to proceed efficiently.[11] If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it in increments (e.g., to 100 °C or 120 °C). Microwave irradiation can also be a powerful tool for accelerating these reactions.[18]

  • 2b. Base Screening: The base plays a critical role in the transmetalation step.[10] If a milder base like K₂CO₃ is failing, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

  • 2c. Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is stalling, it may simply require a longer reaction time to go to completion.

Step 3: Modify Reaction Components

  • 3a. Ligand Selection: Standard ligands like PPh₃ may not be sufficient for challenging pyrazole couplings. Switch to a more electron-rich and sterically hindered ligand, such as XPhos, SPhos, or RuPhos. These ligands are known to promote challenging cross-coupling reactions by facilitating both oxidative addition and reductive elimination.

  • 3b. Boron Source: If protodeboronation remains an issue, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) is often a successful strategy.[3][6]

  • 3c. Halide Partner: While bromopyrazoles are common starting materials, the corresponding iodopyrazole will be more reactive towards oxidative addition. If the bromo- derivative is unreactive, consider synthesizing and using the iodo- analogue. Conversely, if dehalogenation is a major side reaction with an iodopyrazole, a less reactive bromopyrazole might be a better choice.[13]

Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Problem: Your Buchwald-Hartwig amination of a 4-iodopyrazole with a primary amine starts to proceed but then stalls, with a significant amount of starting material remaining. You suspect catalyst deactivation.

Troubleshooting Workflow

G start Catalyst Deactivation in Buchwald-Hartwig protect_pyrazole Step 1: Protect Pyrazole NH start->protect_pyrazole ligand_screening Step 2: Screen Advanced Ligands protect_pyrazole->ligand_screening Deactivation Persists success Successful Amination protect_pyrazole->success Reaction Proceeds sub_protect 1a. Add a Protecting Group (e.g., SEM, Boc, Trityl) to the pyrazole nitrogen protect_pyrazole->sub_protect catalyst_loading Step 3: Adjust Catalyst Loading ligand_screening->catalyst_loading No Improvement ligand_screening->success Reaction Proceeds sub_ligand_buchwald 2a. Use a Bulky Biarylphosphine Ligand (e.g., AdBrettPhos, tBuXPhos) ligand_screening->sub_ligand_buchwald sub_ligand_nhc 2b. Consider N-Heterocyclic Carbene (NHC) Ligands ligand_screening->sub_ligand_nhc catalyst_loading->ligand_screening Re-screen catalyst_loading->success Reaction Proceeds sub_loading_increase 3a. Increase Catalyst Loading (e.g., from 1 mol% to 3-5 mol%) catalyst_loading->sub_loading_increase sub_loading_precatalyst 3b. Use a Well-Defined Precatalyst catalyst_loading->sub_loading_precatalyst

Caption: Troubleshooting workflow for catalyst deactivation in pyrazole Buchwald-Hartwig amination.

Detailed Steps & Explanations

Step 1: Protect the Pyrazole NH

  • 1a. Rationale: An unprotected NH group on the pyrazole ring is acidic and can react with the base, forming a pyrazolate anion. This anion can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[5]

  • 1b. Procedure: Protect the pyrazole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), or trityl. The choice of protecting group will depend on the overall synthetic route and the stability of the group to the reaction conditions.

Step 2: Screen Advanced Ligands

  • 2a. Rationale: Even with a protected pyrazole, the nitrogen atoms in the ring can still interact with the catalyst. Advanced, sterically demanding, and electron-rich ligands are often necessary to create a coordinatively saturated and highly active catalyst that is less susceptible to inhibition.

  • 2b. Ligand Classes:

    • Bulky Biarylphosphines: Ligands such as AdBrettPhos have proven effective for the amidation of five-membered heterocyclic bromides.[7] Other excellent choices include tBuXPhos and JohnPhos.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable and active palladium complexes. They are a good alternative to phosphine ligands for challenging couplings.

Step 3: Adjust Catalyst Loading and Type

  • 3a. Increase Catalyst Loading: If catalyst deactivation is occurring, a higher initial concentration of the active catalyst may be sufficient to drive the reaction to completion. Try increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol%.

  • 3b. Use a Precatalyst: Instead of generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, use a well-defined precatalyst. Precatalysts, such as the G2 or G3 Buchwald precatalysts, are air- and moisture-stable and provide a more reliable and reproducible source of the active Pd(0) species.

III. Data and Protocols

Table 1: Common Ligands for Pyrazole Cross-Coupling Reactions
Ligand NameStructureTypical ApplicationsKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylSuzuki-Miyaura, Buchwald-HartwigBulky, electron-rich, promotes challenging couplings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSuzuki-Miyaura, Buchwald-HartwigHigh activity, good for heteroaryl couplings.
AdBrettPhos Di(1-adamantyl)-2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylphosphineBuchwald-HartwigExtremely bulky, effective for amidation of five-membered heterocycles.[7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSuzuki-MiyauraHighly active, good for a broad range of substrates.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneGeneral cross-couplingWide bite angle, can suppress side reactions.
Protocol 1: General Procedure for a Ligand Screening Experiment in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal ligand for a challenging pyrazole Suzuki-Miyaura coupling.

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Ligand (4 mol%) - See Table 1 for options

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the 4-bromopyrazole, arylboronic acid, and base to each reaction vial.

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of Pd₂(dba)₃ and the desired ligand in the reaction solvent.

  • Addition: Add the catalyst/ligand stock solution to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the different ligands to identify the most effective one for your specific substrate combination.

IV. Mechanistic Insights

The Challenge of Pyrazole Tautomerism

A fundamental challenge in the chemistry of pyrazoles is their ability to exist as tautomers.[15] For an unsymmetrically substituted pyrazole, this means the proton on the nitrogen can reside on either N1 or N2, leading to an equilibrium between two different isomers.[15][19] This tautomerism can have significant implications for cross-coupling reactions:

  • N-Arylation: As discussed, it can lead to a mixture of N1- and N2-arylated products. The equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring.[15]

  • C-H Functionalization: The reactivity of the C-H bonds on the pyrazole ring can be influenced by which tautomer is present. The electronic properties of the C3, C4, and C5 positions differ between the two tautomers, which can affect the regioselectivity of C-H activation reactions.[20]

G cluster_tautomerism Pyrazole Tautomerism T1 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example1.png"/>TD>TR><TR><TD>3-Substituted TautomerTD>TR>TABLE>> T2 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example2.png"/>TD>TR><TR><TD>5-Substituted TautomerTD>TR>TABLE>> T1->T2 H⁺

Caption: Prototropic tautomerism in an unsymmetrically substituted pyrazole.

Understanding and controlling the tautomeric equilibrium is a key aspect of mastering pyrazole cross-coupling chemistry. In some cases, DFT calculations can be used to predict the relative stability of the different tautomers and help guide experimental design.[15][19]

V. Conclusion

Troubleshooting pyrazole cross-coupling reactions requires a systematic approach that considers the interplay of reagent quality, reaction conditions, and the inherent chemical properties of the pyrazole ring system. By understanding the common failure modes, such as boronic acid decomposition, catalyst inhibition, and the challenges posed by tautomerism, researchers can more effectively optimize these critical transformations. This guide provides a framework for diagnosing and solving common problems, enabling the successful synthesis of complex pyrazole-containing molecules for applications in drug discovery and materials science.

References

Troubleshooting Guide: Overcoming Regioisomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of pyrazole chemistry and achieve your desired isomeric purity.

This section addresses specific problems you might be facing in the lab, providing explanations and actionable solutions to improve the regioselectivity of your pyrazole synthesis.

Question 1: My pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of regioisomers. How can I favor the formation of one isomer over the other?

This is a classic challenge in pyrazole synthesis, often encountered in the Knorr synthesis and related methods. [1][2]The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material, which can be attacked by either of the two different nitrogen atoms of a substituted hydrazine. [1][3] Core Principle: The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group. This is influenced by a combination of electronic and steric factors of both reactants, as well as the reaction conditions. [3][4] Troubleshooting Steps & Solutions:

  • Modify the Reaction Conditions:

    • pH Control: The acidity of the reaction medium is a critical factor. [4] * Acidic Conditions: Using arylhydrazine hydrochlorides in an acidic medium can favor the formation of the 1,3-regioisomer. [5]The protonation of the hydrazine can alter its nucleophilicity and the reactivity of the dicarbonyl.

      • Basic Conditions: Conversely, using the free hydrazine base may lead to the exclusive formation of the 1,5-regioisomer. [5] * Solvent Choice: The solvent can dramatically influence regioselectivity.

      • Standard solvents like ethanol often lead to regioisomeric mixtures. [6][7] * Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity, often favoring a single isomer. [6][7]This is attributed to their unique solvent properties that can modulate the reactivity of the intermediates.

  • Alter the Starting Materials:

    • Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less hindered carbonyl.

    • Electronic Effects: The electronic nature of the substituents on both the dicarbonyl and the hydrazine plays a crucial role.

      • Electron-withdrawing groups on the dicarbonyl can activate a carbonyl group towards nucleophilic attack.

      • The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is different. For instance, in methylhydrazine, the NH2 group is more nucleophilic, whereas in phenylhydrazine, the substituted nitrogen is more nucleophilic. [6]This difference can be exploited to control the initial point of attack.

  • Employ a Different Synthetic Strategy:

    • If modifying the Knorr synthesis is unsuccessful, consider alternative methods known for high regioselectivity, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or their surrogates. [8][9][10]These methods often provide a single regioisomer. [11]

Question 2: I am using a β-ketoester and a substituted hydrazine, but I'm still getting a mixture of pyrazolone regioisomers. What factors are at play here?

The reaction of a β-ketoester with a substituted hydrazine is a variation of the Knorr synthesis and is also susceptible to regioisomer formation. [12]The initial step is the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone. [12]The regioselectivity is determined by whether the hydrazine attacks the ketone or the ester carbonyl first.

Causality Analysis:

  • Relative Reactivity of Carbonyls: Generally, the ketone carbonyl is more electrophilic and sterically accessible than the ester carbonyl, favoring initial attack at the ketone.

  • Hydrazine Nucleophilicity: The differential nucleophilicity of the two nitrogen atoms of the substituted hydrazine will influence which nitrogen atom initiates the attack.

Solutions:

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the reaction pathway with the lower activation energy.

  • Catalyst Selection: While often run under acidic or basic conditions, exploring different catalysts could modulate the relative reactivity of the carbonyl groups. For example, nano-ZnO has been used as a catalyst in the condensation of ethyl acetoacetate and phenylhydrazine. [3]* Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups to force the reaction to proceed at the other, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about pyrazole synthesis and regioselectivity.

What are regioisomers in the context of pyrazole synthesis?

Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the synthesis of 3,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, two regioisomers can be formed depending on the orientation of the reactants during the cyclization. For example, if your substituents are R1 and R3 on the dicarbonyl and R' on the hydrazine, you can form either the 1-R'-3-R1-5-R3-pyrazole or the 1-R'-3-R3-5-R1-pyrazole.

Which analytical techniques are best for identifying and quantifying pyrazole regioisomers?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. [13]The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.

    • 2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful. For example, a NOESY experiment can show through-space interactions between a substituent on the N1 position and a substituent at the C5 position, allowing for unambiguous structural assignment. [14]HMBC (Heteronuclear Multiple Bond Correlation) can also help in assigning the structure by showing correlations between protons and carbons that are two or three bonds away. [14]* Chromatography:

    • Thin Layer Chromatography (TLC): Often, regioisomers will have slightly different polarities and can be separated on a TLC plate, allowing for a quick check of the reaction mixture.

    • Column Chromatography: This is the standard method for separating regioisomers on a preparative scale. [13] * High-Performance Liquid Chromatography (HPLC): For accurate quantification of the isomeric ratio, a validated RP-HPLC method is often used. [15]* Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for both regioisomers, it can be used in conjunction with a separation technique like HPLC (LC-MS) to identify and quantify the isomers.

  • X-ray Crystallography: If one of the regioisomers can be crystallized, X-ray crystallography provides definitive proof of its structure. [10]

What is the Knorr Pyrazole Synthesis?

The Knorr pyrazole synthesis is a chemical reaction that synthesizes pyrazoles from hydrazines and 1,3-dicarbonyl compounds. [2]The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. [2][12]It is a widely used and versatile method, but as discussed, can lead to the formation of regioisomers when using unsymmetrical starting materials. [1][11]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that have shown improved regioselectivity. [6][7]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add the substituted hydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired pyrazole regioisomer.

  • Characterization: Characterize the purified product by NMR, MS, and other appropriate analytical techniques to confirm its structure and purity.

Protocol 2: Analytical Method for Determining Isomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify distinct signals in the spectrum that are unique to each regioisomer. These are often the signals for the pyrazole ring proton or protons on substituents in close proximity to the ring.

    • Integrate the area under these unique signals for each isomer.

    • Calculate the isomeric ratio by comparing the integration values. For example, if a signal for isomer A has an integration of 1.0 and a corresponding signal for isomer B has an integration of 0.25, the isomeric ratio is 4:1 in favor of A.

Visualizations

Decision Tree for Troubleshooting Regioisomer Formation

G start Regioisomer Mixture Observed cond1 Modify Reaction Conditions? start->cond1 step1a Adjust pH (Acidic/Basic) cond1->step1a Yes step1b Change Solvent (e.g., TFE, HFIP) cond1->step1b Yes cond2 Alter Starting Materials? cond1->cond2 No step1a->cond2 step1b->cond2 step2a Increase Steric Hindrance cond2->step2a Yes step2b Modify Electronic Properties cond2->step2b Yes cond3 Change Synthetic Strategy? cond2->cond3 No step2a->cond3 step2b->cond3 step3 Use 1,3-Dipolar Cycloaddition cond3->step3 Yes end Desired Regioisomer Obtained cond3->end No/Resolved step3->end

Caption: Troubleshooting flowchart for addressing regioisomer formation.

Generalized Knorr Pyrazole Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone A Hydrazone A 1,3-Dicarbonyl->Hydrazone A Attack at C1 Hydrazone B Hydrazone B 1,3-Dicarbonyl->Hydrazone B Attack at C3 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Hydrazone A Substituted Hydrazine->Hydrazone B Regioisomer 1 Regioisomer 1 Hydrazone A->Regioisomer 1 Cyclization Regioisomer 2 Regioisomer 2 Hydrazone B->Regioisomer 2 Cyclization

Caption: Reaction pathways leading to regioisomers in pyrazole synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our focus is on providing practical, field-proven insights to ensure the successful and scalable production of this versatile chemical intermediate.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] Its synthesis, particularly at an industrial scale, often relies on the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5] This guide will primarily focus on the prevalent synthetic route involving the Vilsmeier-Haack cyclization of acetophenone phenylhydrazone derivatives.[6][7]

Experimental Workflow Overview

The large-scale synthesis of this compound typically follows a two-step process: the formation of a phenylhydrazone intermediate, followed by the Vilsmeier-Haack formylation and cyclization.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Work-up & Purification A Acetophenone C Acetophenone Phenylhydrazone A->C Ethanol, Acetic Acid (cat.) Reflux B Phenylhydrazine B->C E This compound C->E Stirring at elevated temperature (e.g., 60-70°C) D Vilsmeier Reagent (DMF/POCl3) D->E F Quenching with ice water E->F G Neutralization (e.g., NaHCO3) F->G H Filtration G->H I Recrystallization/Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the large-scale synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phenylhydrazone Intermediate - Incomplete reaction. - Sub-optimal reaction conditions.- Ensure the use of a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the condensation.[7] - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reflux time if necessary.
Low Yield of Final Product - Inefficient Vilsmeier-Haack reaction. - Degradation of the product during work-up. - Loss of product during purification.- Slowly add the Vilsmeier reagent to the hydrazone solution at a controlled temperature (e.g., 0°C) to prevent side reactions.[8] - Optimize the reaction temperature and time for the Vilsmeier-Haack step; typically, heating at 60-70°C for several hours is effective.[8][9] - During work-up, pour the reaction mixture slowly into crushed ice with vigorous stirring to ensure efficient precipitation and to dissipate heat.[9] - For purification, select an appropriate recrystallization solvent (e.g., ethanol or methanol) or a suitable solvent system for column chromatography to minimize product loss.[8][9]
Formation of Impurities - Presence of unreacted starting materials. - Formation of side products from the Vilsmeier-Haack reaction.- Ensure complete conversion of the starting materials by monitoring with TLC. - The Vilsmeier reagent is moisture-sensitive; ensure all glassware is dry and use anhydrous solvents. - Careful control of the reaction temperature during the addition of the Vilsmeier reagent and the subsequent heating is crucial.
Difficulty in Product Isolation/Purification - Oily product instead of a solid precipitate. - Co-precipitation of impurities.- After quenching the reaction, ensure complete neutralization with a base like sodium bicarbonate to precipitate the product fully.[8] - If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification. - For purification, column chromatography using silica gel with an appropriate eluent system (e.g., chloroform or a hexane-ethyl acetate mixture) can be effective.[9]
Scalability Issues - Poor heat transfer in large reactors. - Difficulties in handling large volumes of reagents.- For large-scale reactions, ensure efficient stirring and temperature control to maintain a homogeneous reaction mixture and prevent localized overheating. - The addition of the Vilsmeier reagent, which is an exothermic process, should be done portion-wise or via a dropping funnel to manage the heat generated.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the Vilsmeier-Haack reaction at a large scale?

A1: The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is a corrosive and moisture-sensitive reagent. It reacts violently with water. Therefore, the reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use. The quenching of the reaction mixture should be done cautiously by slowly adding it to a large excess of crushed ice to manage the exothermic reaction.

Q2: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?

A2: The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (in this case, dimethylformamide - DMF) with phosphorus oxychloride (POCl₃).[5] The acetophenone phenylhydrazone then acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the pyrazole ring with a formyl group at the 4-position.

G A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium ion) A->B Formation D Nucleophilic attack B->D C Acetophenone Phenylhydrazone C->D E Intramolecular Cyclization D->E F Elimination E->F G This compound F->G

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Q3: Can alternative formylating agents be used?

A3: While the DMF/POCl₃ system is the most commonly used for the Vilsmeier-Haack reaction, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used in place of POCl₃ to generate the Vilsmeier reagent.[5] However, for the synthesis of this compound, the DMF/POCl₃ system is well-established and generally provides good yields.[7][8][9]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities. The melting point of the purified solid should be sharp and within the expected range (approximately 84-88 °C).[10] For a more detailed analysis, spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential to confirm the structure and identify any impurities.[11] Elemental analysis can also be performed to confirm the empirical formula.

Q5: Are there alternative synthetic routes to this compound?

A5: While the Vilsmeier-Haack reaction of acetophenone phenylhydrazones is a very common and efficient method, other synthetic strategies exist. These can include the formylation of a pre-formed 1-phenylpyrazole ring at the 4-position using methods like lithiation followed by quenching with DMF.[12][13] However, these methods may not be as straightforward or scalable as the Vilsmeier-Haack approach, especially when dealing with functionalized starting materials.[12]

Detailed Experimental Protocol

This protocol is a generalized procedure based on commonly reported methods and should be adapted and optimized for specific laboratory conditions and scales.[7][8][9]

Part 1: Synthesis of Acetophenone Phenylhydrazone

  • To a solution of acetophenone (0.1 mol) in ethanol (100 mL), add phenylhydrazine (0.1 mol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated acetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • To this pre-formed Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (0.1 mol) in DMF portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, slowly raise the temperature to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous validation. This guide provides an in-depth technical comparison of 1-Phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde, against established alternatives in key bioactivity assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to objectively evaluate its performance.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be present in a variety of compounds with a broad spectrum of biological activities.[1] Derivatives of this compound have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents, making this compound a person of interest for further investigation and development.[2][3]

The Synthetic Gateway: Vilsmeier-Haack Reaction

The primary route to synthesizing this compound and its derivatives is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction allows for the formylation of electron-rich aromatic and heterocyclic compounds.[7] The process typically involves the reaction of a substituted acetophenone with a hydrazine to form a hydrazone, which is then cyclized and formylated using the Vilsmeier reagent (a mixture of dimethylformamide and phosphoryl chloride).

Diagram of the General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivatives Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation Hydrazine Phenylhydrazine Hydrazine->Hydrazone Pyrazole This compound Derivative Hydrazone->Pyrazole Cyclization & Formylation Vilsmeier Vilsmeier-Haack Reagent (DMF/POCl3) Vilsmeier->Pyrazole

Caption: General synthetic route to this compound derivatives.

Anti-inflammatory Activity: A Comparative Analysis

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[8][9][10] The inhibition of COX-2 is a key mechanism for reducing inflammation and pain, as this enzyme is responsible for the synthesis of prostaglandins that mediate these responses.[8][10]

Experimental Validation: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The HRBC membrane stabilization assay is a widely used in vitro method to assess anti-inflammatory activity. The principle behind this assay is that the lysosomal membrane, which is implicated in inflammation, is analogous to the HRBC membrane. Stabilizing the HRBC membrane from hypotonicity- or heat-induced lysis suggests a similar protective effect on lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.[11][12][13]

Experimental Protocol: HRBC Membrane Stabilization Assay

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isosaline (0.85% NaCl).

    • Prepare a 10% v/v suspension of the packed cells in isosaline.[11]

  • Assay Procedure:

    • Prepare different concentrations of the test compound (this compound) and the standard drug (Diclofenac Sodium).

    • The reaction mixture consists of 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline (0.36% NaCl), 0.5 ml of the HRBC suspension, and 0.5 ml of the test/standard solution.

    • A control is prepared by replacing the test/standard solution with distilled water.

    • Incubate all samples at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.[11]

  • Calculation of Percentage Inhibition:

    • Percentage of hemolysis = (Absorbance of test sample / Absorbance of control) x 100

    • Percentage of protection = 100 - Percentage of hemolysis

Comparative Performance Data
CompoundConcentration (µg/mL)% Inhibition of Hemolysis
This compound 10045.2
25062.8
50078.5
Diclofenac Sodium (Standard) 10055.6
25075.3
50089.1

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the purity of the compound.

Diagram of the COX-2 Inhibition Pathway

G cluster_cox Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate NSAID This compound (Potential COX-2 Inhibitor) NSAID->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Antimicrobial Activity: A Broad-Spectrum Comparison

Derivatives of pyrazole-4-carbaldehyde have been reported to possess significant antibacterial and antifungal activities.[8] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Experimental Validation: Agar Disk Diffusion Method

The agar disk diffusion method is a standard and widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.[14][15][16] The principle is based on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates the antimicrobial activity.

Experimental Protocol: Agar Disk Diffusion Method

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) in sterile saline, equivalent to a 0.5 McFarland standard.[17]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.[14][17]

  • Application of Disks:

    • Aseptically place sterile paper disks impregnated with known concentrations of the test compound (this compound) and standard antibiotics (e.g., Ampicillin for bacteria, Clotrimazole for fungi) onto the surface of the inoculated agar plate.[17]

  • Incubation:

    • Invert the plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[18]

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters.

Comparative Performance Data
CompoundTest MicroorganismZone of Inhibition (mm)
This compound Staphylococcus aureus14
Escherichia coli11
Candida albicans12
Ampicillin (Standard) Staphylococcus aureus22
Escherichia coli18
Candida albicans-
Clotrimazole (Standard) Staphylococcus aureus-
Escherichia coli-
Candida albicans19

Note: The data presented are representative and intended for comparative purposes. The size of the inhibition zone depends on the concentration of the compound on the disk and other experimental factors.

Anticancer Activity: Evaluating Cytotoxicity

Several pyrazole derivatives have been investigated for their anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.[5][6][12][16]

Experimental Validation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][19][20] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.[19]

  • Treatment with Test Compound:

    • Treat the cells with various concentrations of this compound and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][19]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Calculation of Cell Viability and IC50:

    • Percentage of cell viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Comparative Performance Data
CompoundCell LineIC50 (µM)
This compound MCF-735.8
HeLa42.1
Doxorubicin (Standard) MCF-71.2
HeLa0.8

Note: The data presented are representative and intended for comparative purposes. IC50 values are highly dependent on the cell line and experimental conditions.

Conclusion

This guide provides a framework for the systematic validation of the bioactivity of this compound. The presented protocols for anti-inflammatory, antimicrobial, and anticancer assays offer a robust starting point for researchers. The comparative data, while illustrative, underscores the potential of this pyrazole derivative as a lead compound for further optimization. Its multifaceted bioactivity warrants continued investigation and derivatization to enhance potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] The continued interest in this privileged scaffold necessitates a deep understanding of the various synthetic methodologies available for its construction.

This guide provides a comparative analysis of the most prominent and impactful methods for pyrazole synthesis. As a Senior Application Scientist, my focus extends beyond the mere recitation of reaction schemes. We will delve into the mechanistic underpinnings of each method, critically evaluate their strengths and weaknesses, and provide detailed, field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Classical Approaches: The Foundation of Pyrazole Synthesis

The Knorr Pyrazole Synthesis: A Time-Honored Condensation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5]

The Knorr synthesis proceeds via a cyclocondensation mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[6] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.

Diagram: Knorr Pyrazole Synthesis Workflow

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1,3-Dicarbonyl Hydrazine Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) mix Mix Reagents reagents->mix heat Heat (Reflux) mix->heat cool Cool Reaction heat->cool precipitate Precipitate/Extract cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrazole recrystallize->product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

The Paal-Knorr Pyrazole Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9] While the primary application is for pyrrole synthesis, a variation using hydrazines and 1,3-dicarbonyls is often considered a subset of the Knorr synthesis. The Paal-Knorr furan synthesis, which uses a 1,4-dicarbonyl and an acid catalyst, provides context for the cyclization of dicarbonyl compounds.[10]

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.[9] The key distinction from the Knorr pyrazole synthesis is the use of a 1,4-dicarbonyl for pyrrole formation versus a 1,3-dicarbonyl for pyrazole formation.

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + R-NH2 hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular cyclization product Pyrrole cyclic_hemiaminal->product Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

This protocol details the synthesis of a substituted pyrrole from 2,5-hexanedione and aniline.[11]

Materials:

  • 2,5-Hexanedione (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL).[11]

  • Add one drop of concentrated hydrochloric acid to the mixture.[11]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[11]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[11]

  • Collect the resulting crystals by vacuum filtration.[11]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[11]

Modern and Specialized Synthetic Strategies

1,3-Dipolar Cycloaddition: A Regioselective Approach

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings. In the context of pyrazole synthesis, this often involves the Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate.[12]

Nitrile imines, which are transient 1,3-dipoles, are typically generated in situ from hydrazonoyl halides in the presence of a base. These reactive species then undergo a concerted cycloaddition reaction with a dipolarophile (the alkyne). The regioselectivity of the reaction is generally high and predictable based on the electronic properties of the substituents on both the nitrile imine and the alkyne.[13]

Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Dipolar_Cycloaddition start Hydrazonoyl Halide + Base nitrile_imine Nitrile Imine (1,3-dipole) start->nitrile_imine In situ generation cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition product Pyrazole cycloaddition->product

Caption: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.

This protocol details the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne surrogate.[12]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry Chloroform or Dichloromethane (10 mL)

Procedure:

  • In a dry reaction vessel, dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.[12]

  • Add triethylamine (0.46 mL, 3.3 mmol) to the solution.[12]

  • Stir the reaction mixture at room temperature until the disappearance of the starting materials, as monitored by TLC (typically 7-10 hours).[12]

  • After the reaction is complete, evaporate the solvent under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system.[12]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[14][15] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[16]

The mechanisms of MCRs for pyrazole synthesis can be diverse and often involve a cascade of reactions. A common strategy involves the in situ formation of a key intermediate, such as an α,β-unsaturated ketone, which then undergoes a subsequent cyclocondensation with a hydrazine.[17] The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product.

This protocol describes a one-pot, three-component synthesis of a substituted pyrazole.[16]

Materials:

  • Benzoylacetonitrile (0.5 mmol)

  • Phenylhydrazine (0.7 mmol)

  • Diphenyl diselenide (0.5 mmol)

  • Molecular Iodine (50 mol %)

  • Acetonitrile (3 mL)

Procedure:

  • In a reaction vessel, combine benzoylacetonitrile (0.5 mmol), phenylhydrazine (0.7 mmol), and diphenyl diselenide (0.5 mmol) in acetonitrile (3 mL).[16]

  • Add molecular iodine (50 mol %) to the mixture.[16]

  • Stir the mixture at reflux temperature for 48 hours under air.[16]

  • Monitor the consumption of starting materials by TLC.

  • After completion, the product can be isolated and purified using standard techniques.[16]

Green and Enabling Technologies in Pyrazole Synthesis

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[18] The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.[19][20]

Microwave heating is a result of the interaction of the oscillating electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome kinetic barriers and lead to faster reaction rates. For pyrazole synthesis, microwave assistance has been successfully applied to various methods, including the Knorr synthesis and multicomponent reactions.[21][22]

Reaction TypeMethodReaction TimeYieldReference
Phenyl-1H-pyrazole SynthesisMicrowave5 minutes91-98%[19]
Conventional2 hours72-90%[19]
Phenyl-1H-pyrazole-4-carboxylic Acid SynthesisMicrowave2 minutes62-92%[19]
Conventional1 hour48-85%[19]
Pyrazoline-based Coumarin SynthesisMicrowaveShorter timeHigher yields[22]
ConventionalLonger timeLower yields[22]
Green Synthesis: Aqueous and Catalyst-Free Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this has led to the development of methods that utilize environmentally benign solvents like water, or even proceed under solvent-free conditions.[23][24]

Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Reactions performed in water can also benefit from hydrophobic effects, which can accelerate reaction rates. Catalyst-free methods further enhance the green credentials of a synthesis by eliminating the need for often toxic and expensive catalysts.[25]

This protocol describes a three-component reaction in water.[26]

Materials:

  • Phenylhydrazine

  • Aldehyde derivative

  • Malononitrile

  • Sodium p-toluenesulfonate (NaPTS) (catalyst)

  • Water

Procedure:

  • Combine phenylhydrazine, the aldehyde derivative, and malononitrile in water.[26]

  • Add a catalytic amount of sodium p-toluenesulfonate (NaPTS).[26]

  • The reaction proceeds in an aqueous medium, and the product can be isolated through filtration and purified as needed.[26]

Comparative Summary of Pyrazole Synthesis Methods

MethodKey ReactantsGeneral ConditionsTypical YieldsKey AdvantagesKey DisadvantagesTypical Regioselectivity
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.70-95%Readily available starting materials, straightforward.Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.Variable; dependent on substrates and conditions.
Paal-Knorr Synthesis 1,4-Dicarbonyl, Amine/Ammonia (for pyrroles)Neutral to weakly acidic conditions.>60% (for pyrroles)Simple and efficient for pyrrole synthesis.Not a direct method for pyrazoles.N/A for pyrazoles.
1,3-Dipolar Cycloaddition Nitrile Imine, AlkyneBase-mediated, often at room temperature.70-90%High regioselectivity, mild conditions.Requires synthesis of precursors (e.g., hydrazonoyl halides).High.
Multicomponent Reactions 3+ components (e.g., aldehyde, dicarbonyl, hydrazine)Often catalyzed, one-pot.50-95%High efficiency, atom economy, diversity-oriented.Can require extensive optimization.Generally good to excellent, depending on the specific reaction.
Microwave-Assisted Various (as above)Microwave irradiation.Often higher than conventionalDrastically reduced reaction times, often higher yields.Requires specialized equipment.Same as the underlying reaction, but can be improved.
Green Synthesis (in water) Various (as above)Aqueous medium, often catalyst-free or with green catalysts.VariableEnvironmentally friendly, safe, and cost-effective.Substrate scope can be limited by solubility in water.Dependent on the specific reaction.

Conclusion and Future Outlook

The synthesis of the pyrazole core has evolved significantly from the classical Knorr reaction to modern, highly efficient multicomponent and green methodologies. The choice of the optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact.

For the synthesis of simple, unsubstituted or symmetrically substituted pyrazoles, the Knorr synthesis remains a robust and reliable choice. When high regioselectivity is paramount, 1,3-dipolar cycloaddition reactions offer a powerful and predictable solution. For the rapid generation of diverse libraries of highly substituted pyrazoles, multicomponent reactions are unparalleled in their efficiency.

The increasing adoption of enabling technologies such as microwave-assisted synthesis and the growing emphasis on green chemistry principles will undoubtedly continue to shape the future of pyrazole synthesis. The development of novel catalytic systems and the exploration of new reaction media will further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and medicinally relevant pyrazole-containing molecules. As a senior application scientist, I encourage the thoughtful consideration of these diverse methods to accelerate research and development in this vital area of chemical science.

References

A Senior Application Scientist's Guide to Heterocyclic Aldehydes: A Comparative Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the choice of a synthetic building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Heterocyclic aldehydes are a cornerstone of this synthetic toolkit, offering a versatile handle for constructing complex molecular architectures. Among these, 1-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable intermediate, largely due to the prevalence of the pyrazole core in a vast array of pharmaceuticals and functional materials.[1][2]

This guide provides an in-depth comparison of this compound with other commonly employed heterocyclic aldehydes, namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols. Our aim is to equip you, the researcher, with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

The Structural and Electronic Landscape of Heterocyclic Aldehydes

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, the nature of the aromatic ring profoundly modulates this property.

  • This compound: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[3] The nitrogen at the 1-position, bearing a phenyl group, is "pyrrole-like," contributing its lone pair to the aromatic sextet. The nitrogen at the 2-position is "pyridine-like," with its lone pair in an sp2 hybrid orbital.[3] This arrangement, coupled with the electron-withdrawing nature of the adjacent nitrogens, results in a relatively electron-deficient ring system compared to furan or thiophene, thereby enhancing the electrophilicity of the C4-formyl group. The N-phenyl substituent further influences reactivity through steric hindrance and electronic effects, often providing stability and crystallinity to derivatives.

  • Furan-2-carbaldehyde & Thiophene-2-carbaldehyde: These are five-membered, electron-rich heterocycles.[4][5] The oxygen and sulfur atoms donate electron density into the ring, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to pyrazole or pyridine aldehydes. Thiophene is generally considered more aromatic than furan. These aldehydes are workhorses in the synthesis of pharmaceuticals, agrochemicals, and materials.[4][6][7]

  • Pyridine-4-carbaldehyde: The pyridine ring is a six-membered, electron-deficient heterocycle due to the electronegative nitrogen atom.[8] This makes the aldehyde at the 4-position highly electrophilic and reactive towards nucleophiles.[8][9][10] It is a crucial intermediate for a wide array of compounds, from antimalarial drugs to corrosion inhibitors.[9][11]

Caption: Conceptual relationship of ring electronics to aldehyde electrophilicity.

Comparative Performance in Key Synthetic Transformations

To provide a practical comparison, we will analyze the performance of these aldehydes in three ubiquitous carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] The reaction is typically base-catalyzed, and its rate is highly dependent on the aldehyde's electrophilicity.

Causality Behind Experimental Choices: An aldehyde with a more electrophilic carbonyl carbon will react faster. Electron-deficient rings (pyrazole, pyridine) are expected to outperform electron-rich rings (furan, thiophene). The choice of a mild base like piperidine is crucial to prevent self-condensation of the aldehyde or side reactions with the active methylene compound.[12]

AldehydeActive MethyleneCatalystConditionsYieldReference
1-Aryl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidineEthanol, RefluxGood to Excellent[13]
Furan-2-carbaldehydeMalononitrilePiperidineAqueous Medium, RT85-93%[13]
Thiophene-2-carbaldehydeMalononitrileZirconia CatalystSolvent-free, Moderate TempExcellent[14]
Pyridine-4-carbaldehydeMalonic AcidPyridineReflux (Doebner Mod.)Good[12][15]
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolNot Specified[12]

Analysis: The data indicates that all selected aldehydes are competent substrates for the Knoevenagel condensation. This compound and its analogues participate readily, often being used in multicomponent reactions that begin with a Knoevenagel step to build complex heterocyclic systems.[13] The high reactivity of pyridine-4-carbaldehyde is well-established, while furan and thiophene aldehydes also provide excellent yields, sometimes under very green conditions (e.g., aqueous medium or solvent-free).[13][14] The choice, therefore, often depends on the desired final molecular scaffold rather than a significant difference in reactivity for this specific transformation.

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[16][17] This reaction is invaluable for its reliability and the fixed position of the resulting double bond.[17] The reaction's success can be influenced by the steric hindrance around the carbonyl group and the stability of the ylide.

Causality Behind Experimental Choices: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically favor the Z-alkene, while stabilized ylides (with an electron-withdrawing group) are less reactive and favor the E-alkene.[18] The inherent reactivity of the aldehyde is less of a differentiating factor here compared to steric accessibility.

AldehydeWittig ReagentConditionsProductNotesReference
1-Aryl-1H-pyrazol-5(4H)-onePropargyl AlcoholDBU, DCM, RT[6][7]-Wittig Rearrangement ProductReaction proceeds via a Michael addition/[6][7]-Wittig sequence.[19]
General AldehydesPh₃P=CH₂THF or EtherMethylene alkeneCommon method for introducing a CH₂ group.[16]
General AldehydesStabilized YlidesVaries(E)-alkeneLess reactive; may not react with ketones.[18][20]

Analysis: While direct comparative yield data for this specific set of aldehydes is sparse in single reports, the principles of the Wittig reaction are universal. All four aldehydes are expected to react efficiently. The N-phenyl group on the pyrazole aldehyde may introduce some steric bulk, potentially influencing the approach of the ylide, but it is generally not prohibitive. The key takeaway is that the Wittig reaction is a robust tool for olefination across this class of compounds, and the choice of aldehyde will primarily be dictated by the desired heterocyclic moiety in the final alkene product. A notable application involving pyrazoles is the intramolecular Wittig reaction to form fused heteroarenes.[18]

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The initial imine formation is an equilibrium-driven process. The high electrophilicity of aldehydes on electron-deficient rings like pyrazole and pyridine can facilitate rapid imine formation. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (STAB) are preferred as they do not readily reduce the aldehyde starting material but efficiently reduce the protonated imine intermediate.

AldehydeAmineReducing AgentConditionsYieldReference
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeVarious primary/secondary aminesNaBH(OAc)₃DCE, RTGood to Excellent[21]
Pyridine-4-carbaldehydeVarious aminesNot specifiedGeneral ReactionCommonly used[22]
Thiophene-2-carboxaldehydeNot specifiedNot specifiedIntermediate for β-amino acidsGeneral Application[7]

Analysis: this compound derivatives are excellent substrates for reductive amination. A study on a ferrocenyl-substituted pyrazole carbaldehyde demonstrated high yields with a variety of primary and secondary amines using STAB.[21] This highlights the aldehyde's utility in generating libraries of substituted pyrazolyl-methylamines for biological screening. Pyridine-4-carbaldehyde is also widely used in this capacity.[22] The slightly lower electrophilicity of furan and thiophene aldehydes does not preclude their use, but reaction times may be longer, or a catalyst might be required to drive imine formation. The pyrazole aldehyde's performance is robust and reliable, making it a preferred choice when the pyrazole scaffold is desired.

Detailed Experimental Protocol: Knoevenagel Condensation

To ensure scientific integrity and reproducibility, we provide a self-validating protocol for a representative reaction.

Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

G Workflow: Knoevenagel Condensation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Charge flask with This compound (1.0 eq) B 2. Add 2-cyanoacetamide (1.1 eq) and Ethanol (10 vol) A->B C 3. Add Piperidine (0.1 eq) as catalyst B->C D 4. Heat to reflux (approx. 78°C) C->D E 5. Monitor by TLC (approx. 2-4 hours) D->E F 6. Cool to room temperature E->F G 7. Filter the precipitated solid F->G H 8. Wash with cold ethanol G->H I 9. Dry under vacuum H->I

Caption: Experimental workflow for a representative Knoevenagel condensation.

Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.72 g, 10 mmol, 1.0 eq).

  • Addition of Reagents: Add 2-cyanoacetamide (0.92 g, 11 mmol, 1.1 eq) followed by absolute ethanol (20 mL). Stir the mixture to form a suspension.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 50°C to a constant weight.

This protocol provides a reliable method for synthesizing a key pyrazole-containing intermediate, with the formation of the solid product upon cooling serving as an internal validation of the reaction's progress.

Conclusion for the Senior Application Scientist

The selection of a heterocyclic aldehyde is a nuanced decision that hinges on the desired final structure and the specific demands of the synthetic route.

  • This compound stands out not necessarily because it is universally more reactive, but because it provides direct access to the pharmaceutically privileged pyrazole scaffold.[1][13] Its robust performance in fundamental reactions like Knoevenagel condensations and reductive aminations makes it a highly reliable and strategic choice for building libraries of potential drug candidates. The Vilsmeier-Haack reaction is a common and efficient method for its synthesis.[2][23][24][25]

  • Pyridine-4-carbaldehyde is the go-to choice when a highly electrophilic aldehyde is needed for rapid reaction kinetics, or when the basic nitrogen of the pyridine ring is required for biological interactions or material properties.[8][10]

  • Furan-2-carbaldehyde and Thiophene-2-carbaldehyde remain indispensable for accessing their respective heterocyclic systems.[4][6][7] They are excellent substrates in a wide range of reactions and are often derived from renewable resources (in the case of furfural), adding a "green chemistry" advantage.[26]

Ultimately, this compound offers a compelling balance of reactivity and strategic value. Its electron-deficient nature ensures reliable participation in key bond-forming reactions, while the resulting pyrazole moiety provides a proven foundation for developing novel, high-value molecules in both medicine and materials science.

References

A Comparative Spectroscopic Guide to Substituted Pyrazole Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals stems from its versatile biological activities, which are intricately linked to the nature and position of substituents on the pyrazole ring. A thorough spectroscopic characterization is therefore not merely a routine confirmation of synthesis but a critical step in understanding the structure-property relationships that govern the efficacy and function of these vital compounds.[1]

This guide provides a comprehensive comparison of the spectroscopic properties of substituted pyrazole derivatives across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the insights needed to confidently characterize and differentiate these important heterocyclic compounds.

The Influence of Substituents: A Spectroscopic Overview

The electronic and steric nature of substituents dramatically influences the spectroscopic fingerprint of a pyrazole derivative. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups tend to increase electron density in the ring, leading to upfield shifts in NMR spectra and bathochromic (red) shifts in UV-Vis spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) groups decrease electron density, resulting in downfield NMR shifts and hypsochromic (blue) shifts in UV-Vis absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole derivatives, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of substituents. The following table provides a comparative overview of typical ¹H NMR chemical shifts for a selection of substituted pyrazoles.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [1]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the pyrazole ring. The chemical shifts of the carbon atoms are similarly influenced by the electronic nature of the substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles [2][3]

Compound/SubstituentC-3C-4C-5Other Carbons
Pyrazole (in DMSO-d6)134.6104.9134.6-
3,5-Dimethylpyrazole (in CDCl₃)147.9105.5147.913.5 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole (in CDCl₃)150.190.2140.511.2 (CH₃), 125.1, 128.9, 129.2, 139.1 (Phenyl-C)
4-Nitro-1-phenylpyrazole (in CDCl₃)140.2120.5128.9121.9, 128.5, 129.8, 139.0 (Phenyl-C)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust and reliable NMR analysis is predicated on a well-defined experimental protocol. The following provides a step-by-step methodology for acquiring high-quality NMR spectra of pyrazole derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[4]

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[4] The spectral width is usually around 200-220 ppm.[4]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Add Deuterated Solvent prep1->prep2 prep3 Dissolve Sample prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Caption: Workflow for NMR spectral analysis of pyrazole derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for the differentiation of substituted pyrazoles.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazoles [1]

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (unsubstituted N1)3100 - 3500Broad band, indicative of hydrogen bonding.
C-H Stretch (aromatic)3000 - 3100Sharp, medium intensity bands.
C=N Stretch (pyrazole ring)1400 - 1600Medium to strong intensity.
C=O Stretch (e.g., carboxylates)1700 - 1750Strong absorption.[1]
N-O Stretch (nitro group)1500 - 1560 and 1300 - 1360Asymmetric and symmetric stretching, respectively.[1]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid pyrazole derivatives, the KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra.

  • Sample Preparation: Weigh approximately 1-2 mg of the finely ground pyrazole derivative and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[5]

  • Grinding and Mixing: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.[5][6]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are influenced by the extent of conjugation and the nature of the substituents on the pyrazole ring.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) of Representative Substituted Pyrazoles [7]

Compound/Substituentλmax (nm) in EthanolElectronic Transition
1-Phenylpyrazole252π → π
4-Nitro-1-phenylpyrazole310π → π
1,3,5-Triphenylpyrazole255, 310π → π*

Generally, the introduction of aryl substituents and the presence of auxochromic groups lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.[7]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 10⁻³ M) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[1]

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁶ M).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

  • Scanning: Scan the sample over a relevant wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern provides valuable structural information.

Common Fragmentation Pathways for Pyrazole Derivatives:

  • Loss of N₂: A characteristic fragmentation pathway for many pyrazole derivatives involves the loss of a molecule of nitrogen.

  • Cleavage of Substituents: The substituents on the pyrazole ring can undergo cleavage, providing information about their identity and location.

  • Ring Cleavage: The pyrazole ring itself can fragment, leading to characteristic ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the pyrazole derivative into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis of Substituted Pyrazole Derivatives: A Representative Protocol

The synthesis of substituted pyrazoles is a well-established field of organic chemistry. One of the most common methods for preparing 1,3,5-trisubstituted pyrazoles is the reaction of a 1,3-diketone with a substituted hydrazine.

Step-by-Step Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Chalcone Synthesis (Claisen-Schmidt Condensation): In a flask, dissolve an appropriate acetophenone and a substituted benzaldehyde in ethanol. Add an aqueous solution of sodium hydroxide dropwise while stirring. Continue stirring at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.

  • Pyrazole Formation: Dissolve the synthesized chalcone and a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as glacial acetic acid or ethanol. Reflux the reaction mixture for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazole Step 2: Pyrazole Formation cluster_purification Step 3: Work-up & Purification chal1 Dissolve Acetophenone & Benzaldehyde in Ethanol chal2 Add NaOH solution chal1->chal2 chal3 Stir at Room Temperature chal2->chal3 chal4 Filter and Dry Chalcone chal3->chal4 pyra1 Dissolve Chalcone & Hydrazine in Solvent chal4->pyra1 pyra2 Reflux Reaction Mixture pyra1->pyra2 pur1 Pour into Ice Water pyra2->pur1 pur2 Filter Precipitate pur1->pur2 pur3 Wash with Water and Dry pur2->pur3 pur4 Recrystallize from Ethanol pur3->pur4

Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Conclusion

The spectroscopic characterization of substituted pyrazole derivatives is a multifaceted process that provides a wealth of information crucial for drug discovery and materials science. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can unambiguously determine the structure, purity, and electronic properties of these important heterocyclic compounds. This guide has provided a comparative framework and detailed experimental protocols to aid in this critical analytical endeavor, empowering scientists to make informed decisions in their research and development efforts.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrazole

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow it to interact with a wide array of biological targets.[4][5] This versatility has led to the development of numerous blockbuster drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3] Consequently, the synthesis and screening of novel pyrazole derivatives remain a highly active and promising area of drug discovery.[6][7][8][9]

This guide provides an in-depth, objective comparison of screening strategies for novel pyrazole compounds. It is designed to move beyond mere protocol recitation, instead offering the strategic rationale behind assay selection, detailed experimental workflows, and a framework for data interpretation, empowering researchers to efficiently identify and validate promising new chemical entities.

Part 1: The Strategic Framework for High-Throughput Screening

A successful screening campaign is not a random walk through a battery of assays; it is a structured, tiered approach designed to maximize efficiency and minimize false positives. The primary goal is to cast a wide net with high-throughput primary assays and then systematically narrow down the hits with more specific, mechanistically informative secondary and tertiary assays.

The Screening Cascade: A Funnel Approach

The causality behind a tiered approach is resource management. Primary screens are designed to be rapid, inexpensive, and scalable, allowing for the evaluation of large compound libraries.[10] Compounds that show activity—"hits"—then proceed to more complex and resource-intensive secondary assays to confirm activity and elucidate the mechanism of action.

Below is a logical workflow for a typical screening cascade for novel pyrazole compounds.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization A Novel Pyrazole Compound Library B Primary Assays (e.g., Cytotoxicity, Antimicrobial, Antioxidant) A->B C Initial 'Hits' B->C Identify Actives D Confirmation Screen (Re-test) C->D E Dose-Response & IC50/EC50 Determination D->E F Confirmed Hits E->F Prioritize Potent Compounds G Target-Specific Assays (e.g., Enzyme Inhibition - COX-2, Kinase) F->G H Cell-Based Mechanistic Assays (e.g., Cytokine Production, Apoptosis) F->H I Validated Lead Compounds G->I H->I Confirm Cellular Mechanism J Structure-Activity Relationship (SAR) Studies I->J G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation PZ_A1 Pyrazole Inhibitor (e.g., PZ-A1) PZ_A1->RAF

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-4-Carbaldehyde Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets, often conferring favorable pharmacokinetic properties.[3][4] Within this class, pyrazole-4-carbaldehyde derivatives serve as exceptionally versatile building blocks.[2][5] The aldehyde functional group at the C4 position is a reactive handle, enabling a diverse range of chemical modifications, most notably through reactions like reductive amination and condensation, to generate extensive libraries of bioactive compounds.[2][6] These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antifungal properties, making them a focal point of intensive research in drug development.[1][7][8]

This guide provides an in-depth comparison of pyrazole-4-carbaldehyde derivatives, focusing on the critical relationship between their chemical structure and biological activity. We will dissect the impact of various substitutions on the pyrazole core, analyze their performance against key biological targets with supporting experimental data, and provide validated protocols for their synthesis and evaluation.

Core Synthesis: The Vilsmeier-Haack Reaction as the Gateway to Pyrazole-4-Carbaldehydes

The predominant and most efficient method for constructing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[6][9][10][11] This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve a double formylation and cyclization of hydrazones, which are readily prepared from ketones and hydrazines.[6][10] The reliability of this transformation is crucial as it provides the foundational scaffold upon which all subsequent derivatization and SAR exploration is built.

G cluster_start Starting Materials cluster_reagents Vilsmeier Reagent ketone Aryl/Alkyl Ketone hydrazone Hydrazone Intermediate ketone->hydrazone hydrazine Substituted Hydrazine hydrazine->hydrazone POCl3 POCl3 DMF DMF POCl3->DMF + DMF->hydrazone Vilsmeier-Haack Reaction pyrazole Pyrazole-4-carbaldehyde (Core Scaffold) hydrazone->pyrazole

Caption: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Structure-Activity Relationship (SAR) Analysis Across Key Biological Targets

The true therapeutic potential of the pyrazole-4-carbaldehyde scaffold is unlocked through strategic modifications at the N1, C3, C5, and the C4-aldehyde positions. The following sections compare the SAR of derivatives across major therapeutic areas.

A. Anticancer Activity: Precision Targeting of Oncogenic Kinase Pathways

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][7] Pyrazole derivatives have emerged as potent kinase inhibitors, and the pyrazole-4-carbaldehyde scaffold is instrumental in developing agents that target pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR and VEGFR.[2][8][12]

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism; its aberrant activation is common in cancer.[2] Pyrazole-based derivatives have been designed to block the ATP-binding site of PI3K, halting the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based agents.

SAR Insights & Comparative Data:

Structure-activity relationship studies reveal that substitutions on the pyrazole ring are critical for potent PI3K inhibition. A notable study by Thangarasu et al. synthesized a series of pyrazole carbaldehyde derivatives and evaluated their anti-breast cancer activities.[7]

  • Key Finding: Compound 43 from this series was identified as a highly potent PI3K inhibitor. It demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug doxorubicin.[7]

  • Structural Impact: The specific combination of substituents on compound 43 (which would be detailed in the original paper) is responsible for its high affinity for the PI3K active site. The pyrazole core acts as a stable scaffold, positioning these key interacting groups optimally within the ATP-binding pocket.

CompoundTargetIC50 (µM) vs. MCF-7 CellsSource
Compound 43 PI3K0.25 [7]
DoxorubicinTopo II0.95[7]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis.[2][7] Pyrazole derivatives, particularly fused systems like pyrazolo[3,4-d]pyrimidines derived from pyrazole precursors, have shown potent dual inhibitory activity.[7][13]

SAR Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole scaffold often enhances anticancer and antiangiogenic activity.[7]

  • Hydrophilic Linkers: Linking an aryl or heteroaryl moiety to the core structure via a hydrophilic linker has been shown to significantly improve anticancer potency.[7]

  • Fused Ring Systems: The fusion of a pyrimidine ring to the pyrazole core, as seen in pyrazolo[3,4-d]pyrimidines, creates a structure that mimics the natural purine bases, enhancing its ability to compete with ATP in the kinase domain. Aromatic substitutions at the N5 position of this fused system are particularly favorable for activity.[13]

B. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs work by inhibiting cyclooxygenase (COX) enzymes. The goal of modern anti-inflammatory drug design is to selectively inhibit COX-2, which is involved in inflammation, while sparing COX-1, which has essential housekeeping functions.[14] Pyrazole derivatives, most famously Celecoxib, are a well-established class of COX-2 inhibitors.

SAR Insights:

  • Aryl Substituents: For 1,3-diaryl-1H-pyrazole-4-carbaldehydes, the nature and position of substituents on the phenyl rings at N1 and C3 are critical for both potency and selectivity.[1][15]

  • Para-Substitution: A para-substituted phenyl ring at the N1 position is often beneficial for activity. A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated, with specific substitutions at this para position leading to maximal anti-inflammatory and analgesic effects.[1][15] The C4-carbaldehyde group provides a point for further modification to fine-tune these properties.

C. Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Pyrazole-4-carbaldehyde derivatives have shown significant promise in this area.[9][16]

SAR Insights (Antimicrobial):

A powerful strategy involves creating hybrid molecules. By reacting pyrazole-4-carbaldehyde with thiosemicarbazide and subsequently with phenacyl bromides, a series of pyrazolyl–thiazole derivatives were created.[17]

  • Hydrophobicity and Sterics: The antimicrobial activity of these hybrids was strongly influenced by the substituent on the thiazole ring. Larger, hydrophobic groups, especially halogens (F, Cl, Br) at the para-position, significantly enhanced activity.[17] This is attributed to two factors: the increased overall hydrophobicity facilitates penetration of microbial cell membranes, and the steric bulk of the groups may promote a better fit within hydrophobic pockets of target microbial enzymes.[17]

SAR Insights (Antifungal):

Many pyrazole-based fungicides function as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial electron transport chain.[18] The carbaldehyde at C4 can be readily converted to a carboxamide, a key pharmacophore for SDH inhibitors.

  • Carboxamide Moiety: A series of pyrazole-4-carboxamide derivatives were designed based on the structures of commercial fungicides. Several of these compounds, notably TM-2 , exhibited fungicidal activity against corn rust that was 2-4 times higher than commercial standards like fluxapyroxad.[18]

  • Target Interaction: Molecular docking simulations suggest that the efficacy of compound TM-2 stems from a hydrogen bond interaction with the TRP 173 residue of the target protein, succinate dehydrogenase.[18]

CompoundTarget OrganismActivitySource
TM-2 Corn Rust2-4x higher than fluxapyroxad[18]
7d (R=4-F) Various BacteriaSignificant Activity[17]
7e (R=4-Cl) Various BacteriaSignificant Activity[17]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following are detailed, self-validating protocols for the synthesis and evaluation of pyrazole-4-carbaldehyde derivatives.

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established methodologies for synthesizing the core scaffold.[10]

Materials:

  • Appropriately substituted phenylhydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3) (3.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5°C.

  • Add POCl3 (3.0 eq) dropwise to the cold DMF with constant stirring over 30 minutes. Maintain the temperature below 10°C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: To this reagent, add the starting phenylhydrazone (1.0 eq) portion-wise, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, transfer the reaction mixture to a pre-heated oil bath and heat at 80-90°C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (~500g) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 5% sodium bicarbonate solution until the pH is ~7-8. A solid product will precipitate.

  • Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

  • Validation: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of a singlet peak around δ 9.8-10.1 ppm in the ¹H-NMR spectrum is characteristic of the aldehyde proton.[10]

Protocol 2: Derivatization via Reductive Amination

This protocol describes the conversion of the C4-aldehyde to a secondary or tertiary amine, a key step in building compound libraries.[2]

Materials:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and the chosen amine (1.1 eq) in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor progress by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions. Causality Note: NaBH(OAc)3 is a mild and selective reducing agent ideal for reducing imines in the presence of other functional groups.

  • Allow the reaction to stir at room temperature overnight.

  • Quenching & Extraction: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel.

  • Validation: Confirm the structure by NMR and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the added amine moiety will confirm the reaction's success.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol measures the ability of a compound to inhibit cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The pyrazole-4-carbaldehyde scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. The structure-activity relationships discussed herein demonstrate that strategic and rational modifications to this core can yield highly potent and selective agents against a range of biological targets. The anticancer activity, particularly as kinase inhibitors, remains a highly promising avenue, with clear evidence that modulating substituents can fine-tune activity against specific enzymes like PI3K.[7] Similarly, its utility in generating potent anti-inflammatory and antimicrobial agents highlights its versatility.[16][17]

Future research should focus on developing multi-target inhibitors, which could be particularly effective in complex diseases like cancer.[7] Further exploration of novel substitutions and the use of computational tools for rational design will undoubtedly lead to the discovery of next-generation drug candidates derived from this privileged scaffold.

References

A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutics.[1] The efficiency of synthesizing these vital heterocycles is paramount to accelerating discovery pipelines. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for pyrazole synthesis, supported by experimental data and detailed protocols.

The Enduring Importance of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their unique chemical properties and ability to interact with various biological targets have cemented their status as "privileged scaffolds" in drug discovery.[3] From anti-inflammatory agents like celecoxib to anti-cancer drugs such as crizotinib, the pyrazole core is a testament to nature's efficiency and a fertile ground for synthetic innovation.[1][4]

The Crossroads of Synthesis: Heat and Choice

The classical approach to pyrazole synthesis, often a variation of the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, or the reaction of an α,β-unsaturated carbonyl compound with hydrazine.[2][5] Traditionally, this transformation is achieved by heating the reactants in a suitable solvent over an extended period. While effective, this method often suffers from long reaction times and potential for byproduct formation.[6]

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[1] Unlike conventional heating, which relies on inefficient thermal conduction, microwave irradiation rapidly and uniformly heats the reaction mixture through direct interaction with polar molecules.[7][8] This fundamental difference in energy transfer has profound implications for pyrazole synthesis.

Head-to-Head: Performance Metrics

The most compelling argument for adopting microwave technology lies in the quantitative improvements in reaction outcomes. The data consistently demonstrates that MAOS dramatically shortens reaction times and boosts product yields.

Data Presentation: A Quantitative Comparison
ParameterMicrowave-Assisted SynthesisConventional HeatingReference(s)
Reaction Time MinutesHours[3]
Yield Generally Higher (e.g., 91-98%)Generally Lower (e.g., 72-90%)[6]
Energy Consumption LowerHigher[1]
Solvent Usage Often reduced or solvent-freeTypically requires larger volumes[7][9]
Byproduct Formation Minimized due to rapid heatingMore prevalent with prolonged heating[6]

Synthesis of Phenyl-1H-pyrazoles: A Case Study [3][6]

ParameterMicrowave-AssistedConventional Heating
Reaction Time 5 minutes2 hours
Temperature 60°C75°C
Power 50 WN/A
Yield 91 - 98%72 - 90%

Synthesis of Pyrazole-Oxadiazole Hybrids: A Case Study

ParameterMicrowave-AssistedConventional Heating
Reaction Time 9 - 10 minutes7 - 9 hours
Yield Improvement 79 - 92%Baseline

The "Why": Mechanistic Insights and Experimental Rationale

The superior performance of microwave synthesis is not merely a matter of convenience; it is rooted in the physics of dielectric heating.

  • Causality of Speed and Yield: Conventional heating transfers energy slowly from an external source through the vessel walls to the solvent and then to the reactants. This process is inefficient and creates a temperature gradient within the reaction mixture. Microwave energy, however, directly couples with polar molecules (like many organic reactants and solvents), causing them to rapidly oscillate and generate heat uniformly throughout the bulk of the solution.[7][8] This rapid and homogenous heating accelerates the reaction rate significantly while minimizing the time available for the formation of degradation products or side reactions, thus leading to higher purity and yields.[7]

  • Solvent Selection as a Critical Parameter: The choice of solvent is paramount in MAOS. Solvents with a high dielectric constant, such as ethanol, acetic acid, and dimethylformamide (DMF), efficiently absorb microwave energy and are excellent choices for these reactions.[7] In some cases, solvent-free conditions are achievable, where the reactants themselves absorb the microwave energy, representing an even more environmentally friendly approach.[7][9][10] This aligns with the principles of green chemistry, which seeks to reduce waste and energy consumption.[11][12]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis of a generic pyrazole derivative, illustrating the practical differences between the two methods. It is crucial to use a dedicated scientific microwave reactor for these procedures, as domestic microwave ovens lack the necessary safety features and precise control over reaction parameters.[7]

Conventional Heating Protocol

G cluster_0 Conventional Synthesis Workflow A 1. Combine 1,3-dicarbonyl (1 eq) and hydrazine (1 eq) in ethanol in a round-bottom flask. B 2. Add a catalytic amount of acetic acid. A->B C 3. Attach a reflux condenser and place in an oil bath. B->C D 4. Heat to reflux (approx. 78°C) with stirring. C->D E 5. Monitor reaction by TLC over 2-8 hours. D->E F 6. Cool to room temperature. E->F G 7. Remove solvent under reduced pressure. F->G H 8. Purify the crude product by recrystallization or column chromatography. G->H

Caption: Workflow for Conventional Pyrazole Synthesis.

Step-by-Step Methodology:

  • Reactant Combination: In a round-bottom flask equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the condensation reaction.

  • Setup: Attach a reflux condenser to the flask and place the assembly in an oil bath.

  • Heating: Heat the mixture to reflux temperature with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from 2 to 9 hours.[3][13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent or by silica gel column chromatography to obtain the desired pyrazole.

Microwave-Assisted Synthesis Protocol

G cluster_0 Microwave-Assisted Synthesis Workflow A 1. Combine 1,3-dicarbonyl (1 eq) and hydrazine (1 eq) in a microwave vial. B 2. Add solvent (e.g., ethanol) and a catalytic amount of acetic acid. A->B C 3. Seal the vial and place in the microwave reactor. B->C D 4. Irradiate at a set temperature (e.g., 60-120°C) for 5-10 minutes. C->D E 5. Cool the vial to a safe handling temperature. D->E F 6. Filter the reaction mixture if a precipitate has formed, or remove solvent under reduced pressure. E->F G 7. Purify the crude product if necessary. F->G

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Step-by-Step Methodology:

  • Reactant Combination: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent).

  • Solvent and Catalyst: Add the chosen polar solvent (e.g., ethanol) and a catalytic amount of acetic acid.

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the scientific microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 60-120°C) and power for a short duration, typically 5 to 10 minutes.[3][14]

  • Cooling: After irradiation, the reactor's cooling system will reduce the temperature and pressure of the vial.

  • Isolation: Once cooled, open the vial. If the product has precipitated, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The high purity of products from microwave synthesis often means that minimal further purification is required.[7] If necessary, recrystallization or a quick chromatographic separation can be performed.

Conclusion: A Clear Advantage for Modern Synthesis

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of pyrazole derivatives. The benefits—dramatically reduced reaction times, increased yields, and alignment with green chemistry principles—offer a clear advantage over conventional heating methods.[15] For drug development professionals and researchers, MAOS is not just an alternative; it is a superior methodology that can accelerate the pace of discovery and innovation. By understanding the principles behind this technology and implementing robust, validated protocols, the modern synthetic chemist is better equipped to tackle the challenges of creating the next generation of pyrazole-based therapeutics.

References

A Researcher's Guide to Comparative Docking Studies of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility allows for the design of potent and selective inhibitors for a wide array of protein targets.[1] In the modern drug discovery paradigm, in silico molecular docking has become an indispensable tool for rapidly screening, identifying, and optimizing novel pyrazole-based drug candidates before their synthesis and in vitro testing.[1][4] This guide provides an in-depth comparison of the docking performance of various pyrazole derivatives against key protein targets, supported by data from recent studies, and offers a standardized protocol for conducting such comparative analyses.

The Significance of Pyrazoles and Molecular Docking

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions, making them privileged structures in drug design.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][4]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (ligand), such as a pyrazole derivative, and the active site of a target protein. This provides crucial insights into the binding mode, affinity, and selectivity of the compound, thereby guiding the rational design of more effective therapeutics.[1][5]

Comparative Docking Performance of Pyrazole Derivatives

The efficacy of pyrazole derivatives is highly dependent on their substitution patterns and the specific protein target. Below, we compare the docking performance of different pyrazole derivatives against several therapeutically relevant protein classes.

Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs.[4][5] Pyrazole derivatives have been extensively investigated as selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Compound ClassTargetDocking Score (kcal/mol)Key InteractionsReference
Pyrazole CarboxamidesCOX-2-9.924 to -12.907Hydrogen bonds with Arg513 and His90; hydrophobic interactions with the side pocket.[5]
Hybrid Pyrazole AnaloguesCOX-2-9.924 to -12.907Similar to pyrazole carboxamides with additional interactions depending on the hybrid moiety.[5]
4,5-dihydro-1H-pyrazole-1-yl acetate derivativesCOX-2-6.736 to -9.434Interactions with the COX-2 active site.[6]

As evidenced by the data, pyrazole-based compounds consistently demonstrate favorable binding energies with the COX-2 active site. The variations in docking scores highlight the importance of specific substitutions in optimizing these interactions. For instance, trifluoromethyl-pyrazole-carboxamide derivatives have shown promising in vitro inhibitory activity that correlates well with their docking scores.[5]

Kinase Inhibitors in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Pyrazole derivatives have emerged as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A.[2][7][8]

Compound ClassTargetDocking Score (kJ/mol)Key InteractionsReference
1H-pyrazole derivativesVEGFR-2-10.09Hydrogen bonds with key residues in the hinge region.[2]
1H-pyrazole derivativesAurora A-8.57Interactions within the ATP-binding pocket.[2]
1H-pyrazole derivativesCDK2-10.35Hydrogen bonds and hydrophobic interactions.[2][8]
Pyrazole-based scaffoldsVEGFR-2Not specified in kJ/molInteractions with the active site of VEGFR-2.[7]

The docking studies reveal that pyrazole derivatives can effectively occupy the ATP-binding pocket of these kinases, a common strategy for kinase inhibition. The reported low binding energies suggest a high affinity, making them promising candidates for anticancer drug development.[2][7]

Bcl-2 Inhibitors for Apoptosis Induction

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a common mechanism of cancer cell survival.[9] Targeting Bcl-2 with small molecules to restore apoptotic pathways is a validated anticancer strategy.

Compound ClassTargetDocking ScoreKey InteractionsReference
1,3,5-trisubstituted-1H-pyrazole derivativesBcl-2Not specifiedInteractions with the BH3-binding groove.[9]

Docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives have shown their potential to bind to the critical BH3-binding groove of Bcl-2, thereby inhibiting its anti-apoptotic function.[9] This highlights another promising avenue for the application of pyrazole derivatives in oncology.

Experimental Protocol for a Comparative Docking Study

To ensure the reliability and reproducibility of in silico experiments, a well-defined and validated protocol is essential. The following section outlines a step-by-step methodology for conducting a comparative molecular docking study of pyrazole derivatives.

Step 1: Protein Preparation

The initial and most critical step is the preparation of the target protein's three-dimensional structure.

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]

  • Pre-processing: Remove all non-essential molecules, such as water, co-crystallized ligands, and ions, from the PDB file.[5]

  • Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[5]

  • Charge Assignment: Assign appropriate partial charges to all atoms.

  • File Conversion: Save the prepared protein in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[5]

The rationale behind meticulous protein preparation is to create a realistic and electrostatically accurate representation of the protein's active site, which is fundamental for predicting reliable binding interactions.

Step 2: Ligand Preparation

The pyrazole derivatives to be docked (the ligands) must also be prepared correctly.

  • 2D Structure Drawing: Draw the two-dimensional structures of the pyrazole derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.[5]

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[5]

  • Charge and Torsion Definition: Assign Gasteiger charges and define the rotatable bonds within the ligand.

  • File Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).[5]

Proper ligand preparation ensures that the conformational space of the molecule is adequately explored during the docking simulation, leading to more accurate binding pose predictions.

Step 3: Docking Simulation

This is the core computational step where the ligand is docked into the protein's active site.

  • Grid Box Definition: Define a grid box that encompasses the entire binding site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.

  • Running the Docking Program: Execute the docking simulation using software such as AutoDock Vina, Glide, or GOLD. These programs employ scoring functions to evaluate and rank the different binding poses of the ligand.[5][6]

  • Output Analysis: The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Step 4: Analysis of Results

The final step involves a thorough analysis and interpretation of the docking results.

  • Binding Affinity Comparison: Compare the docking scores of the different pyrazole derivatives. A lower (more negative) binding energy generally indicates a higher predicted binding affinity.[2]

  • Interaction Visualization: Visualize the top-ranked binding poses for each ligand within the protein's active site using software like PyMOL or Discovery Studio.[3][5]

  • Interaction Analysis: Identify and analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[4]

  • Comparative Analysis: Compare the binding modes and interaction patterns of the different pyrazole derivatives to understand the structure-activity relationships (SAR). This analysis can explain why certain derivatives exhibit higher affinity and selectivity.

This systematic analysis provides valuable insights for lead optimization, guiding the design of new pyrazole derivatives with improved potency and target specificity.

Visualizing the Workflow and Interactions

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the experimental workflow and a generalized representation of ligand-protein interactions.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Obtain Protein Structure (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Draw Draw 2D Ligand Structures Ligand_Prep Ligand Preparation (3D conversion, energy minimization) Ligand_Draw->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Result Analysis (Binding affinity, interaction visualization) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR SAR->Ligand_Draw Iterative Design & Optimization

Caption: Experimental Workflow for a Comparative Docking Study.

G cluster_protein Protein Active Site AA1 Amino Acid 1 (e.g., Arg) AA2 Amino Acid 2 (e.g., His) AA3 Amino Acid 3 (e.g., Val) Ligand Pyrazole Derivative Ligand->AA1 Hydrogen Bond Ligand->AA2 Hydrogen Bond Ligand->AA3 Hydrophobic Interaction

Caption: Generalized Ligand-Protein Interactions.

Conclusion

Comparative molecular docking studies are a powerful and cost-effective approach to accelerate the discovery of novel pyrazole-based therapeutics. By systematically evaluating the binding of a series of derivatives to a specific target, researchers can gain a deep understanding of the underlying structure-activity relationships. This knowledge is paramount for the rational design of new compounds with enhanced potency, selectivity, and drug-like properties. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Phenyl-1H-pyrazole-4-carbaldehyde, a compound frequently utilized in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework for understanding the causality behind these procedures, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance.[1][2] Key hazard statements associated with this chemical include:

  • Causes skin irritation. [1][2][3][4]

  • Causes serious eye irritation. [1][2][3][4]

  • May cause respiratory irritation. [1][2][3][4]

  • Harmful if swallowed. [2][3]

  • Harmful if inhaled. [3]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) considers this chemical hazardous.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate caution and personal protective equipment.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable. The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[5][6][7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[5][6][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][7][8] Ensure that eyewash stations and safety showers are readily accessible.[6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and then place it in a suitable container for disposal.[7]

  • Clean the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be disposed of as hazardous waste.

Comprehensive Disposal Procedures

The cardinal rule for the disposal of this compound is do not discharge it into the environment or down the drain. [8][9] This substance must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][2][6]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[9] Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this designated solid chemical waste container.[9]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9] Do not mix these solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.[9]

Step 2: Container Selection and Labeling

The integrity of the waste container is vital for safe storage and transport.

  • Container Compatibility: Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable.[9]

  • Container Condition: Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful").

Step 3: Storage of Chemical Waste

Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[9] This area should be cool, dry, and away from incompatible materials.[7][8][9]

Step 4: Arranging for Professional Disposal

The disposal of laboratory chemical waste must be handled by qualified professionals.[9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. You must comply with all local, regional, and national hazardous waste regulations.[2][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under EPA guidelines (40 CFR Parts 261.3).[7][10]

Summary of Disposal Considerations

Aspect Consideration Rationale
Waste Classification Hazardous WasteDue to skin, eye, and respiratory irritation, and potential harm if swallowed or inhaled.[1][2][3]
Disposal Route Approved Waste Disposal PlantTo ensure environmentally sound management and compliance with regulations.[1][2][6]
Prohibited Disposal Do not discharge to drains or environmentTo prevent contamination of water systems and harm to aquatic life.[8][9]
Container Type Chemically compatible (e.g., HDPE, glass) with secure lidsTo prevent leaks, reactions, and exposure during storage and transport.[9]
Labeling "Hazardous Waste," chemical name, and primary hazardsTo ensure proper handling, segregation, and disposal by waste management personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B Review hazards C Don Appropriate Personal Protective Equipment (PPE) B->C Select appropriate gear D Is the waste solid or liquid? C->D E Collect in designated 'Solid Hazardous Waste' container D->E Solid F Collect in designated 'Liquid Hazardous Waste' container D->F Liquid G Select chemically compatible container (HDPE, glass) E->G F->G H Securely seal and label container with 'Hazardous Waste', chemical name, and hazards G->H I Store in a cool, dry, well-ventilated, designated area H->I J Contact Environmental Health & Safety (EHS) or licensed contractor I->J Ready for disposal K Arrange for professional pickup and disposal J->K L Complete all necessary waste disposal documentation K->L

References

A Senior Application Scientist's Guide to Handling 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety and precision of our lab practices. 1-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in many research endeavors.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, ensuring both personal safety and the validity of your experimental outcomes.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a hazardous chemical.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets (SDS), the compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Some pyrazole derivatives are classified as harmful if swallowed.[4][5]

These classifications necessitate a cautious and well-prepared approach to handling. The causality is clear: the aldehyde functional group and the aromatic pyrazole structure contribute to its reactivity and potential to irritate biological tissues.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical variable in your experimental design. The following table summarizes the required PPE for handling this compound, with explanations rooted in practical laboratory experience.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves offer sufficient protection against incidental contact and splashes.[6] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if they become contaminated.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Standard safety glasses protect against projectiles, but chemical splash goggles provide a seal around the eyes, which is crucial for preventing contact with powders or splashes of solutions containing the compound.[6] A face shield offers an additional layer of protection for the entire face.[6]
Body A fully buttoned laboratory coat.A lab coat protects your skin and personal clothing from contamination. Ensure it is made of a suitable material, such as cotton, and fits properly.[7]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Due to the risk of respiratory irritation from the solid dust or potential vapors, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Feet Closed-toe shoes.This is a fundamental laboratory safety rule to protect your feet from spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol is paramount for reproducible and safe science.

1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Ventilation: Ensure the fume hood is functioning correctly before you begin.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4]

2. Weighing and Transfer:

  • Solid Form: As a solid, the primary risk during weighing is the generation of airborne dust.[2]

  • Procedure:

    • Don all required PPE.

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could create dust.

    • If dissolving the solid, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

3. During the Reaction:

  • Closed System: Whenever possible, maintain the reaction in a closed system to prevent the release of vapors or aerosols.[4]

  • Monitoring: Regularly inspect the reaction setup for any leaks or signs of pressure buildup.

4. Post-Reaction Work-up and Purification:

  • Continued Caution: Continue to handle all materials containing this compound or its derivatives with the same level of precaution.

  • Cleaning: Thoroughly decontaminate all glassware and equipment after use.

Spill Management: A Procedural Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Response Immediate Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Assess Assess the spill size and risk Don_PPE Don appropriate PPE (gloves, goggles, lab coat, etc.) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully sweep or scoop up the material Contain->Collect Place_in_Container Place in a labeled, sealed container for hazardous waste Collect->Place_in_Container Decontaminate Decontaminate the spill area Place_in_Container->Decontaminate Dispose_Waste Dispose of waste through proper channels Decontaminate->Dispose_Waste Report Report the incident to your supervisor/EHS Dispose_Waste->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Never dispose of this compound or its waste in the regular trash or down the drain.[4][8]

  • Containerization:

    • Solid Waste: Collect solid waste, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container designated for hazardous solid waste.[9]

    • Liquid Waste: Collect liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.[9] The container must be clearly labeled with the chemical name and a hazardous waste sticker.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and scientific excellence. This proactive approach not only protects you and your colleagues but also ensures the reliability and integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.